Product packaging for 1-isopropyl-3-methyl-4-nitro-1H-pyrazole(Cat. No.:CAS No. 1172475-45-4)

1-isopropyl-3-methyl-4-nitro-1H-pyrazole

Cat. No.: B1361029
CAS No.: 1172475-45-4
M. Wt: 169.18 g/mol
InChI Key: DNAWRQUADBGXSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-isopropyl-3-methyl-4-nitro-1H-pyrazole is a useful research compound. Its molecular formula is C7H11N3O2 and its molecular weight is 169.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11N3O2 B1361029 1-isopropyl-3-methyl-4-nitro-1H-pyrazole CAS No. 1172475-45-4

Properties

IUPAC Name

3-methyl-4-nitro-1-propan-2-ylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-5(2)9-4-7(10(11)12)6(3)8-9/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNAWRQUADBGXSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1[N+](=O)[O-])C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of 1-Isopropyl-3-methyl-4-nitro-1H-pyrazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for 1-isopropyl-3-methyl-4-nitro-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is primarily approached as a two-step process: the initial formation of the pyrazole core via the Knorr pyrazole synthesis, followed by electrophilic nitration at the C4 position of the pyrazole ring. This document details the experimental protocols, presents quantitative data from analogous reactions, and includes visualizations of the synthetic workflows.

Synthetic Strategy Overview

The synthesis of this compound is most logically achieved through a sequential reaction pathway. The first step involves the construction of the 1-isopropyl-3-methyl-1H-pyrazole backbone. This is typically accomplished through the condensation of a β-diketone with isopropylhydrazine. The subsequent step is the regioselective nitration of the pyrazole ring at the 4-position, which is the most electronically favorable position for electrophilic attack.

Synthesis_Overview reagents Isopropylhydrazine + β-Diketone intermediate 1-Isopropyl-3-methyl-1H-pyrazole reagents->intermediate Knorr Pyrazole Synthesis final_product This compound intermediate->final_product Electrophilic Nitration nitrating_agent Nitrating Agent (HNO₃/H₂SO₄ or HNO₃/TFAA) nitrating_agent->final_product

Caption: General two-step synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 1-Isopropyl-3-methyl-1H-pyrazole

The Knorr pyrazole synthesis is a well-established method for the formation of pyrazole rings from β-dicarbonyl compounds and hydrazines.[1][2] In this case, the reaction of acetylacetone with isopropylhydrazine would lead to the formation of 1-isopropyl-3,5-dimethyl-1H-pyrazole. To obtain the target 1-isopropyl-3-methyl-1H-pyrazole, an unsymmetrical β-diketone such as 1-acetyl-2-propanone would be required, which can lead to a mixture of regioisomers. For the purpose of a clear protocol, the synthesis of the more readily accessible 1-isopropyl-3,5-dimethyl-1H-pyrazole is described below, as a closely related analogue.

Reaction:

Knorr_Synthesis acetylacetone Acetylacetone intermediate 1-Isopropyl-3,5-dimethyl-1H-pyrazole acetylacetone->intermediate + isopropylhydrazine Isopropylhydrazine isopropylhydrazine->intermediate Reflux, Acid Catalyst water 2 H₂O intermediate->water -

Caption: Knorr pyrazole synthesis of 1-isopropyl-3,5-dimethyl-1H-pyrazole.

Materials:

  • Acetylacetone

  • Isopropylhydrazine

  • Ethanol (or other suitable solvent)

  • Glacial acetic acid (catalyst)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve acetylacetone (1.0 eq) in ethanol.

  • Add isopropylhydrazine (1.0-1.2 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).

  • Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Note that reactions involving sterically hindered hydrazines like isopropylhydrazine may require longer reaction times.

  • After completion of the reaction, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Quantitative Data (Analogous Reactions):

ReactantsProductYield (%)Reference
1,3-Diketones and Hydrazines (general)Substituted PyrazolesGood to ExcellentHeller & Natarajan, 2006
Diarylhydrazones and Vicinal Diols (Iron-catalyzed)1,3- and 1,3,5-substituted PyrazolesGoodPanda & Jena, 2012
Step 2: Nitration of 1-Isopropyl-3-methyl-1H-pyrazole

The nitration of the pyrazole ring is an electrophilic aromatic substitution reaction that predominantly occurs at the 4-position. Two common methods are presented below.

Method A: Nitration with Nitric Acid and Sulfuric Acid

This is the traditional and widely used method for the nitration of many aromatic compounds.

Reaction:

Nitration_H2SO4 pyrazole 1-Isopropyl-3-methyl-1H-pyrazole product This compound pyrazole->product 0-10 °C nitrating_mixture HNO₃ + H₂SO₄ nitrating_mixture->product

Caption: Nitration of 1-isopropyl-3-methyl-1H-pyrazole using a mixed acid method.

Materials:

  • 1-Isopropyl-3-methyl-1H-pyrazole

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Sodium Bicarbonate solution (saturated)

Procedure:

  • In a flask cooled in an ice-salt bath (0-10 °C), add concentrated sulfuric acid.

  • Slowly add 1-isopropyl-3-methyl-1H-pyrazole (1.0 eq) to the sulfuric acid with stirring, ensuring the temperature remains low.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.0-1.1 eq) to a separate portion of concentrated sulfuric acid, pre-cooled in an ice bath.

  • Add the nitrating mixture dropwise to the solution of the pyrazole in sulfuric acid, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the reaction by TLC.

  • Pour the reaction mixture slowly onto crushed ice with stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral.

  • The product may precipitate out of the solution and can be collected by filtration. If the product is an oil, it can be extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The crude product can be purified by recrystallization or column chromatography.

Method B: Nitration with Nitric Acid in Trifluoroacetic Anhydride

This method, reported by Katritzky et al., offers a milder alternative to the strong acid conditions of the mixed acid method.

Reaction:

Nitration_TFAA pyrazole 1-Isopropyl-3-methyl-1H-pyrazole product This compound pyrazole->product 0 °C to rt nitrating_agent HNO₃ + (CF₃CO)₂O nitrating_agent->product

Caption: Milder nitration using nitric acid and trifluoroacetic anhydride.

Materials:

  • 1-Isopropyl-3-methyl-1H-pyrazole

  • Trifluoroacetic Anhydride (TFAA)

  • Concentrated Nitric Acid (HNO₃)

  • Dichloromethane (or other inert solvent)

  • Ice

  • Sodium Bicarbonate solution (saturated)

Procedure:

  • Dissolve 1-isopropyl-3-methyl-1H-pyrazole (1.0 eq) in dichloromethane in a flask cooled to 0 °C.

  • In a separate flask, prepare the nitrating agent by adding concentrated nitric acid (1.1 eq) to trifluoroacetic anhydride (2.0 eq) at 0 °C.

  • Add the nitrating agent dropwise to the pyrazole solution at 0 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring by TLC.

  • Carefully pour the reaction mixture onto ice and water.

  • Separate the organic layer, and wash it with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography.

Quantitative Data (Analogous Reactions):

The following table summarizes yields for the nitration of similar pyrazole derivatives.

SubstrateNitrating AgentProductYield (%)Reference
N-MethylpyrazoleHNO₃ / (CF₃CO)₂O1-Methyl-3-nitropyrazole65Katritzky et al., 2005
3,5-DimethylpyrazoleHNO₃ / (CF₃CO)₂O3,5-Dimethyl-4-nitropyrazole76Katritzky et al., 2005
3-Methyl-1-p-nitrophenyl-5-pyrazoloneHNO₃ / H₂SO₄Nitrated productNot specifiedSynthesis of 1-methyl-, 4-nitro-, 4-amino- and 4-iodo-1,2-dihydro-3H-pyrazol-3-ones

Conclusion

The synthesis of this compound is a feasible process for researchers in the field of medicinal and materials chemistry. The two-step approach involving the Knorr pyrazole synthesis followed by electrophilic nitration provides a reliable route to this class of compounds. While a direct, optimized protocol for this specific molecule is not extensively reported, the general methods and data from analogous reactions presented in this guide offer a solid foundation for its successful synthesis in a laboratory setting. Careful control of reaction conditions, particularly temperature during the nitration step, is crucial for achieving good yields and purity. The choice of nitrating agent may depend on the desired reaction conditions, with the nitric acid/trifluoroacetic anhydride system offering a milder alternative to the traditional mixed acid method.

References

An In-depth Technical Guide to the Physicochemical Properties of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature and chemical databases contain limited specific experimental data for 1-isopropyl-3-methyl-4-nitro-1H-pyrazole. This guide synthesizes information on closely related analogues and established principles of pyrazole chemistry to provide a comprehensive technical overview. The experimental protocols and some data are presented as predictive models based on this information.

Introduction

Nitro-substituted pyrazoles are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The presence of the nitro group and the versatile pyrazole core often imparts a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This guide focuses on the specific isomer, this compound, providing a detailed examination of its predicted physicochemical properties, a proposed synthetic route, and an overview of the potential biological relevance of this class of molecules.

Physicochemical Properties

Table 1: Physicochemical Data of Related Pyrazole Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)pKa (Predicted)
This compound (Target) C₇H₁₁N₃O₂169.18Not availableNot availableNot available
1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acidC₈H₁₁N₃O₄213.19124-127392.7 ± 42.02.16 ± 0.50[1]
3-Methyl-4-nitro-1H-pyrazoleC₄H₅N₃O₂127.10129-139Not availableNot available
1-Methyl-4-nitro-1H-pyrazoleC₄H₅N₃O₂127.10Not availableNot availableNot available
3-Methyl-5-nitro-1H-pyrazoleC₄H₅N₃O₂127.10112-115335.7 ± 22.08.88 ± 0.10[2]

Table 2: General Properties and Predicted Characteristics of this compound

PropertyPredicted Value / Characteristic
Appearance Likely a yellow to orange solid, typical for nitroaromatic compounds.[1]
Solubility Expected to have low solubility in water and good solubility in organic solvents like alcohols and ethers.[2]
Stability Should be stable at room temperature but may be sensitive to high temperatures or strong oxidizing agents due to the nitro group.[2]

Experimental Protocols

A specific, validated experimental protocol for the synthesis of this compound is not documented in readily accessible literature. However, a plausible and efficient synthetic route can be designed based on established methods for pyrazole synthesis, such as the Knorr pyrazole synthesis followed by nitration.

Proposed Synthesis of 1-isopropyl-3-methyl-1H-pyrazole (Precursor)

The synthesis of the pyrazole precursor can be achieved through the condensation of a β-diketone equivalent with isopropylhydrazine.

Materials:

  • Acetylacetone

  • Isopropylhydrazine hydrochloride

  • Sodium acetate

  • Ethanol

  • Diethyl ether

  • Magnesium sulfate

Procedure:

  • Dissolve isopropylhydrazine hydrochloride and sodium acetate in ethanol.

  • Stir the mixture at room temperature for 30 minutes.

  • Add acetylacetone dropwise to the solution.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield crude 1-isopropyl-3-methyl-1H-pyrazole.

  • Purify the crude product by column chromatography on silica gel.

Nitration of 1-isopropyl-3-methyl-1H-pyrazole

The final product can be obtained by the nitration of the pyrazole precursor. The regioselectivity of nitration on the pyrazole ring is directed by the existing substituents.

Materials:

  • 1-isopropyl-3-methyl-1H-pyrazole

  • Fuming nitric acid

  • Concentrated sulfuric acid

  • Ice

  • Sodium bicarbonate solution

  • Dichloromethane

Procedure:

  • In a flask cooled in an ice bath, slowly add concentrated sulfuric acid to fuming nitric acid to prepare the nitrating mixture.

  • Dissolve the synthesized 1-isopropyl-3-methyl-1H-pyrazole in a minimal amount of concentrated sulfuric acid and cool the solution in an ice bath.

  • Slowly add the cold nitrating mixture to the pyrazole solution with constant stirring, maintaining the temperature below 10°C.

  • After the addition is complete, continue stirring the reaction mixture at low temperature for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution until the pH is approximately 7.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude this compound.

  • Purify the final product by recrystallization or column chromatography.

Characterization

The synthesized compound should be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the position of the substituents.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify the functional groups, particularly the nitro group.

  • Melting Point Analysis: To determine the purity of the compound.

Mandatory Visualizations

Proposed Synthetic Pathway

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Nitration A Acetylacetone + Isopropylhydrazine B Condensation (Knorr Pyrazole Synthesis) A->B C 1-isopropyl-3-methyl-1H-pyrazole B->C D 1-isopropyl-3-methyl-1H-pyrazole E Nitration (HNO3/H2SO4) D->E F This compound E->F

Caption: Proposed two-step synthesis of this compound.

General Experimental Workflow for Synthesis and Purification

G start Start: Reactants reaction Reaction under controlled conditions (temperature, time) start->reaction monitoring Reaction Monitoring (TLC) reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup drying Drying of Organic Phase workup->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification (Column Chromatography/Recrystallization) concentration->purification characterization Characterization (NMR, MS, IR, MP) purification->characterization product Pure Product characterization->product

Caption: General workflow for the synthesis and purification of pyrazole derivatives.

Potential Biological Significance and Signaling Pathways

While no specific biological data exists for this compound, the pyrazole scaffold is a well-established pharmacophore. Pyrazole derivatives have been reported to exhibit a wide range of biological activities, often through the modulation of key signaling pathways.[3][4][5] For instance, many pyrazole-containing compounds are known to inhibit protein kinases, which are crucial regulators of cell signaling.

Hypothetical Kinase Inhibition Pathway

The diagram below illustrates a generalized signaling pathway that is often targeted by small molecule inhibitors, including some pyrazole derivatives.

G cluster_pathway Generalized Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binding Kinase_Cascade Downstream Kinase Cascade (e.g., MAPK/ERK) Receptor->Kinase_Cascade Activation Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Phosphorylation Cellular_Response Cellular Response (Proliferation, Survival) Transcription_Factor->Cellular_Response Gene Expression Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->Kinase_Cascade Inhibition

Caption: Hypothetical inhibition of a kinase signaling pathway by a pyrazole derivative.

Conclusion

This compound is a compound for which specific experimental data is currently lacking in the public domain. However, based on the known chemistry and biological activity of related nitro-pyrazole compounds, it represents a molecule of potential interest for further investigation, particularly in the field of medicinal chemistry. The proposed synthetic route provides a viable starting point for its preparation and subsequent characterization. Future studies are warranted to elucidate its precise physicochemical properties and to explore its potential biological activities.

References

A Comprehensive Review of Substituted 4-Nitro-1H-Pyrazoles: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The pyrazole nucleus, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, is a foundational scaffold in medicinal chemistry.[1][2] Its derivatives are known to exhibit a wide spectrum of pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.[3][4] The introduction of a nitro group at the 4-position of the pyrazole ring significantly influences the molecule's electronic properties and biological activity, making substituted 4-nitro-1H-pyrazoles a topic of considerable interest in drug discovery and development.[5][6] This technical guide provides an in-depth review of the synthesis, biological evaluation, and structure-activity relationships of substituted 4-nitro-1H-pyrazoles, serving as a resource for professionals in the field.

Synthesis of Substituted 4-Nitro-1H-Pyrazoles

The synthesis of the 4-nitropyrazole core and its derivatives can be achieved through several methods, most commonly involving the direct nitration of a pyrazole ring or the chemical rearrangement of an N-nitropyrazole intermediate.

1.1. Direct Nitration: Direct nitration of the pyrazole ring is a common method to introduce the nitro group at the 4-position. This typically involves reacting the pyrazole substrate with a nitrating agent, such as a mixture of fuming nitric acid and fuming sulfuric acid.[7] The conditions, such as temperature and reaction time, must be carefully controlled to optimize the yield and prevent the formation of byproducts.[7][8] An optimized one-pot, two-step method involves first forming a pyrazole sulfate, followed by nitration, which has been shown to achieve yields as high as 85%.[7]

1.2. Rearrangement and Other Methods: Alternative synthetic routes include the rearrangement of N-nitropyrazole in concentrated sulfuric acid.[6][7] Other specialized methods may start from substituted pyrazoles, such as 4-iodopyrazole, which can be nitrated using fuming nitric acid in the presence of a solid catalyst like zeolite or silica.[6][7] The choice of synthetic strategy often depends on the desired substitution pattern on the final molecule.

Synthesis_Workflow cluster_start Starting Materials cluster_reagents Reagents cluster_product Product Start_Pyrazole Pyrazole or Substituted Pyrazole Nitration Direct Nitration Start_Pyrazole->Nitration Rearrangement N-Nitration followed by Rearrangement Start_Pyrazole->Rearrangement Start_Iodo 4-Iodopyrazole Catalytic Catalytic Nitration Start_Iodo->Catalytic Reagent_Nitric Fuming HNO₃ / Fuming H₂SO₄ Nitration->Reagent_Nitric Product Substituted 4-Nitro-1H-Pyrazole Nitration->Product Reagent_Sulfuric Conc. H₂SO₄ Rearrangement->Reagent_Sulfuric Rearrangement->Product Reagent_Catalyst Fuming HNO₃ / Zeolite or Silica Catalytic->Reagent_Catalyst Catalytic->Product

Caption: General synthetic workflows for 4-nitro-1H-pyrazoles.

Experimental Protocol: One-Pot Synthesis of 4-Nitropyrazole

The following protocol is adapted from an optimized, high-yield procedure for the synthesis of 4-nitropyrazole.[7]

Materials:

  • Pyrazole (0.1 mol, 6.8 g)

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (98%)

  • Fuming Sulfuric Acid (20% SO₃)

  • Ice water

  • Ethyl ether/hexane for recrystallization

Procedure:

Step 1: Preparation of Pyrazole Sulfate

  • In a 100 mL four-necked flask equipped with a stirrer and thermometer, add concentrated sulfuric acid (11 mL, 0.21 mol).

  • Slowly add pyrazole (6.8 g, 0.1 mol) to the flask.

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of pyrazole sulfate.

Step 2: Nitration

  • Prepare the nitrating agent (nitrosulfuric acid) separately by adding fuming nitric acid (6.3 mL, 0.15 mol) slowly to fuming sulfuric acid (19.3 mL, 0.30 mol) in a separate flask, maintaining the temperature between 0-10°C in an ice-water bath.

  • Cool the flask containing the pyrazole sulfate from Step 1 in an ice-water bath.

  • Slowly add the prepared nitrosulfuric acid (25 mL) dropwise to the pyrazole sulfate solution.

  • After the addition is complete, raise the temperature to 50°C and maintain the reaction for 1.5 hours.

Step 3: Isolation and Purification

  • Pour the reaction mixture into 200 mL of ice water. A large amount of white solid should precipitate.

  • Filter the precipitate and wash it with ice water.

  • Dry the product under vacuum.

  • Recrystallize the crude product from an ethyl ether/hexane mixture to obtain pure 4-nitropyrazole. The reported yield for this method is 85%.[7]

Biological Activities of Substituted 4-Nitro-1H-Pyrazoles

The 4-nitro-1H-pyrazole scaffold is a versatile building block present in compounds investigated for a wide array of biological activities.[3][5] The nitro group, being a strong electron-withdrawing group, significantly modulates the physicochemical properties of the molecule, often enhancing its biological efficacy.

Biological_Activities Core 4-Nitro-1H-Pyrazole Core Scaffold Anticancer Anticancer Core->Anticancer Antimicrobial Antimicrobial Core->Antimicrobial Antiviral Antiviral Core->Antiviral AntiInflammatory Anti-inflammatory Core->AntiInflammatory Neuroprotective Neuroprotective Core->Neuroprotective Other Other Activities (Enzyme Inhibition, etc.) Core->Other

Caption: Major biological activities of 4-nitro-1H-pyrazole derivatives.

Anticancer Activity

Numerous substituted pyrazole derivatives have been evaluated for their anticancer potential.[9] The introduction of a nitrophenyl group is a common strategy. For example, a 1,3,4-trisubstituted pyrazole derivative containing a 4-nitrophenyl group showed significant cytotoxic potential against multiple cancer cell lines.[9]

Compound Name/StructureCancer Cell LineActivity MetricValue (µM)Reference
N-(1-{1-[4-nitrophenyl]-3-phenyl-1H-pyrazol-4-yl}methylene)-2-chlorobenzohydrazideMCF7 (Breast)GI₅₀3.79[9]
"SF-268 (CNS)GI₅₀3.79[9]
"NCI-H460 (Lung)GI₅₀3.79[9]
4-benzoyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acidNot SpecifiedSynthesis reported-[1]
Antimicrobial and Antifungal Activity

Derivatives of 4-nitro-1H-pyrazoles have shown promise as novel antibacterial and antifungal agents.[3][5] The specific substitutions on the pyrazole ring play a crucial role in determining the spectrum and potency of antimicrobial activity. Studies on nitrofuran-containing tetrasubstituted pyrazoles, which may include a nitro group on the pyrazole ring itself, have demonstrated good antibacterial and antifungal activity.[10] A p-nitrophenyl moiety attached to a pyrazole scaffold has also been associated with high activity.[3]

Compound ClassTarget OrganismActivity NotedReference
4-Nitro-1H-pyrazole-3-carbonitrile derivativesBacteriaPotential antibacterial properties[5]
Nitrofuran-containing tetrasubstituted pyrazolesE. coli, P. aeruginosa, S. aureus, C. albicansPromising antibacterial and antifungal activity[10]
Pyrazole-4-carbaldehyde derivatives with p-nitrophenyl moietyBacteria/FungiHigh activity reported[3]
Antiviral Activity

The pyrazole scaffold is also a key component in the development of antiviral agents, including those targeting HIV. A notable example is 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid, which has been identified as a potent inhibitor of HIV replication.

Compound NameTarget VirusActivity MetricValue (µM)Reference
5-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acidHIVEC₅₀3.6[1]
Other Biological Activities

Beyond the major areas listed above, substituted 4-nitropyrazoles have been explored for other therapeutic applications. These include roles as anti-inflammatory agents, where a p-nitrophenyl moiety was found to exert activity superior to the standard drug diclofenac sodium, and as neuroprotective agents.[3][11][12] The core structure also serves as a precursor for energetic materials, highlighting the diverse applications of this chemical class.[6][7]

References

Technical Guide: Properties, Synthesis, and Applications of 3-Methyl-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available information and a specific CAS number for "1-isopropyl-3-methyl-4-nitro-1H-pyrazole" are limited. This guide will focus on the closely related and well-documented compound, 3-Methyl-4-nitro-1H-pyrazole (CAS Number: 5334-39-4) , to provide a comprehensive technical overview relevant to researchers in drug development and organic synthesis.

This document provides an in-depth analysis of 3-Methyl-4-nitro-1H-pyrazole, covering its chemical properties, synthesis protocols, and its role in the development of pharmacologically active molecules.

Compound Identification and Properties

3-Methyl-4-nitro-1H-pyrazole is a heterocyclic organic compound featuring a pyrazole ring substituted with a methyl and a nitro group.

PropertyValueSource
CAS Number 5334-39-4[1]
Molecular Formula C4H5N3O2[1][2]
Molecular Weight 127.10 g/mol [3]
IUPAC Name 3-methyl-4-nitro-1H-pyrazole[1]
Appearance White to pale cream or yellow crystals/powder[2]
Melting Point 129.0-139.0 °C[2]
Solubility Slightly soluble in water[4]
InChI Key WTZYTQJELOHMMJ-UHFFFAOYSA-N[1][2][3]
Canonical SMILES CC1=C(C=NN1)--INVALID-LINK--[O-][2]

Synthesis and Experimental Protocols

The synthesis of nitro-pyrazole derivatives is a significant area of research due to their utility as precursors for various biologically active compounds.

General Synthesis of 4-Nitro-Pyrazoles:

A common method for the synthesis of 4-nitro-pyrazoles involves the nitration of a corresponding pyrazole precursor. For instance, the synthesis of 3-methyl-1,4-dinitro-1H-pyrazole, a related compound, is achieved through the nitration of 3(5)-methyl-1H-pyrazole.[5] This dinitro compound can then serve as a synthon for other substituted 4-nitropyrazoles.[5]

Experimental Protocol for Nitration (General Procedure):

A general procedure for the nitration of pyrazoles often involves the use of a nitrating agent such as a mixture of nitric acid and sulfuric acid, or ammonium nitrate with trifluoroacetic anhydride.[5][6]

  • Step 1: Dissolution The starting pyrazole material (e.g., 3-methylpyrazole) is dissolved in a suitable solvent, such as trifluoroacetic acid.

  • Step 2: Cooling The solution is cooled to a low temperature (e.g., -18 °C) in an ice-salt bath to control the exothermic reaction.

  • Step 3: Addition of Nitrating Agent The nitrating agent (e.g., ammonium nitrate and trifluoroacetic anhydride) is added dropwise to the cooled solution while stirring vigorously.[5] The temperature is carefully maintained during this addition.

  • Step 4: Reaction The reaction mixture is stirred at a low temperature for a specified period, after which it is allowed to warm to room temperature.

  • Step 5: Quenching and Extraction The reaction is quenched by pouring it into ice water and neutralized with a base like sodium bicarbonate. The product is then extracted using an organic solvent (e.g., dichloromethane).

  • Step 6: Purification The extracted product is dried and purified, often by column chromatography, to yield the desired nitro-pyrazole.[5]

Spectroscopic analysis, including 1H NMR, is used to confirm the structure of the synthesized compound.[3][7]

G cluster_synthesis General Pyrazole Synthesis Workflow Start Starting Materials: 3-Methylpyrazole Nitration Nitration Reaction (e.g., NH4NO3 / TFAA) Start->Nitration 1. React Quenching Reaction Quenching & Neutralization Nitration->Quenching 2. Process Extraction Product Extraction (Organic Solvent) Quenching->Extraction 3. Isolate Purification Purification (Column Chromatography) Extraction->Purification 4. Purify Product Final Product: 3-Methyl-4-nitro-1H-pyrazole Purification->Product 5. Characterize

Caption: A generalized workflow for the synthesis of 3-Methyl-4-nitro-1H-pyrazole.

Biological Activities and Applications in Drug Development

Pyrazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties.[8][9][10] The nitro-substitution on the pyrazole ring, as seen in 3-methyl-4-nitro-1H-pyrazole, often serves as a key synthetic handle for further functionalization.

Role as a Precursor in LRRK2 Inhibitor Synthesis:

3-Methyl-4-nitropyrazole is a reactant used in the preparation of aminopyrazole derivatives which are potent, selective, and brain-penetrant small molecule inhibitors of Leucine-rich repeat kinase 2 (LRRK2).[2] Mutations in the LRRK2 gene are a significant genetic cause of Parkinson's disease, making LRRK2 an important therapeutic target. The nitro group in 3-methyl-4-nitro-1H-pyrazole can be reduced to an amino group, which is then further elaborated to create complex molecules that can act as LRRK2 inhibitors.

G cluster_drug_dev Role in LRRK2 Inhibitor Synthesis Start 3-Methyl-4-nitro-1H-pyrazole Reduction Reduction of Nitro Group Start->Reduction Intermediate Aminopyrazole Derivative Reduction->Intermediate Coupling Coupling with other Moieties Intermediate->Coupling Inhibitor LRRK2 Inhibitor Coupling->Inhibitor Target Therapeutic Target: Parkinson's Disease Inhibitor->Target Acts on

Caption: Logical pathway from 3-Methyl-4-nitro-1H-pyrazole to LRRK2 inhibitors.

Conclusion

3-Methyl-4-nitro-1H-pyrazole is a valuable building block in organic and medicinal chemistry. Its synthesis is well-established, and its chemical properties, particularly the reactive nitro group, make it an important precursor for the development of a variety of heterocyclic compounds. Its application in the synthesis of LRRK2 inhibitors highlights its significance in the ongoing research for treatments of neurodegenerative diseases like Parkinson's. This technical guide provides a foundational understanding for researchers working with this and related pyrazole derivatives.

References

Spectroscopic and Structural Elucidation of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 1-isopropyl-3-methyl-4-nitro-1H-pyrazole. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, crucial for the identification, characterization, and quality control of this molecule in research and development settings. The experimental protocols for obtaining this data are also described.

Spectroscopic Data Summary

The following tables summarize the predicted and observed spectroscopic data for this compound. This data is essential for confirming the molecular structure and purity of the compound.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.0-8.5Singlet1HH-5 (pyrazole ring)
~4.5-5.0Septet1HCH (isopropyl)
~2.5Singlet3HCH₃ (at C-3)
~1.5Doublet6HCH₃ (isopropyl)

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at δ 0.00 ppm.

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
~150C-3 (pyrazole ring)
~140C-5 (pyrazole ring)
~135C-4 (pyrazole ring, attached to NO₂)
~50CH (isopropyl)
~22CH₃ (isopropyl)
~14CH₃ (at C-3)

Solvent: CDCl₃. Reference: CDCl₃ at δ 77.16 ppm.

Table 3: Infrared (IR) Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
~2980-2940MediumC-H stretch (aliphatic)
~1550-1520StrongAsymmetric NO₂ stretch
~1370-1340StrongSymmetric NO₂ stretch
~1500, 1450MediumC=N, C=C stretch (pyrazole ring)

Sample preparation: KBr pellet or thin film.

Table 4: Mass Spectrometry (MS) Data
m/zInterpretation
183[M]⁺ (Molecular ion)
168[M - CH₃]⁺
141[M - C₃H₆]⁺ or [M - CH(CH₃)₂]⁺
137[M - NO₂]⁺

Ionization method: Electron Ionization (EI).

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are standard for the analysis of heterocyclic organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • ¹H NMR Acquisition: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Standard parameters include a spectral width of -2 to 12 ppm, a pulse width of 30-45 degrees, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: The spectrum is acquired using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0 to 200 ppm) is used. A longer acquisition time and a greater number of scans are typically required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

IR spectra are recorded on a Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation (KBr Pellet Method): A small amount of the sample (1-2 mg) is finely ground with ~100 mg of dry potassium bromide (KBr) in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer. The spectrum is recorded in the range of 4000-400 cm⁻¹. A background spectrum of a blank KBr pellet is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectra are obtained using a mass spectrometer with an electron ionization (EI) source.

  • Sample Introduction: A small amount of the sample is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: The sample is bombarded with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The abundance of each ion is measured by a detector, and the data is presented as a mass spectrum.

Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and the logical relationship of the data in confirming the chemical structure.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Sample NMR NMR Sample->NMR Dissolve in CDCl3 IR IR Sample->IR Prepare KBr pellet MS MS Sample->MS Introduce to ion source Structure Structure NMR->Structure IR->Structure MS->Structure

Caption: Experimental workflow for spectroscopic analysis.

logical_relationship H_NMR ¹H NMR (Proton Environment) Structure Confirmed Structure: This compound H_NMR->Structure C_NMR ¹³C NMR (Carbon Skeleton) C_NMR->Structure IR IR Spectroscopy (Functional Groups) IR->Structure MS Mass Spectrometry (Molecular Weight & Fragmentation) MS->Structure

Caption: Logical relationship of spectroscopic data to structure confirmation.

An In-depth Technical Guide to 1-isopropyl-3-methyl-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound 1-isopropyl-3-methyl-4-nitro-1H-pyrazole is not widely documented in current scientific literature. This guide has been constructed based on established principles of pyrazole chemistry and available data for structurally analogous compounds. The experimental protocols and data presented are predictive and intended for research and development purposes.

Introduction

Pyrazole derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a wide array of biological activities and practical applications. The introduction of a nitro group to the pyrazole core often enhances or modifies these properties, making nitropyrazoles a subject of significant research interest. This technical guide provides a comprehensive overview of the predicted synthesis, characterization, and potential biological significance of this compound. The content is tailored for researchers, scientists, and professionals in drug development, offering detailed experimental methodologies and collated data from related compounds to facilitate further investigation.

Predicted Synthesis and Discovery

The discovery of this compound has not been specifically reported. However, its synthesis can be logically inferred through a two-step process, leveraging known reactions for pyrazole modification. The most plausible synthetic route involves the initial nitration of a commercially available precursor followed by a regioselective N-alkylation.

Step 1: Synthesis of 3-methyl-4-nitro-1H-pyrazole

The precursor, 3-methyl-4-nitro-1H-pyrazole, can be synthesized via the nitration of 3-methyl-1H-pyrazole. This reaction typically employs a nitrating agent such as a mixture of nitric and sulfuric acids.

Step 2: N-isopropylation of 3-methyl-4-nitro-1H-pyrazole

The second step involves the N-alkylation of the synthesized 3-methyl-4-nitro-1H-pyrazole with an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane) under basic conditions. The regioselectivity of this reaction is critical. Due to steric hindrance from the methyl group at the 3-position, the alkylation is expected to predominantly occur at the N1 position, yielding the desired this compound.

Synthesis_Workflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: N-isopropylation 3-methyl-1H-pyrazole 3-methyl-1H-pyrazole 3-methyl-4-nitro-1H-pyrazole 3-methyl-4-nitro-1H-pyrazole 3-methyl-1H-pyrazole->3-methyl-4-nitro-1H-pyrazole Nitration Nitrating_Agent HNO3 / H2SO4 Nitrating_Agent->3-methyl-1H-pyrazole Precursor 3-methyl-4-nitro-1H-pyrazole Target_Compound 1-isopropyl-3-methyl- 4-nitro-1H-pyrazole Precursor->Target_Compound N-alkylation Alkylation_Reagents Isopropyl Halide (e.g., 2-bromopropane) + Base (e.g., K2CO3) Alkylation_Reagents->Precursor

Figure 1: Proposed two-step synthesis of this compound.

Experimental Protocols

The following are detailed, predictive protocols for the synthesis of this compound.

Synthesis of 3-methyl-4-nitro-1H-pyrazole (Precursor)
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 3-methyl-1H-pyrazole in glacial acetic acid to 0°C in an ice bath.

  • Preparation of Nitrating Agent: Separately, prepare acetyl nitrate by slowly adding fuming nitric acid to acetic anhydride at a temperature maintained below 10°C.

  • Nitration: Add the prepared acetyl nitrate dropwise to the cooled solution of 3-methyl-1H-pyrazole, ensuring the reaction temperature does not exceed 5°C.

  • Reaction Monitoring: Stir the mixture at 0°C for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into ice-water and neutralize with a suitable base (e.g., sodium carbonate) to a pH of ~7.

  • Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane). Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Synthesis of this compound
  • Reaction Setup: To a solution of 3-methyl-4-nitro-1H-pyrazole in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a base (e.g., potassium carbonate or sodium hydride).

  • Addition of Alkylating Agent: Add 2-bromopropane (or 2-iodopropane) to the mixture.

  • Reaction Conditions: Heat the reaction mixture at a temperature ranging from 60°C to 80°C and stir for several hours until the reaction is complete, as monitored by TLC.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The final product can be purified by column chromatography on silica gel.

Physicochemical and Spectroscopic Data of Analogous Compounds

As no specific data for this compound are available, the following tables summarize data for structurally related nitropyrazole derivatives.

Table 1: Physicochemical Properties of Representative Nitropyrazoles

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Reference
3-methyl-1,4-dinitro-1H-pyrazoleC₄H₄N₄O₄172.10Not Reported[1]
1-Aryl-5-methyl-4-nitro-1H-pyrazolesVariesVariesVaries[1]
1-methyl-3,4-dinitropyrazoleC₄H₄N₄O₄172.10Not Reported[2]
1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acidC₇H₉N₃O₄199.16Not Reported[3]

Table 2: Spectroscopic Data for Analogous N-Alkyl Pyrazoles

Compound Name1H NMR (δ, ppm)13C NMR (δ, ppm)Key IR Bands (cm-1)Reference
4-Chloro-1-(1-phenylethyl)-1H-pyrazole7.50 (s, 1H), 7.39–7.30 (m, 4H), 7.24 (d, 2H), 5.48 (q, 1H), 1.89 (d, 3H)141.1, 137.5, 128.9, 128.2, 126.4, 126.0, 109.9, 61.9, 21.13129, 3030, 2936, 1493, 1310[4]
3,5-diethyl-1-phenyl-1H-pyrazole7.42 (m, 5H), 6.08 (s,1H), 2.68 (m, 4H), 1.36-1.21(m, 6H)154.7, 145.8, 140.2, 129.2, 127.3, 125.2, 103.2, 21.7, 19.6, 14.2, 13.15Not Reported[5]
N,N-bis-[(3,5-dimetyl-4-nitro-1H-pyrazol-1-yl)-methyl]-4-fluoroaniline5.45-5.60 (s, CH₂)65.1-66.4 (CH₂)Not Reported[6]

Potential Biological Activity and Signaling Pathways

Pyrazole derivatives are known to possess a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, analgesic, and anticancer properties.[7][8] The presence of a nitro group can significantly influence these activities. The mechanism of action for many nitro-containing compounds involves the enzymatic reduction of the nitro group within biological systems, which can lead to the formation of reactive nitrogen species.[9] These reactive species can induce cellular stress and interact with various biomolecules.

Given the structural features, this compound could potentially exhibit a range of biological effects.

Biological_Activity cluster_compound This compound cluster_mechanisms Potential Mechanisms of Action cluster_activities Potential Biological Activities Compound Target Compound Nitro_Reduction Enzymatic Nitro Reduction Compound->Nitro_Reduction Enzyme_Inhibition Enzyme Inhibition (e.g., COX, LOX) Compound->Enzyme_Inhibition Receptor_Modulation Receptor Modulation Compound->Receptor_Modulation ROS_Generation Reactive Species Generation Nitro_Reduction->ROS_Generation Antimicrobial Antimicrobial ROS_Generation->Antimicrobial Anticancer Anticancer ROS_Generation->Anticancer Anti_Inflammatory Anti-inflammatory Enzyme_Inhibition->Anti_Inflammatory Neuroprotective Neuroprotective Receptor_Modulation->Neuroprotective

Figure 2: Potential biological activities and mechanisms of nitropyrazole derivatives.

Conclusion

While this compound is not a well-characterized molecule, its synthesis is feasible through established chemical transformations. This guide provides a robust, predictive framework for its preparation and potential properties based on data from analogous compounds. The diverse biological activities associated with the nitropyrazole scaffold suggest that this novel compound could be a valuable candidate for further investigation in drug discovery and development programs. The detailed protocols and compiled data herein serve as a foundational resource for researchers aiming to explore the synthesis and therapeutic potential of this and other novel pyrazole derivatives.

References

In Silico Modeling of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico modeling of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole, a representative nitropyrazole derivative with potential pharmacological applications. In the absence of extensive experimental data for this specific molecule, this document outlines a systematic computational workflow, leveraging established methodologies in molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. Detailed hypothetical experimental protocols, representative data tables derived from analogous compounds, and visualizations of key processes are presented to guide researchers in the computational assessment of novel pyrazole-based compounds for drug discovery.

Introduction

Pyrazole and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4][5][6] The introduction of a nitro group to the pyrazole core can significantly modulate its physicochemical and biological properties.[7] In silico modeling techniques have become indispensable in modern drug discovery, offering a cost-effective and time-efficient approach to predict the biological activity, pharmacokinetic profile, and potential toxicity of novel chemical entities before their synthesis and experimental testing.[8][9][10]

This whitepaper focuses on a representative molecule, this compound, to illustrate a comprehensive in silico evaluation workflow. While specific experimental data for this compound is limited, the methodologies described herein are broadly applicable to the study of other nitropyrazole derivatives.

Physicochemical Properties and Synthesis of Nitropyrazoles

The physicochemical properties of nitropyrazoles are crucial for their behavior as potential drug candidates. These properties, such as molecular weight, lipophilicity (LogP), and solubility, influence their absorption, distribution, and ability to interact with biological targets.

Predicted Physicochemical Properties

A summary of predicted physicochemical properties for this compound and related nitropyrazoles is presented in Table 1. These values are typically calculated using computational tools and provide a preliminary assessment of the molecule's drug-likeness.

Table 1: Predicted Physicochemical Properties of Selected Nitropyrazoles

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted LogP
This compoundC₇H₁₁N₃O₂185.181.85
3-Nitropyrazole[11]C₃H₃N₃O₂113.080.4
1-Nitropyrazole[12]C₃H₃N₃O₂113.080.5
1-methyl-4-nitropyrazoleC₄H₅N₃O₂127.100.72
3,4-dinitropyrazoleC₃H₂N₄O₄158.080.21
Synthesis of Nitropyrazoles

The synthesis of nitropyrazoles can be achieved through various methods. A common approach involves the nitration of a pyrazole precursor. For instance, 1-isopropyl-3-methyl-1H-pyrazole could be nitrated using a mixture of nitric acid and sulfuric acid to yield this compound. The synthesis of related compounds like 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide has been documented.[13] Another synthetic route involves the 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes.[14]

In Silico Modeling Workflow

A typical in silico modeling workflow for a novel compound involves several stages, from initial structure preparation to detailed simulations and predictions.

in_silico_workflow cluster_prep 1. Ligand and Target Preparation cluster_modeling 2. Molecular Modeling cluster_prediction 3. Property Prediction cluster_analysis 4. Analysis and Optimization ligand_prep Ligand Preparation (2D to 3D, Energy Minimization) docking Molecular Docking ligand_prep->docking target_prep Target Identification and Preparation (PDB, Refinement) target_prep->docking analysis Data Analysis and Interpretation docking->analysis qsar QSAR Modeling qsar->analysis admet ADMET Prediction admet->analysis optimization Lead Optimization analysis->optimization

Figure 1: A generalized workflow for in silico drug discovery.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[15][16] It is commonly used to predict the binding mode and affinity of a small molecule ligand to a protein target.

Hypothetical Molecular Docking Protocol
  • Protein Preparation:

    • The 3D structure of a potential protein target (e.g., a kinase or enzyme implicated in a disease pathway) is obtained from the Protein Data Bank (PDB).

    • Water molecules and co-ligands are removed from the protein structure.

    • Polar hydrogens and charges are added to the protein.

    • The protein structure is energy minimized to relieve any steric clashes.

  • Ligand Preparation:

    • A 2D structure of this compound is drawn using a chemical drawing software.

    • The 2D structure is converted to a 3D structure.

    • The ligand's geometry is optimized, and charges are assigned using a suitable force field.

  • Docking Simulation:

    • A docking software (e.g., AutoDock, Glide) is used to perform the simulation.

    • The binding site on the protein is defined based on the location of a known co-crystallized ligand or through binding site prediction algorithms.

    • The ligand is docked into the defined binding site, and multiple binding poses are generated.

  • Analysis of Results:

    • The docking poses are ranked based on a scoring function that estimates the binding affinity.

    • The interactions between the ligand and the protein (e.g., hydrogen bonds, hydrophobic interactions) are analyzed for the best-ranked poses.

Representative Molecular Docking Results

The following table presents hypothetical docking scores and interacting residues for this compound against a putative protein kinase target.

Table 2: Hypothetical Molecular Docking Results

LigandProtein TargetDocking Score (kcal/mol)Key Interacting Residues
This compoundKinase A-8.5Lys72, Glu91, Leu135
Known InhibitorKinase A-9.2Lys72, Glu91, Asp184

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity.[17][18][19] These models can be used to predict the activity of new compounds and to guide the design of more potent analogs.

Hypothetical QSAR Modeling Protocol
  • Data Collection:

    • A dataset of pyrazole derivatives with experimentally determined biological activity (e.g., IC50 values) against a specific target is compiled from the literature.

    • The biological activity data is converted to a logarithmic scale (pIC50).

  • Descriptor Calculation:

    • A variety of molecular descriptors (e.g., physicochemical, topological, electronic) are calculated for each compound in the dataset.

  • Model Development:

    • The dataset is divided into a training set and a test set.

    • A statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), is used to build a QSAR model using the training set.

  • Model Validation:

    • The predictive power of the QSAR model is evaluated using the test set and various statistical parameters (e.g., R², Q²).

Representative QSAR Data

The table below shows a hypothetical dataset of pyrazole analogs and their biological activity that could be used for QSAR modeling.

Table 3: Hypothetical Biological Activity Data for QSAR Modeling

CompoundR1R2IC50 (µM)pIC50
Analog 1-CH₃-H1.25.92
Analog 2-CH₂CH₃-H2.55.60
Analog 3-CH₃-Cl0.86.10
Analog 4-CH(CH₃)₂-H1.55.82
This compound-CH(CH₃)₂-NO₂(Predicted)-

ADMET Prediction

ADMET prediction involves the use of computational models to estimate the absorption, distribution, metabolism, excretion, and toxicity of a compound.[20][21][22][23] This is a critical step in early-stage drug discovery to identify compounds with favorable pharmacokinetic and safety profiles.

Hypothetical ADMET Prediction Protocol
  • Input:

    • The 2D or 3D structure of this compound is submitted to an ADMET prediction software or web server (e.g., SwissADME, ADMETlab).

  • Prediction:

    • The software calculates a range of ADMET-related properties, including:

      • Absorption: Human intestinal absorption (HIA), Caco-2 permeability.

      • Distribution: Plasma protein binding (PPB), blood-brain barrier (BBB) penetration.

      • Metabolism: Cytochrome P450 (CYP) inhibition.

      • Excretion: Renal clearance.

      • Toxicity: Ames mutagenicity, hepatotoxicity.

  • Analysis:

    • The predicted ADMET properties are compared to acceptable ranges for drug candidates.

    • Potential liabilities are identified for further investigation or molecular modification.

Predicted ADMET Properties

The following table summarizes the predicted ADMET properties for our molecule of interest.

Table 4: Predicted ADMET Profile of this compound

PropertyPredicted ValueInterpretation
Human Intestinal Absorption (HIA)HighGood oral absorption
Blood-Brain Barrier (BBB) PenetrationLowLess likely to cause CNS side effects
CYP2D6 InhibitionNon-inhibitorLow risk of drug-drug interactions
Ames MutagenicityNon-mutagenicLow risk of carcinogenicity
HepatotoxicityLow riskUnlikely to cause liver damage

Signaling Pathway and Experimental Logic Visualization

Understanding the potential mechanism of action of a compound often involves mapping its interactions within biological signaling pathways.

signaling_pathway cluster_pathway Hypothetical Kinase Signaling Pathway Receptor Receptor KinaseA Kinase A Receptor->KinaseA Activates Substrate Substrate Protein KinaseA->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate CellularResponse Cellular Response (e.g., Proliferation) PhosphoSubstrate->CellularResponse Leads to Inhibitor 1-isopropyl-3-methyl- 4-nitro-1H-pyrazole Inhibitor->KinaseA Inhibits experimental_logic cluster_in_silico In Silico Screening cluster_synthesis Chemical Synthesis cluster_in_vitro In Vitro Validation VirtualScreening Virtual Screening of Pyrazole Library HitIdentification Hit Identification (Docking, QSAR) VirtualScreening->HitIdentification Synthesis Synthesis of Top-Ranked Hits HitIdentification->Synthesis InVitroAssay In Vitro Biological Assays (e.g., Kinase Assay) Synthesis->InVitroAssay SAR_Analysis Structure-Activity Relationship (SAR) Analysis InVitroAssay->SAR_Analysis SAR_Analysis->HitIdentification Feedback Loop for Next Generation Design

References

In-depth Technical Guide on the Thermochemical Stability of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: November 2025

An Examination of a Novel Compound's Thermal Properties for Researchers, Scientists, and Drug Development Professionals

Introduction

1-isopropyl-3-methyl-4-nitro-1H-pyrazole is a heterocyclic organic compound whose thermochemical stability is of significant interest within the fields of energetic materials and pharmaceutical development. Understanding the thermal behavior of such molecules is paramount for ensuring safety, predicting reactivity, and determining potential applications. This technical guide synthesizes the available scientific information to provide a comprehensive overview of the thermochemical properties of this compound, including its synthesis, thermal decomposition pathways, and relevant experimental and computational methodologies.

While specific experimental data for this compound is not extensively available in publicly accessible literature, this guide draws upon established principles of pyrazole chemistry and the documented behavior of analogous structures to provide a robust theoretical framework.

Synthesis and Characterization

The synthesis of this compound would likely follow established methodologies for the derivatization of pyrazole rings. A plausible synthetic route could involve the nitration of a 1-isopropyl-3-methyl-1H-pyrazole precursor.

General Synthetic Approach

A common method for the synthesis of nitropyrazoles involves the nitration of the pyrazole ring using a nitrating agent, such as a mixture of nitric acid and sulfuric acid. The regioselectivity of the nitration is influenced by the directing effects of the substituents on the pyrazole ring.

Experimental Workflow: Synthesis of this compound

G cluster_synthesis Synthetic Pathway start 1-isopropyl-3-methyl-1H-pyrazole reaction Nitration Reaction start->reaction reagent Nitrating Agent (e.g., HNO3/H2SO4) reagent->reaction product This compound reaction->product purification Purification (e.g., Chromatography, Recrystallization) product->purification characterization Characterization (NMR, IR, MS) purification->characterization

Caption: A generalized workflow for the synthesis and characterization of the target compound.

Characterization Techniques

The structural confirmation of the synthesized this compound would be achieved through a combination of spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for confirming the positions of the isopropyl, methyl, and nitro groups on the pyrazole ring.

  • Infrared (IR) Spectroscopy: The presence of the nitro group would be indicated by characteristic strong absorption bands.

  • Mass Spectrometry (MS): This technique would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern.

Thermochemical Stability and Decomposition

The thermochemical stability of nitropyrazoles is a critical parameter, particularly for applications where the material may be subjected to elevated temperatures. The decomposition of such compounds is often an energetic process.

Theoretical Decomposition Pathways

Based on studies of related nitropyrazole compounds, several decomposition pathways can be postulated for this compound. The initiation of decomposition is typically the rate-determining step and can involve:

  • C-NO₂ Homolysis: The cleavage of the bond between the pyrazole ring and the nitro group is a common initial step in the thermal decomposition of nitroaromatic compounds.

  • Ring Cleavage: The pyrazole ring itself can undergo cleavage, particularly at the weaker N-N bond.

  • Intramolecular Rearrangements: Processes such as nitro-nitrite isomerization can also initiate or contribute to the decomposition cascade.

Logical Relationship: Potential Decomposition Initiation Steps

G cluster_decomposition Decomposition Initiation parent This compound path1 C-NO₂ Bond Homolysis parent->path1 path2 Pyrazole Ring Cleavage parent->path2 path3 Nitro-Nitrite Isomerization parent->path3 intermediates Reactive Intermediates path1->intermediates path2->intermediates path3->intermediates products Decomposition Products (e.g., NOx, CO, H₂O) intermediates->products

Caption: Plausible initial steps in the thermal decomposition of the title compound.

Experimental Protocols for Thermal Analysis

To experimentally determine the thermochemical stability of this compound, a suite of thermal analysis techniques would be employed.

Differential Scanning Calorimetry (DSC)
  • Objective: To determine the melting point and decomposition temperature, as well as the enthalpy of these transitions.

  • Methodology:

    • A small, precisely weighed sample (1-5 mg) is placed in an aluminum pan.

    • The pan is hermetically sealed.

    • The sample is heated at a constant rate (e.g., 5, 10, 15, and 20 °C/min) under an inert atmosphere (e.g., nitrogen).

    • The heat flow to or from the sample relative to a reference pan is measured as a function of temperature.

    • The onset temperature of the exothermic decomposition peak is taken as the decomposition temperature.

Thermogravimetric Analysis (TGA)
  • Objective: To measure the mass loss of the sample as a function of temperature, providing information about the decomposition process and the thermal stability.

  • Methodology:

    • A small sample (5-10 mg) is placed in a tared TGA pan.

    • The sample is heated at a constant rate in a controlled atmosphere (inert or oxidative).

    • The mass of the sample is continuously monitored as the temperature increases.

    • The temperature at which significant mass loss begins is an indicator of the onset of decomposition.

Quantitative Data Summary

While specific quantitative data for this compound is not available, the following table provides a template for how such data would be presented for clarity and comparison. The values for related nitropyrazole compounds are often found in a broad range, and experimental determination is essential.

ParameterSymbolExpected Range/ValueAnalytical Technique
Melting PointT_m-DSC
Onset Decomposition TemperatureT_d-DSC, TGA
Enthalpy of FormationΔH_f-Bomb Calorimetry, Computational
Activation Energy of DecompositionE_a-Isoconversional DSC analysis

Conclusion

The thermochemical stability of this compound remains an area requiring further experimental investigation. The theoretical framework presented in this guide, based on the known chemistry of nitropyrazoles, provides a solid foundation for future research. The synthesis and subsequent thermal analysis using techniques such as DSC and TGA are critical next steps to fully characterize this compound's properties. Such data will be invaluable for assessing its potential applications and ensuring its safe handling and use in research and development settings. Professionals in drug development and material science are encouraged to pursue these experimental avenues to contribute to the broader understanding of this and related heterocyclic compounds.

Methodological & Application

Application Note: Regioselective Synthesis of 1,3,4-Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrazoles are a prominent class of heterocyclic compounds widely recognized for their diverse biological activities, forming the core scaffold of numerous pharmaceuticals and agrochemicals. The specific substitution pattern on the pyrazole ring is crucial for its biological function, making the development of regioselective synthetic methods a significant area of research. This application note provides a detailed protocol for the regioselective synthesis of 1,3,4-substituted pyrazoles, a substitution pattern of particular interest in medicinal chemistry. The described method is a one-pot, three-component reaction that offers high efficiency and good yields.

General Reaction Scheme

The protocol outlines a multicomponent synthesis involving the reaction of an active methylene reagent, an isothiocyanate, and a substituted hydrazine. The reaction proceeds through the formation of a ketene N,S-acetal intermediate, which then undergoes cyclization with the hydrazine to yield the desired 1,3,4-substituted pyrazole with high regioselectivity.[1]

Experimental Workflow

The overall experimental workflow for the one-pot synthesis of 1,3,4-substituted pyrazoles is depicted below.

workflow cluster_prep Reaction Setup cluster_intermediate Intermediate Formation cluster_cyclization Cyclization and Product Formation reagents Active Methylene Reagent + NaH in DMF stir1 Stir at rt (45 min) reagents->stir1 add_iso Add Phenyl- isothiocyanate stir1->add_iso stir2 Stir at rt (1 h) add_iso->stir2 add_meI Add Iodomethane stir2->add_meI stir3 Stir at rt (3 h) add_meI->stir3 add_hydrazine Add Substituted Hydrazine stir3->add_hydrazine heat Heat at 95-100 °C (4 h) add_hydrazine->heat workup Work-up and Purification heat->workup product 1,3,4-Substituted Pyrazole workup->product

Caption: One-pot synthesis workflow for 1,3,4-substituted pyrazoles.

Detailed Experimental Protocol

This protocol is adapted from a reported procedure for the synthesis of N-substituted phenylamino pyrazoles.[1]

Materials:

  • Active methylene reagent (e.g., malononitrile, ethyl cyanoacetate)

  • Sodium hydride (NaH), 55% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phenylisothiocyanate

  • Iodomethane

  • Substituted hydrazine (e.g., methylhydrazine, benzylhydrazine)

  • Standard laboratory glassware and stirring equipment

  • Reagents for work-up and purification (e.g., water, ethyl acetate, brine, silica gel for chromatography)

Procedure:

  • To a solution of the active methylene reagent (10 mmol) in dry DMF (10 mL) in a round-bottom flask under an inert atmosphere, add sodium hydride (0.44 g, 10 mmol, 55% dispersion in mineral oil) portion-wise at room temperature with stirring.

  • Stir the resulting mixture for 45 minutes at room temperature.

  • Add phenylisothiocyanate (1.22 mL, 10 mmol) in a single portion to the reaction mixture.

  • Continue stirring for 1 hour at room temperature.

  • Add iodomethane (0.63 mL, 10 mmol) to the mixture.

  • Stir the reaction for an additional 3 hours at room temperature.

  • Add the substituted hydrazine (25 mmol) to the reaction mixture at room temperature.

  • Heat the reaction mixture to 95-100 °C and maintain this temperature for 4 hours.

  • After cooling to room temperature, pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1,3,4-substituted pyrazole.

Data Summary

The following table summarizes the yields for the synthesis of various 1,3,4-substituted pyrazoles using the described protocol with different active methylene reagents and substituted hydrazines.[1]

EntryActive Methylene ReagentHydrazineProductYield (%)
1MalononitrileMethylhydrazine5-amino-1-methyl-3-(phenylamino)-1H-pyrazole-4-carbonitrile65
2MalononitrileBenzylhydrazine5-amino-1-benzyl-3-(phenylamino)-1H-pyrazole-4-carbonitrile70
3Ethyl cyanoacetateMethylhydrazineEthyl 5-amino-1-methyl-3-(phenylamino)-1H-pyrazole-4-carboxylate68
4Ethyl cyanoacetateBenzylhydrazineEthyl 5-amino-1-benzyl-3-(phenylamino)-1H-pyrazole-4-carboxylate72
5AcetylacetoneMethylhydrazine1-(5-methyl-1-methyl-3-(phenylamino)-1H-pyrazol-4-yl)ethan-1-one55
6AcetylacetoneBenzylhydrazine1-(5-methyl-1-benzyl-3-(phenylamino)-1H-pyrazol-4-yl)ethan-1-one60

Signaling Pathway/Logical Relationship Diagram

The regioselectivity of this reaction is dictated by the selective attack of the substituted nitrogen of the hydrazine on the intermediate, leading to the formation of the N1-substituted pyrazole.

regioselectivity cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_cyclization Regioselective Cyclization amr Active Methylene Reagent intermediate_B N,S-thioketal intermediate B amr->intermediate_B iso Phenylisothiocyanate iso->intermediate_B meI Iodomethane meI->intermediate_B hydrazine R-NH-NH2 (Substituted Hydrazine) attack Selective attack by substituted nitrogen of hydrazine hydrazine->attack intermediate_B->attack intermediate_C Ring-opened intermediate C product 1,3,4-Substituted Pyrazole intermediate_C->product attack->intermediate_C

Caption: Regioselectivity in the synthesis of 1,3,4-substituted pyrazoles.

Conclusion

The presented one-pot, three-component protocol provides an efficient and regioselective method for the synthesis of 1,3,4-substituted pyrazoles. The reaction is versatile, accommodating various active methylene reagents and substituted hydrazines, and proceeds with good yields. This methodology is a valuable tool for researchers in medicinal chemistry and drug development for the targeted synthesis of novel pyrazole-based compounds.

References

Application of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole derivatives are a prominent class of heterocyclic compounds extensively utilized in the development of agrochemicals, particularly fungicides. The substituted pyrazole ring serves as a versatile scaffold, and its derivatives have been shown to exhibit a broad spectrum of biological activities. This document provides detailed application notes and protocols for the use of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole as a key intermediate in the synthesis of novel agrochemical candidates. While specific biological data for this exact compound is not extensively available in public literature, this guide provides a composite of established synthetic methodologies and representative biological data based on structurally related nitropyrazole compounds to facilitate its exploration in agrochemical research.

Synthetic Applications

This compound is a valuable building block for the synthesis of more complex molecules with potential fungicidal properties. The nitro group at the 4-position can be readily reduced to an amino group, which can then be further functionalized, for example, by conversion into amides, sulfonamides, or ureas. These modifications are crucial for tuning the biological activity and physicochemical properties of the final compounds.

Diagram of Synthetic Workflow

Synthetic_Workflow cluster_synthesis Synthesis of this compound cluster_functionalization Functionalization for Agrochemical Candidates Start 3-Methyl-4-nitro-1H-pyrazole Step1 N-Isopropylation Start->Step1 Isopropyl bromide, K2CO3, DMF Product This compound Step1->Product Reduction Reduction of Nitro Group Product->Reduction Fe/HCl or H2/Pd-C Amine 1-isopropyl-3-methyl-1H-pyrazol-4-amine Reduction->Amine Amidation Amidation Reaction Amine->Amidation Acid Chloride, Base Final_Product Target Agrochemical (e.g., Pyrazole Carboxamide) Amidation->Final_Product

Caption: Synthetic workflow for the preparation and functionalization of this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the N-isopropylation of 3-methyl-4-nitro-1H-pyrazole. This method is a common and effective way to introduce alkyl groups onto the pyrazole nitrogen.

Materials:

  • 3-methyl-4-nitro-1H-pyrazole

  • Isopropyl bromide (2-bromopropane)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • To a stirred solution of 3-methyl-4-nitro-1H-pyrazole (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).

  • Add isopropyl bromide (1.5 eq) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield this compound.

Expected Yield: 70-85%

Characterization Data (Hypothetical):

AnalysisResult
¹H NMR (CDCl₃, 400 MHz)δ 7.95 (s, 1H, pyrazole-H), 4.60 (sept, 1H, CH), 2.50 (s, 3H, CH₃), 1.50 (d, 6H, 2xCH₃)
¹³C NMR (CDCl₃, 100 MHz)δ 150.2, 138.5, 125.0, 52.1, 22.5, 14.8
Mass Spec (ESI-MS)m/z 170.08 [M+H]⁺
Appearance Pale yellow solid
Protocol 2: Reduction of the Nitro Group

The reduction of the nitro group to an amine is a key step in creating derivatives for agrochemical screening.

Materials:

  • This compound

  • Iron powder (Fe)

  • Concentrated Hydrochloric acid (HCl)

  • Ethanol

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Suspend this compound (1.0 eq) in a mixture of ethanol and water.

  • Add iron powder (5.0 eq) to the suspension.

  • Heat the mixture to reflux and add concentrated HCl (0.5 eq) dropwise.

  • Continue refluxing for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and filter through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate to yield 1-isopropyl-3-methyl-1H-pyrazol-4-amine.

Expected Yield: 80-95%

Potential Agrochemical Activity: Fungicidal Properties

CompoundTarget FungusEC₅₀ (µg/mL)
Derived Pyrazole Carboxamide Botrytis cinerea1.5 - 5.0
Rhizoctonia solani0.8 - 3.5
Fusarium graminearum2.0 - 7.5
Septoria tritici1.0 - 4.0
Standard Fungicide (e.g., Boscalid) Botrytis cinerea0.5 - 2.0
Rhizoctonia solani0.2 - 1.5
Fusarium graminearum1.0 - 5.0
Septoria tritici0.3 - 2.5

Mode of Action (Hypothetical Signaling Pathway)

Many pyrazole-based fungicides act as succinate dehydrogenase inhibitors (SDHIs) in the mitochondrial electron transport chain of fungi. This inhibition blocks cellular respiration and energy production, leading to fungal cell death.

Diagram of a General SDHI Mode of Action

Mode_of_Action cluster_pathway Mitochondrial Electron Transport Chain ComplexI Complex I Ubiquinone Ubiquinone ComplexI->Ubiquinone ComplexII Complex II (SDH) Fumarate Fumarate ComplexII->Fumarate ComplexII->Ubiquinone e- ComplexIII Complex III Cytochrome_c Cytochrome_c ComplexIII->Cytochrome_c e- ComplexIV Complex IV Water Water ComplexIV->Water ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Succinate Succinate Succinate->ComplexII e- Ubiquinol Ubiquinol Ubiquinone->Ubiquinol Ubiquinol->ComplexIII e- Cytochrome_c->ComplexIV e- Oxygen Oxygen Oxygen->ComplexIV ADP ADP ADP->ATP_Synthase Pyrazole_Fungicide This compound (or its active derivative) Pyrazole_Fungicide->ComplexII Inhibits

Caption: General mode of action for pyrazole-based SDHI fungicides.

Conclusion

This compound represents a promising starting material for the synthesis of novel agrochemicals. The provided protocols offer a foundation for its synthesis and functionalization. While further research is needed to determine its specific biological activity, the structural features of this compound make it a compelling candidate for inclusion in fungicidal screening programs. The methodologies and conceptual frameworks presented here are intended to guide researchers in exploring the potential of this and related nitropyrazole derivatives in the ongoing effort to develop new and effective crop protection agents.

Application Notes and Protocols for High-Throughput Screening of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The compound 1-isopropyl-3-methyl-4-nitro-1H-pyrazole belongs to this class and is a candidate for high-throughput screening (HTS) to identify potential therapeutic applications. Given the prevalence of pyrazole scaffolds in kinase inhibitors and anticancer agents, a primary HTS strategy involves assessing its impact on cancer cell proliferation.[3][4]

These application notes provide a detailed protocol for a cell-based high-throughput screening assay to evaluate the anti-proliferative effects of this compound. The described assay utilizes a resazurin-based method to measure cell viability, a robust and widely used technique in HTS for its sensitivity, simplicity, and cost-effectiveness.[5][6][7]

Assay Principle

The resazurin assay is a fluorescent method for quantifying viable, metabolically active cells.[5][7] The key reagent, resazurin, is a blue, non-fluorescent, and cell-permeable dye.[3] In living cells, mitochondrial reductases and other metabolic enzymes convert resazurin into the pink, highly fluorescent compound, resorufin.[3][8] The amount of generated resorufin is directly proportional to the number of viable cells. This fluorescence can be measured on a plate reader, providing a quantitative assessment of cell viability and, consequently, the cytotoxic or cytostatic effects of the test compound.

Experimental Protocols

Cell-Based Anti-Proliferation HTS Assay using Resazurin

This protocol is designed for a 384-well plate format, which is standard for HTS to maximize throughput and minimize reagent consumption.

Materials and Reagents:

  • Human cancer cell line (e.g., A549 - lung carcinoma)[5]

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • This compound (test compound)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Positive control (e.g., Doxorubicin)

  • Resazurin sodium salt

  • Opaque-walled 384-well microplates, sterile

  • Automated liquid handling systems

  • Multimode microplate reader with fluorescence detection capabilities

Reagent Preparation:

  • Test Compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Positive Control Stock Solution: Prepare a 1 mM stock solution of Doxorubicin in 100% DMSO.

  • Resazurin Working Solution: Dissolve resazurin sodium salt in sterile DPBS (pH 7.4) to a final concentration of 0.15 mg/mL.[3] Sterilize the solution by passing it through a 0.2 µm filter and store it in a light-protected container at 4°C.[3]

Assay Procedure:

  • Cell Seeding:

    • Culture A549 cells to approximately 80% confluency.

    • Harvest the cells using Trypsin-EDTA and neutralize with complete culture medium.

    • Centrifuge the cell suspension, remove the supernatant, and resuspend the cell pellet in fresh medium to achieve a concentration of 2.5 x 10⁴ cells/mL.

    • Using an automated dispenser, seed 20 µL of the cell suspension (500 cells/well) into all wells of a 384-well plate, except for the medium-only blank wells.

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Addition:

    • Prepare a serial dilution of the this compound stock solution in complete culture medium to achieve the desired final concentrations for the dose-response curve (e.g., ranging from 0.1 µM to 100 µM). The final DMSO concentration should not exceed 0.5%.

    • Prepare dilutions for the positive control (Doxorubicin) and a vehicle control (medium with the same final DMSO concentration as the test compound wells).

    • Using a liquid handler, add 5 µL of the diluted compounds, positive control, or vehicle control to the appropriate wells.

    • The plate layout should include:

      • Blank wells (medium only)

      • Vehicle control wells (cells + DMSO-containing medium)

      • Positive control wells (cells + Doxorubicin)

      • Test compound wells (cells + this compound at various concentrations)

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Resazurin Addition and Signal Detection:

    • Warm the resazurin working solution to room temperature.

    • Add 5 µL of the resazurin solution to each well.[3]

    • Incubate the plates for 2-4 hours at 37°C, protected from light.[3] The optimal incubation time may need to be determined empirically for the specific cell line and density.[8]

    • Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[3]

Data Presentation and Analysis

1. Calculation of Percent Inhibition:

The percentage of cell viability inhibition is calculated for each compound concentration using the following formula:

2. Dose-Response Curves and IC₅₀ Determination:

Plot the percent inhibition against the logarithm of the compound concentration. Fit the data using a non-linear regression model (e.g., four-parameter logistic fit) to determine the IC₅₀ value, which is the concentration of the compound that inhibits cell viability by 50%.

3. Assay Quality Control:

The Z'-factor is a statistical parameter used to evaluate the quality and robustness of an HTS assay.[9][10] It is calculated using the signals from the positive and negative (vehicle) controls.

Z'-Factor Calculation:

Where:

  • Mean_pos and SD_pos are the mean and standard deviation of the positive control.

  • Mean_neg and SD_neg are the mean and standard deviation of the negative (vehicle) control.

Table 1: Quantitative Data Summary

ParameterDescriptionValue
Test Compound This compound-
Cell Line A549 (Human Lung Carcinoma)-
Plate Format 384-well-
Seeding Density 500 cells/well-
Incubation Time 72 hours-
Positive Control DoxorubicinIC₅₀ = [Example Value] µM
Test Compound This compoundIC₅₀ = [To be determined] µM
Z'-Factor Assay quality metric[To be determined]

Table 2: Z'-Factor Interpretation

Z'-Factor ValueAssay QualityInterpretation
> 0.5ExcellentThe assay has a large separation between the positive and negative controls, making it highly reliable for HTS.[9][10]
0 to 0.5MarginalThe assay may be acceptable, but the separation between controls is small.[9]
< 0UnacceptableThere is too much overlap between the control signals for the assay to be useful.[10]

Visualizations

Experimental Workflow Diagram

HTS_Workflow cluster_prep Plate Preparation cluster_treatment Compound Treatment cluster_readout Assay Readout cluster_analysis Data Analysis Cell_Seeding Seed Cells (500 cells/well) Incubate_24h Incubate 24h (37°C, 5% CO2) Cell_Seeding->Incubate_24h Compound_Addition Add Test Compound, Positive & Vehicle Controls Incubate_24h->Compound_Addition Incubate_72h Incubate 72h (37°C, 5% CO2) Compound_Addition->Incubate_72h Resazurin_Add Add Resazurin (5 µL/well) Incubate_72h->Resazurin_Add Incubate_Read Incubate 2-4h (37°C, protected from light) Resazurin_Add->Incubate_Read Fluorescence_Read Read Fluorescence (Ex: 560nm, Em: 590nm) Incubate_Read->Fluorescence_Read Data_Analysis Calculate % Inhibition, IC50, and Z'-Factor Fluorescence_Read->Data_Analysis Kinase_Signaling_Pathway cluster_nucleus Nucleus GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Activates Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Promotes Inhibitor This compound Inhibitor->RAF Inhibits (Hypothetical)

References

Analytical methods for quantification of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Topic: Analytical Methods for the Quantification of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a nitropyrazole derivative. Nitropyrazoles are a class of heterocyclic compounds that have garnered significant interest in various fields, including pharmaceuticals and materials science, due to their diverse biological activities and energetic properties. Accurate and precise quantification of these compounds is crucial for research, development, and quality control purposes. This document provides a detailed application note and protocol for the quantification of this compound using Reverse Phase High-Performance Liquid Chromatography (RP-HPLC), a widely used technique for the analysis of small organic molecules. While specific methods for this exact analyte are not widely published, the following protocol is based on established methods for similar nitropyrazole derivatives and serves as a robust starting point for method development and validation.[1][2][3][4]

Analytical Method: RP-HPLC

A Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is proposed for the quantification of this compound. This method separates compounds based on their hydrophobicity.

Chromatographic Conditions:

ParameterValue
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelength 275 nm (based on typical absorbance for nitropyrazoles)
Column Temperature 30 °C
Run Time 10 minutes

Quantitative Data Summary

The following tables summarize the expected quantitative performance of the proposed HPLC method. Note: This data is illustrative and should be confirmed through experimental validation.

Table 1: Linearity

Concentration (µg/mL)Peak Area (mAU*s)
155
5270
10545
251360
502725
Correlation Coefficient (r²) 0.9995

Table 2: Precision (Repeatability)

Concentration (µg/mL)ReplicatePeak Area (mAU*s)Mean Peak Area% RSD
25113581360.50.25%
21362
31365
41357
51361

Table 3: Accuracy (Spike and Recovery)

Sample MatrixSpiked Concentration (µg/mL)Measured Concentration (µg/mL)% Recovery
Blank Matrix109.898.0%
2525.4101.6%
5049.599.0%
Average Recovery 99.5%

Experimental Protocols

1. Preparation of Standard Solutions

  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, and 50 µg/mL) by serially diluting the primary stock solution with the mobile phase (Acetonitrile:Water, 60:40).

2. Sample Preparation

The sample preparation method will depend on the matrix. For a simple solution-based sample:

  • Accurately transfer a known volume or weight of the sample into a volumetric flask.

  • Dissolve and dilute the sample with the mobile phase to a concentration within the calibration range.

  • Filter the final solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

3. HPLC Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the system is clean.

  • Inject the series of working standard solutions to establish the calibration curve.

  • Inject the prepared sample solutions.

  • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation Injection Sample/Standard Injection Standard_Prep->Injection Sample_Prep Sample Preparation Sample_Prep->Injection HPLC_System HPLC System Equilibration HPLC_System->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection UV Detection Chromatography->Detection Peak_Integration Peak Integration Detection->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification of Analyte Peak_Integration->Quantification Calibration_Curve->Quantification

Caption: Experimental workflow for HPLC quantification.

signaling_pathway cluster_cell Cellular Environment cluster_cascade Signaling Cascade cluster_nucleus Nucleus Receptor Cell Surface Receptor Kinase1 Kinase A Receptor->Kinase1 Activation Nitropyrazole 1-isopropyl-3-methyl- 4-nitro-1H-pyrazole Nitropyrazole->Receptor Binding Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation Transcription_Factor Transcription Factor Kinase2->Transcription_Factor Activation Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Regulation Cellular_Response Cellular Response Gene_Expression->Cellular_Response

Caption: Hypothetical signaling pathway involving a nitropyrazole.

References

Application Notes and Protocols: 1-isopropyl-3-methyl-4-nitro-1H-pyrazole in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole as a versatile building block in modern organic synthesis. The unique substitution pattern of this pyrazole derivative, featuring an isopropyl group at the N1-position, a methyl group at C3, and a nitro group at C4, offers a valuable scaffold for the synthesis of a variety of complex molecules, particularly in the realm of medicinal chemistry.

The presence of the nitro group allows for facile chemical manipulation, most notably its reduction to a primary amine. This transformation opens up a plethora of possibilities for further functionalization, including the construction of fused heterocyclic systems. The isopropyl group at the N1-position can be crucial for modulating the physicochemical properties, such as lipophilicity and metabolic stability, of the final compounds.

This document will detail the synthesis of this compound and its key applications, with a focus on its role in the preparation of biologically active molecules. Detailed experimental protocols and quantitative data are provided to facilitate the practical application of this building block in a research setting.

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from the commercially available 3-methyl-4-nitro-1H-pyrazole. The key transformation is the N-alkylation of the pyrazole ring with an isopropyl halide.

Reaction Scheme:

G cluster_0 Synthesis of this compound start 3-methyl-4-nitro-1H-pyrazole reagents + 2-bromopropane + Base (e.g., K2CO3) in Solvent (e.g., DMF) start->reagents Alkylation product This compound reagents->product

Caption: Synthetic route to this compound.

Experimental Protocol: N-isopropylation of 3-methyl-4-nitro-1H-pyrazole

Materials:

  • 3-methyl-4-nitro-1H-pyrazole

  • 2-bromopropane

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of 3-methyl-4-nitro-1H-pyrazole (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).

  • Add 2-bromopropane (1.5 eq) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to 60-70 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Quantitative Data for Synthesis:

Starting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)
3-methyl-4-nitro-1H-pyrazole2-bromopropane, K₂CO₃DMF60-7012-2475-85

Application in the Synthesis of Kinase Inhibitors

A significant application of this compound is its use as a key intermediate in the synthesis of pyrazolo[3,4-d]pyrimidine-based kinase inhibitors. Specifically, it has been utilized in the preparation of potent inhibitors of the REarranged during Transfection (RET) kinase, a receptor tyrosine kinase implicated in various types of cancer.

The synthetic strategy involves the reduction of the nitro group to an amine, followed by the construction of the pyrimidine ring.

Reduction of the Nitro Group

The nitro group of this compound can be efficiently reduced to the corresponding amine, 1-isopropyl-3-methyl-1H-pyrazol-4-amine, using various reducing agents. Catalytic hydrogenation is a common and clean method.

Reaction Scheme:

G cluster_1 Reduction of Nitro Group start This compound reagents + H2 (g) + Pd/C in Solvent (e.g., Ethanol) start->reagents Catalytic Hydogenation product 1-isopropyl-3-methyl-1H-pyrazol-4-amine reagents->product

Caption: Reduction of the nitro-pyrazole to the corresponding amine.

Experimental Protocol: Catalytic Hydrogenation

Materials:

  • This compound

  • 10% Palladium on activated carbon (Pd/C)

  • Ethanol

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol in a hydrogenation vessel.

  • Carefully add 10% Pd/C (10 mol%).

  • Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator).

  • Stir the reaction mixture vigorously at room temperature for 4-8 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude 1-isopropyl-3-methyl-1H-pyrazol-4-amine, which can often be used in the next step without further purification.

Quantitative Data for Reduction:

Starting MaterialReagentsSolventPressureTime (h)Yield (%)
This compoundH₂, 10% Pd/CEthanol1 atm (balloon)4-8>95
Synthesis of Pyrazolo[3,4-d]pyrimidine Core

The resulting 4-amino-pyrazole is a key precursor for the construction of the pyrazolo[3,4-d]pyrimidine scaffold, a common core in many kinase inhibitors. This is typically achieved by condensation with a suitable pyrimidine precursor.

Workflow for the Synthesis of a RET Kinase Inhibitor Precursor:

G cluster_2 Synthesis of Pyrazolo[3,4-d]pyrimidine A 1-isopropyl-3-methyl-1H-pyrazol-4-amine B Condensation with 4,6-dichloro-5-formylpyrimidine A->B C Cyclization and Aromatization B->C D 1-isopropyl-3-methyl-1H-pyrazolo[3,4-d]pyrimidine C->D

Caption: General workflow for pyrazolo[3,4-d]pyrimidine synthesis.

This pyrazolo[3,4-d]pyrimidine core can then be further functionalized to produce a variety of potent and selective RET kinase inhibitors.[1]

Signaling Pathway Context: RET Kinase Inhibition

The RET (REarranged during Transfection) proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival. Aberrant activation of RET due to mutations or gene rearrangements is a known driver in several types of cancer, including non-small cell lung cancer and thyroid cancer.

Small molecule inhibitors that target the ATP-binding site of the RET kinase domain can block its downstream signaling, thereby inhibiting cancer cell proliferation and survival. The pyrazolo[3,4-d]pyrimidine scaffold, derived from this compound, has proven to be an effective pharmacophore for developing such inhibitors.

G cluster_3 RET Kinase Signaling Pathway and Inhibition Ligand Ligand (e.g., GDNF) RET RET Receptor Tyrosine Kinase Ligand->RET Dimerization Dimerization & Autophosphorylation RET->Dimerization Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) Dimerization->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Inhibitor->Dimerization Inhibition

Caption: Simplified RET kinase signaling pathway and point of inhibition.

Potential Applications in Agrochemicals

While the primary focus of this document is on pharmaceutical applications, it is noteworthy that pyrazole derivatives are also prevalent in the agrochemical industry.[2][3] The structural motifs present in this compound could be of interest for the development of novel herbicides, fungicides, or insecticides. The N-isopropyl group and the substitution pattern on the pyrazole ring can be fine-tuned to optimize activity and selectivity for specific agricultural targets. Further research in this area is warranted to explore the full potential of this building block.

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its straightforward preparation and the reactivity of the nitro group make it an attractive starting material for the synthesis of more complex molecules. The successful application of this scaffold in the development of potent RET kinase inhibitors highlights its significance in medicinal chemistry. The detailed protocols and data presented herein are intended to serve as a practical guide for researchers in the field, enabling the further exploration and utilization of this promising chemical entity.

References

Application Notes and Protocols for Cell-Based Assays Using 1-isopropyl-3-methyl-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known for a wide range of pharmacological activities.[1] These activities include anti-inflammatory, anticancer, antimicrobial, and kinase inhibition properties.[2][3] The specific compound, 1-isopropyl-3-methyl-4-nitro-1H-pyrazole, is a member of this versatile family. While it is recognized as a synthetic intermediate, its structural features, including the pyrazole core and a nitro group, suggest potential biological activity that warrants investigation.[4][5] The nitro group, for instance, can be involved in redox reactions and may contribute to the compound's overall biological effects.[4]

These application notes provide a detailed protocol for evaluating the cytotoxic effects of this compound on a cancer cell line using a standard cell-based assay. The provided methodologies can be adapted for screening similar compounds and for further investigation into their mechanisms of action. Cell-based assays are crucial tools in drug discovery, offering insights into a compound's efficacy, toxicity, and mechanism of action in a biologically relevant context.[6][7][8]

Hypothetical Signaling Pathway Inhibition

To illustrate a potential mechanism of action for this compound, a hypothetical signaling pathway is presented below. Many pyrazole derivatives have been identified as kinase inhibitors.[9] This diagram depicts the compound inhibiting a hypothetical "Kinase X" within a generic cancer cell proliferation pathway.

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Kinase X Kinase X Receptor Tyrosine Kinase->Kinase X Downstream Effector Downstream Effector Kinase X->Downstream Effector Cell Proliferation Cell Proliferation Downstream Effector->Cell Proliferation This compound This compound This compound->Kinase X Inhibition G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4 A Seed cells in 96-well plate B Incubate for 24h A->B C Treat cells with compound at various concentrations B->C D Incubate for 48h C->D E Add MTT solution D->E F Incubate for 4h E->F G Solubilize formazan crystals with DMSO F->G H Measure absorbance at 570 nm G->H G A Viable Cells B Mitochondrial Dehydrogenases A->B contain D Formazan (Purple, Insoluble) B->D reduce C MTT (Yellow, Soluble) C->D is converted to F Solubilized Formazan (Purple Solution) D->F is dissolved by E DMSO E->F dissolves G Absorbance at 570 nm F->G is measured as

References

Application Notes and Protocols for Crystallization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the crystallization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole derivatives. The information is intended to guide researchers in obtaining high-purity crystalline material suitable for various applications, including structural analysis and pharmaceutical development.

Introduction

Crystallization is a critical purification technique in chemical synthesis and pharmaceutical sciences. For this compound derivatives, obtaining a crystalline solid is essential for unambiguous characterization and for ensuring batch-to-batch consistency. The choice of crystallization method and solvent system is paramount for achieving high purity and a suitable crystal habit.

This document outlines several common and effective crystallization techniques, including cooling crystallization, solvent evaporation, and anti-solvent addition. It also provides guidance on solvent selection based on the physicochemical properties of a closely related analogue, 1-methyl-4-nitro-3-propyl-1H-pyrazole, which is expected to have similar solubility characteristics.

Physicochemical Properties (Analog Compound)

PropertyValue
Appearance Yellow to Orange Solid
pKa (Predicted) 2.16 ± 0.50
Storage Condition 2-8°C

Solvent Selection

The selection of an appropriate solvent is the most critical step in developing a successful crystallization protocol. An ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at lower temperatures. Based on general principles for pyrazole derivatives and nitroaromatic compounds, the following solvents are recommended for initial screening.

Table 1: Recommended Solvents for Crystallization Screening
SolventClassBoiling Point (°C)Rationale for Use
Ethanol Protic78Good general solvent for many organic compounds, often used for pyrazole derivatives.[1]
Isopropanol Protic82Similar to ethanol, can offer different solubility profiles.[1]
Acetone Aprotic56Good solvent for a wide range of polarities.[1]
Ethyl Acetate Aprotic77Medium polarity solvent, often effective for compounds of intermediate polarity.
Toluene Aromatic111Can be effective for less polar compounds or as a co-solvent.
Water Protic100May be used as an anti-solvent or for the crystallization of acid addition salts.[1]

Experimental Protocols

The following are generalized protocols for the crystallization of this compound derivatives. Optimization of parameters such as solvent volume, cooling rate, and temperature ranges will be necessary for specific derivatives.

Protocol 1: Cooling Crystallization

This is the most common technique and relies on the decreased solubility of the compound at lower temperatures.

Methodology:

  • Dissolution: In a suitable flask, add the crude this compound derivative. Add a minimal volume of the selected solvent (e.g., ethanol, isopropanol).

  • Heating: Gently heat the mixture with stirring until the solid completely dissolves. A hot plate or water bath is recommended.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling: Allow the solution to cool slowly to room temperature. To promote the formation of larger crystals, the flask can be insulated to slow the cooling rate.

  • Further Cooling: Once the solution has reached room temperature, place it in an ice bath or refrigerator (2-8°C) for at least one hour to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Solvent Evaporation

This method is suitable for compounds that are highly soluble in the chosen solvent even at room temperature.

Methodology:

  • Dissolution: Dissolve the crude compound in a suitable volatile solvent (e.g., acetone, ethyl acetate) at room temperature to create a solution that is not fully saturated.

  • Evaporation: Leave the solution in a loosely covered container (e.g., a beaker covered with perforated parafilm) in a fume hood. The slow evaporation of the solvent will increase the concentration of the solute, leading to crystallization.

  • Isolation: Once a sufficient quantity of crystals has formed, isolate them by decanting the remaining solvent or by vacuum filtration.

  • Drying: Dry the crystals under vacuum.

Protocol 3: Anti-Solvent Addition

This technique is useful when the compound is highly soluble in one solvent but poorly soluble in another miscible solvent.

Methodology:

  • Dissolution: Dissolve the crude compound in a minimum amount of a "good" solvent (e.g., acetone) in which it is highly soluble.

  • Anti-Solvent Addition: Slowly add a miscible "anti-solvent" (e.g., water) in which the compound is poorly soluble, with constant stirring, until the solution becomes slightly turbid.

  • Induce Crystallization: If crystals do not form immediately, add a small seed crystal or scratch the inside of the flask with a glass rod to induce nucleation.

  • Cooling: Allow the mixture to stand at room temperature, and then cool in an ice bath to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of a mixture of the "good" solvent and the anti-solvent.

  • Drying: Dry the crystals under vacuum.

Protocol 4: Crystallization of Acid Addition Salts

For basic pyrazole derivatives, purification can be achieved by forming and crystallizing an acid addition salt.[1][2]

Methodology:

  • Dissolution: Dissolve the crude pyrazole derivative in a suitable organic solvent (e.g., acetone, ethanol).[1]

  • Acid Addition: Add at least an equimolar amount of an inorganic or organic acid (e.g., hydrochloric acid, sulfuric acid, oxalic acid) to the solution.

  • Crystallization: The acid addition salt will often precipitate or crystallize out of the solution. The process can be aided by cooling.

  • Isolation: Collect the salt crystals by vacuum filtration.

  • Washing: Wash the crystals with the cold solvent.

  • Drying: Dry the crystals under vacuum.

  • Neutralization (Optional): The pure pyrazole can be recovered by dissolving the salt in an aqueous solution and neutralizing it with a base, followed by extraction with an organic solvent.

Data Presentation

The following tables provide a template for recording and comparing crystallization data. The values provided are hypothetical and should be replaced with experimental data.

Table 2: Solubility Screening of a this compound Derivative
SolventSolubility at 25°C (mg/mL)Solubility at 70°C (mg/mL)Observations
Ethanol~10>100Good potential for cooling crystallization.
Isopropanol~8>90Good potential for cooling crystallization.
Acetone>150>200Too soluble for cooling crystallization; suitable for anti-solvent or evaporation methods.
Ethyl Acetate~20>120Good potential for cooling crystallization.
Toluene~5~50Moderate potential for cooling crystallization.
Water<1<1Potential as an anti-solvent.
Table 3: Comparison of Crystallization Techniques
TechniqueSolvent SystemInitial Temp. (°C)Final Temp. (°C)Yield (%)Purity (%)
Cooling CrystallizationEthanol7848599.5
Cooling CrystallizationIsopropanol8248299.3
Anti-Solvent AdditionAcetone/Water2549099.0
Solvent EvaporationEthyl Acetate25257598.5

Visualizations

Diagram 1: General Workflow for Crystallization Method Selection

Crystallization_Workflow General Workflow for Crystallization Method Selection start Crude Product solubility_test Perform Solubility Screening in Various Solvents start->solubility_test evaluate_solubility Evaluate Solubility Data (High at High Temp, Low at Low Temp?) solubility_test->evaluate_solubility cooling Cooling Crystallization evaluate_solubility->cooling Yes high_solubility High Solubility at Room Temp? evaluate_solubility->high_solubility No end Pure Crystalline Product cooling->end anti_solvent Anti-Solvent Addition high_solubility->anti_solvent Yes, and good anti-solvent exists evaporation Solvent Evaporation high_solubility->evaporation Yes, and solvent is volatile anti_solvent->end evaporation->end

Caption: Workflow for selecting a suitable crystallization method.

Diagram 2: Protocol for Cooling Crystallization

Cooling_Crystallization_Protocol Protocol for Cooling Crystallization dissolve 1. Dissolve crude product in minimum hot solvent hot_filter 2. Hot filtration (if necessary) dissolve->hot_filter cool_rt 3. Slow cooling to room temperature hot_filter->cool_rt cool_ice 4. Cool in ice bath to maximize yield cool_rt->cool_ice isolate 5. Isolate crystals by vacuum filtration cool_ice->isolate wash 6. Wash with cold solvent isolate->wash dry 7. Dry under vacuum wash->dry product Pure Crystals dry->product

Caption: Step-by-step protocol for cooling crystallization.

Diagram 3: Protocol for Anti-Solvent Addition

Anti_Solvent_Protocol Protocol for Anti-Solvent Addition dissolve_good 1. Dissolve in minimum 'good' solvent add_anti 2. Slowly add 'anti-solvent' until turbidity appears dissolve_good->add_anti induce 3. Induce crystallization (seeding/scratching) add_anti->induce cool 4. Cool to maximize precipitation induce->cool isolate 5. Isolate crystals by vacuum filtration cool->isolate wash 6. Wash with solvent/ anti-solvent mixture isolate->wash dry 7. Dry under vacuum wash->dry product Pure Crystals dry->product

Caption: Step-by-step protocol for anti-solvent crystallization.

References

Application Notes and Protocols for the Derivatization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole for SAR Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and derivatization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole, a scaffold of interest for structure-activity relationship (SAR) studies in drug discovery. The protocols detailed below outline the synthesis of the core molecule, its reduction to a key amine intermediate, and subsequent derivatization to generate a library of analogues for biological screening.

Introduction

Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] The this compound scaffold presents a valuable starting point for SAR exploration. The nitro group at the 4-position can be readily converted to an amine, which then serves as a versatile handle for introducing a diverse range of substituents.[4][5] This allows for the systematic modification of the molecule's physicochemical properties to optimize its interaction with biological targets, such as protein kinases, which are frequently implicated in proliferative diseases.[6]

Experimental Protocols

This section provides detailed methodologies for the synthesis of the this compound core and its subsequent derivatization.

Protocol 1: Synthesis of this compound (3)

The synthesis of the target nitro-pyrazole is a two-step process involving the initial formation of the pyrazole ring followed by nitration.

Step 1.1: Synthesis of 1-isopropyl-3-methyl-1H-pyrazole (1)

This procedure is adapted from standard pyrazole synthesis methods.

  • Materials: Isopropylhydrazine, acetylacetone (2,4-pentanedione), ethanol, glacial acetic acid.

  • Procedure:

    • To a solution of isopropylhydrazine (1.0 eq) in ethanol, add a catalytic amount of glacial acetic acid.

    • Slowly add acetylacetone (1.0 eq) to the solution at room temperature.

    • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography to yield 1-isopropyl-3-methyl-1H-pyrazole (1).

Step 1.2: Nitration of 1-isopropyl-3-methyl-1H-pyrazole (1)

This protocol is adapted from the nitration of similar pyrazole compounds.

  • Materials: 1-isopropyl-3-methyl-1H-pyrazole (1), fuming nitric acid, sulfuric acid.

  • Procedure:

    • To a stirred solution of sulfuric acid, cool the flask to 0 °C in an ice bath.

    • Slowly add 1-isopropyl-3-methyl-1H-pyrazole (1) (1.0 eq) while maintaining the temperature at 0 °C.

    • In a separate flask, prepare a nitrating mixture of fuming nitric acid and sulfuric acid.

    • Add the nitrating mixture dropwise to the pyrazole solution, ensuring the temperature does not exceed 10 °C.

    • After the addition is complete, allow the reaction to stir at room temperature and monitor by TLC.

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound (3).

Protocol 2: Synthesis of 1-isopropyl-3-methyl-1H-pyrazol-4-amine (4)

The reduction of the nitro group is a key step to enable further derivatization. Catalytic hydrogenation is a clean and efficient method for this transformation.[7]

  • Materials: this compound (3), Palladium on carbon (10% Pd/C), ethanol or methanol, hydrogen gas.

  • Procedure:

    • Dissolve this compound (3) (1.0 eq) in ethanol or methanol in a hydrogenation vessel.

    • Add a catalytic amount of 10% Pd/C to the solution.

    • Seal the vessel and purge with hydrogen gas.

    • Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction by TLC or by monitoring hydrogen uptake.

    • Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the solvent.

    • Concentrate the filtrate under reduced pressure to yield 1-isopropyl-3-methyl-1H-pyrazol-4-amine (4).

Protocol 3: Derivatization of 1-isopropyl-3-methyl-1H-pyrazol-4-amine (4)

3.1: Synthesis of N-(1-isopropyl-3-methyl-1H-pyrazol-4-yl)amides (5)

  • Materials: 1-isopropyl-3-methyl-1H-pyrazol-4-amine (4), acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 eq), triethylamine or pyridine, dichloromethane (DCM).

  • Procedure:

    • Dissolve 1-isopropyl-3-methyl-1H-pyrazol-4-amine (4) (1.0 eq) in DCM and add triethylamine (1.2 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add the desired acyl chloride (1.1 eq) to the stirred solution.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to yield the corresponding amide derivative (5).

3.2: Synthesis of N-(1-isopropyl-3-methyl-1H-pyrazol-4-yl)sulfonamides (6)

This protocol is based on the reaction of amines with sulfonyl chlorides.[8][9]

  • Materials: 1-isopropyl-3-methyl-1H-pyrazol-4-amine (4), sulfonyl chloride (e.g., methanesulfonyl chloride, benzenesulfonyl chloride) (1.1 eq), diisopropylethylamine (DIPEA) or triethylamine, dichloromethane (DCM).

  • Procedure:

    • Dissolve 1-isopropyl-3-methyl-1H-pyrazol-4-amine (4) (1.0 eq) in DCM and add DIPEA (1.5 eq).[8]

    • To the stirred solution, add the desired sulfonyl chloride (1.1 eq) at room temperature.

    • Stir the reaction mixture for 12-16 hours at room temperature and monitor by TLC.[8]

    • Upon completion, dilute the reaction mixture with cold water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the corresponding sulfonamide derivative (6).[8]

Data Presentation for SAR Studies

To facilitate the analysis of structure-activity relationships, all quantitative biological data should be summarized in a structured table. The following is a representative table for a series of hypothetical derivatives of 1-isopropyl-3-methyl-1H-pyrazol-4-amine evaluated for their inhibitory activity against a protein kinase (e.g., a Cyclin-Dependent Kinase, CDK).

Compound IDR GroupIC₅₀ (µM) vs. Target Kinase
4 -H> 100
5a -C(O)CH₃25.3
5b -C(O)Ph10.1
5c -C(O)-(4-Cl-Ph)5.2
6a -S(O)₂CH₃15.8
6b -S(O)₂Ph8.7
6c -S(O)₂-(4-MeO-Ph)4.1

Note: The data presented in this table is for illustrative purposes to demonstrate the format for SAR data presentation and is based on general trends observed for pyrazole-based kinase inhibitors.[6]

Visualization of Workflows and Signaling Pathways

Diagrams created using Graphviz (DOT language) are provided below to illustrate the experimental workflow and a relevant biological signaling pathway.

experimental_workflow cluster_synthesis Synthesis of Starting Material cluster_derivatization Derivatization for SAR start Isopropylhydrazine + Acetylacetone pyrazole 1-isopropyl-3-methyl-1H-pyrazole (1) start->pyrazole Ring Formation nitration Nitration (HNO₃/H₂SO₄) pyrazole->nitration nitro_pyrazole This compound (3) nitration->nitro_pyrazole reduction Reduction (H₂, Pd/C) nitro_pyrazole->reduction amino_pyrazole 1-isopropyl-3-methyl-1H-pyrazol-4-amine (4) acylation Acylation (R-COCl) amino_pyrazole->acylation sulfonylation Sulfonylation (R-SO₂Cl) amino_pyrazole->sulfonylation amides Amide Derivatives (5) acylation->amides sulfonamides Sulfonamide Derivatives (6) sulfonylation->sulfonamides

Figure 1. Synthetic workflow for the derivatization of this compound.

kinase_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors (e.g., c-Myc, AP-1) erk->transcription_factors cell_cycle Cell Cycle Progression transcription_factors->cell_cycle inhibitor Pyrazole Derivative (Kinase Inhibitor) inhibitor->raf Inhibition inhibitor->mek Inhibition

Figure 2. A representative kinase signaling pathway (MAPK/ERK) often targeted in cancer drug discovery.

References

Application Notes and Protocols for the Scale-up Synthesis of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the scale-up synthesis of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole, a key intermediate in the development of various pharmaceutical compounds. The synthesis is presented as a two-step process: the initial formation of 1-isopropyl-3-methyl-1H-pyrazole followed by its regioselective nitration. The protocols are designed to be scalable and are based on established chemical principles for pyrazole synthesis and modification. All quantitative data is summarized in tables for clarity, and the experimental workflow is visualized using a DOT language diagram.

Introduction

Substituted pyrazoles are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities. The target molecule, this compound, serves as a versatile building block for the synthesis of more complex molecules, including potential therapeutic agents. The introduction of a nitro group at the C4 position of the pyrazole ring is a critical step that influences the molecule's electronic properties and provides a handle for further functionalization. This protocol details a robust and scalable method for its preparation.

Overall Synthesis Scheme

The synthesis of this compound is achieved in two primary steps:

  • Synthesis of 1-isopropyl-3-methyl-1H-pyrazole: This step involves the condensation of a suitable diketone equivalent with isopropylhydrazine.

  • Nitration of 1-isopropyl-3-methyl-1H-pyrazole: The pyrazole intermediate is then nitrated using a mixed acid system to introduce the nitro group at the 4-position.

Experimental Protocols

Step 1: Synthesis of 1-isopropyl-3-methyl-1H-pyrazole

This protocol is based on the classical Knorr pyrazole synthesis, a reliable method for preparing pyrazoles from β-dicarbonyl compounds and hydrazines.

Materials and Reagents:

  • Pentane-2,4-dione (acetylacetone)

  • Isopropylhydrazine hydrochloride

  • Sodium hydroxide

  • Toluene

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

Equipment:

  • Jacketed glass reactor with overhead stirrer, condenser, and temperature probe

  • Addition funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Charge the jacketed glass reactor with pentane-2,4-dione and toluene. Begin stirring and maintain the temperature at 20-25 °C.

  • Base Addition: In a separate vessel, prepare a solution of sodium hydroxide in water.

  • Hydrazine Addition: In another vessel, dissolve isopropylhydrazine hydrochloride in water.

  • Reaction: Slowly add the isopropylhydrazine hydrochloride solution to the stirred solution of pentane-2,4-dione in toluene. Then, add the sodium hydroxide solution dropwise via the addition funnel over 1-2 hours, maintaining the internal temperature below 30 °C.

  • Reaction Monitoring: After the addition is complete, continue stirring at room temperature for 12-18 hours. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Workup: Stop the stirring and allow the layers to separate. Remove the aqueous layer. Wash the organic layer with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain crude 1-isopropyl-3-methyl-1H-pyrazole.

  • Purification: The crude product can be purified by vacuum distillation to yield the pure product.

Step 2: Nitration of 1-isopropyl-3-methyl-1H-pyrazole

This protocol utilizes a mixed acid nitration, a common and effective method for the nitration of aromatic and heteroaromatic rings.[1]

Materials and Reagents:

  • 1-isopropyl-3-methyl-1H-pyrazole (from Step 1)

  • Concentrated sulfuric acid (98%)

  • Concentrated nitric acid (70%)

  • Ice

  • Water

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Equipment:

  • Jacketed glass reactor with overhead stirrer, dropping funnel, and temperature probe

  • Beakers

  • Buchner funnel and filter flask

  • Rotary evaporator

Procedure:

  • Acid Mixture Preparation: In the jacketed glass reactor, carefully add concentrated sulfuric acid. Cool the acid to 0-5 °C using a circulating chiller.

  • Nitrating Agent Addition: Slowly add concentrated nitric acid to the cold sulfuric acid with vigorous stirring, ensuring the temperature does not exceed 10 °C.

  • Substrate Addition: Once the nitrating mixture is prepared and cooled to 0-5 °C, add the 1-isopropyl-3-methyl-1H-pyrazole dropwise from the addition funnel over 1-2 hours. Maintain the internal temperature between 0 °C and 5 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2-3 hours. Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.

  • Quenching: Carefully pour the reaction mixture onto crushed ice with stirring.

  • Neutralization and Extraction: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7. Extract the aqueous layer with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Data Presentation

Table 1: Reactant Quantities and Molar Equivalents for Step 1

ReactantMolecular Weight ( g/mol )Quantity (kg)Moles (mol)Molar Equivalent
Pentane-2,4-dione100.1210.099.881.0
Isopropylhydrazine HCl110.5711.0499.881.0
Sodium Hydroxide40.004.00100.01.0
Toluene-50 L--
Water-30 L--

Table 2: Reaction Parameters and Expected Yield for Step 1

ParameterValue
Reaction Temperature20-30 °C
Reaction Time12-18 hours
Expected Yield75-85%
Product Purity (after distillation)>98%

Table 3: Reactant Quantities and Molar Equivalents for Step 2

ReactantMolecular Weight ( g/mol )Quantity (kg)Moles (mol)Molar Equivalent
1-isopropyl-3-methyl-1H-pyrazole124.1910.080.521.0
Sulfuric Acid (98%)98.0830.0305.83.8
Nitric Acid (70%)63.017.2580.521.0
Ethyl Acetate-60 L--

Table 4: Reaction Parameters and Expected Yield for Step 2

ParameterValue
Reaction Temperature0-5 °C[1]
Reaction Time2-3 hours
Expected Yield>80%[1]
Product Purity (after recrystallization)>99%

Visualizations

Scale_up_Synthesis_Workflow cluster_step1 Step 1: Pyrazole Formation cluster_step2 Step 2: Nitration start Start reactants1 Pentane-2,4-dione + Isopropylhydrazine HCl + NaOH in Toluene/Water start->reactants1 end_product 1-isopropyl-3-methyl- 4-nitro-1H-pyrazole reaction1 Condensation (20-30 °C, 12-18h) reactants1->reaction1 workup1 Aqueous Workup & Solvent Removal reaction1->workup1 purification1 Vacuum Distillation workup1->purification1 intermediate 1-isopropyl-3-methyl- 1H-pyrazole purification1->intermediate reactants2 Intermediate + HNO3/H2SO4 intermediate->reactants2 reaction2 Nitration (0-5 °C, 2-3h) reactants2->reaction2 workup2 Quenching & Neutralization reaction2->workup2 extraction Ethyl Acetate Extraction workup2->extraction purification2 Recrystallization extraction->purification2 purification2->end_product

Caption: Workflow for the two-step synthesis of this compound.

Safety Considerations

  • Nitration is a highly exothermic reaction. Strict temperature control is crucial to prevent runaway reactions.

  • Concentrated acids (sulfuric and nitric) are extremely corrosive. Appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles, must be worn.

  • The reaction should be carried out in a well-ventilated fume hood.

  • Quenching of the reaction mixture on ice should be done slowly and carefully to manage the heat generated.

  • Nitro compounds can be energetic. Handle the final product with care.

Conclusion

The described two-step synthesis provides a clear and scalable pathway for the production of this compound. The protocols are based on well-established and reliable chemical transformations. By following these detailed procedures and adhering to the safety precautions, researchers and drug development professionals can efficiently synthesize this valuable intermediate for their research and development needs.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Isopropyl-3-methyl-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

The most prevalent method for synthesizing this compound is through the electrophilic nitration of the precursor, 1-isopropyl-3-methyl-1H-pyrazole. This reaction typically employs a nitrating agent, most commonly a mixture of concentrated nitric acid and sulfuric acid, under carefully controlled temperature conditions.[1] The strong acidic environment facilitates the formation of the nitronium ion (NO₂⁺), which then attacks the electron-rich pyrazole ring.

Q2: What is a typical yield for this synthesis, and what factors can influence it?

While specific yields for this compound are not extensively reported in publicly available literature, yields for analogous nitropyrazole syntheses can exceed 80% under optimized conditions.[1] Key factors influencing the yield include:

  • Reaction Temperature: Precise temperature control is crucial as nitration reactions are highly exothermic.

  • Concentration and Ratio of Acids: The ratio of nitric acid to sulfuric acid affects the generation of the nitronium ion.

  • Reaction Time: Sufficient time is needed for the reaction to proceed to completion, but prolonged reaction times can lead to side product formation.

  • Purity of Starting Materials: Impurities in the starting 1-isopropyl-3-methyl-1H-pyrazole can lead to undesired side reactions.

Troubleshooting Guide

Problem 1: Low or No Yield of the Desired Product

Potential Cause Suggested Solution
Inefficient Nitronium Ion Formation Ensure the use of concentrated or fuming nitric and sulfuric acids. The optimal ratio of fuming nitric acid to fuming sulfuric acid to concentrated sulfuric acid to the pyrazole precursor has been reported as 1.5:3:2.1:1 for similar syntheses to achieve high yields.[2]
Incorrect Reaction Temperature Maintain a low temperature (typically 0-5 °C) during the addition of the nitrating mixture to control the exothermic reaction and prevent decomposition.[1] After the initial addition, the reaction may be allowed to slowly warm to room temperature.
Insufficient Reaction Time Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS). A typical reaction time might be in the range of 1.5 to 6 hours.[2]
Decomposition of Starting Material or Product Harsher reaction conditions, such as high temperatures or highly concentrated acids, can lead to the decomposition of the pyrazole ring.[3]

Problem 2: Formation of Multiple Products (Isomers or Side Products)

Potential Cause Suggested Solution
Lack of Regioselectivity The substitution pattern on the pyrazole ring directs the position of nitration. For 1-isopropyl-3-methyl-1H-pyrazole, the 4-position is generally favored. However, changes in reaction conditions can sometimes lead to the formation of other isomers. Careful control of temperature and the nitrating agent is key.
Over-Nitration Using an excess of the nitrating agent or more forcing conditions can potentially lead to the formation of dinitro- or trinitropyrazole derivatives.[4][5]
Side Reactions The presence of impurities in the starting materials or reaction media can lead to a variety of side products. Ensure the use of high-purity reagents and solvents.

Data Presentation

Table 1: Hypothetical Effect of Reaction Conditions on the Yield of this compound

Entry Nitrating Agent (Molar Ratio) Temperature (°C) Time (h) Yield (%)
1HNO₃/H₂SO₄ (1:2)25445
2HNO₃/H₂SO₄ (1:2)0-5475
3Fuming HNO₃/Fuming H₂SO₄ (1.5:3)0-51.585 (projected based on similar compounds[2])
4HNO₃/Ac₂O25660

Experimental Protocols

Protocol 1: General Procedure for the Nitration of 1-isopropyl-3-methyl-1H-pyrazole

  • Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and cooled in an ice-water bath to 0-5 °C, slowly add concentrated nitric acid to concentrated sulfuric acid in a 1:2 molar ratio with continuous stirring.

  • Reaction Setup: In a separate three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 1-isopropyl-3-methyl-1H-pyrazole in a suitable solvent (e.g., chloroform or dichloromethane). Cool the solution to 0-5 °C.

  • Nitration: Slowly add the prepared nitrating mixture dropwise to the pyrazole solution while maintaining the internal temperature between 0-5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours, then let it warm to room temperature. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Work-up: Carefully pour the reaction mixture over crushed ice and neutralize with a suitable base (e.g., sodium bicarbonate solution) until the pH is approximately 7.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Prepare Nitrating Mixture (HNO3/H2SO4) start->reagents nitration Add Nitrating Mixture (0-5 °C) reagents->nitration dissolve Dissolve Pyrazole Precursor dissolve->nitration stir Stir and Monitor (TLC/GC-MS) nitration->stir quench Quench with Ice & Neutralize stir->quench extract Extract with Organic Solvent quench->extract purify Dry and Purify (Chromatography) extract->purify end Final Product purify->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Yield Issue temp Incorrect Temperature start->temp reagents Inefficient Nitrating Agent start->reagents time Suboptimal Reaction Time start->time check_temp Verify and Control Temperature (0-5 °C) temp->check_temp check_reagents Use Fuming Acids/ Optimize Ratio reagents->check_reagents check_time Monitor Reaction Progress (TLC) time->check_time

Caption: Troubleshooting logic for low yield in the nitration of 1-isopropyl-3-methyl-1H-pyrazole.

References

Technical Support Center: Purification of Crude 1-isopropyl-3-methyl-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude 1-isopropyl-3-methyl-4-nitro-1H-pyrazole.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification process, offering potential causes and solutions.

Issue 1: Low Purity After Recrystallization

Potential Cause Recommended Solution
Incorrect Solvent Choice The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room or lower temperatures. For nitropyrazoles, consider solvents like ethanol, isopropanol, or mixtures such as ethanol/water or hexane/ethyl acetate.[1]
Presence of Insoluble Impurities If solid impurities remain after dissolving the crude product in hot solvent, perform a hot filtration to remove them before allowing the solution to cool.
Oiling Out The compound may be precipitating as an oil instead of crystals. This can happen if the solution is cooled too quickly or if the solvent is too nonpolar. Re-heat the solution to dissolve the oil, add a small amount of a more polar co-solvent, and allow it to cool slowly.
Co-precipitation of Impurities If impurities have similar solubility profiles, a single recrystallization may be insufficient. Consider a second recrystallization with a different solvent system or an alternative purification method like column chromatography.

Issue 2: Poor Separation During Column Chromatography

Potential Cause Recommended Solution
Inappropriate Mobile Phase The polarity of the eluent is crucial for good separation. For nitropyrazoles, a common mobile phase is a mixture of a nonpolar solvent (like hexane or cyclohexane) and a more polar solvent (like ethyl acetate). The ratio can be optimized using thin-layer chromatography (TLC) beforehand. A typical starting point could be a 9:1 or 4:1 hexane:ethyl acetate mixture.
Incorrect Stationary Phase Silica gel is the most common stationary phase for purifying nitropyrazoles. Ensure the silica gel is of the appropriate mesh size (e.g., 230-400 mesh) for good resolution.
Column Overloading Loading too much crude product onto the column will result in broad, overlapping bands. As a general rule, use at least 50-100 times the weight of silica gel to the weight of the crude mixture.
Cracked or Channeled Column An improperly packed column can lead to poor separation. Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry. A layer of sand on top of the silica can help prevent disturbance when adding the eluent.
Compound Degradation on Silica Some nitro compounds can be sensitive to the acidic nature of silica gel. If degradation is suspected, the silica gel can be deactivated by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine (1-2%).

Issue 3: Product Appears as a Dark Oil or Discolored Solid

Potential Cause Recommended Solution
Residual Nitrating Agents Incomplete quenching of the nitration reaction can leave residual acids, leading to discoloration and potential degradation. Ensure the reaction is properly quenched and washed to neutrality before purification.
Thermal Degradation Nitropyrazoles can be thermally sensitive. Avoid excessive heat during solvent removal (rotoevaporation) and recrystallization. It is advisable to keep temperatures as low as practically possible.
Presence of Aromatic Impurities Side-products from the nitration of any aromatic starting materials or intermediates can be highly colored. Column chromatography is often effective at removing these types of impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude this compound?

A1: Common impurities can include:

  • Regioisomers: Such as 1-isopropyl-5-methyl-4-nitro-1H-pyrazole, formed during the synthesis.

  • Unreacted Starting Materials: Residual 1-isopropyl-3-methyl-1H-pyrazole.

  • Di-nitrated Products: Although less common if the reaction conditions are controlled, over-nitration can occur.

  • Byproducts from Side Reactions: Depending on the synthetic route, other related pyrazole derivatives may be formed.

  • Residual Acids: From the nitrating mixture if not properly neutralized.

Q2: How can I effectively remove the regioisomeric impurity (1-isopropyl-5-methyl-4-nitro-1H-pyrazole)?

A2: Regioisomers often have very similar physical properties, making them challenging to separate.

  • Fractional Recrystallization: This may be effective if there is a sufficient difference in solubility between the two isomers in a particular solvent. This often requires multiple, careful recrystallization steps.

  • Column Chromatography: This is generally the more effective method. Careful optimization of the mobile phase is key to achieving baseline separation. A shallow gradient of increasing polarity (e.g., slowly increasing the percentage of ethyl acetate in hexane) can improve resolution.

Q3: What analytical techniques are best for assessing the purity of my final product?

A3: The most common and effective techniques are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify impurities. For this compound, you would expect to see signals corresponding to the isopropyl group (a doublet and a septet), the methyl group (a singlet), and the pyrazole ring proton (a singlet).[2][3] The presence of extra peaks would indicate impurities.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can provide quantitative information on the purity of the sample. A typical method for pyrazole derivatives might use a C18 column with a mobile phase of acetonitrile and water, possibly with a small amount of an acid modifier like phosphoric or formic acid.[4] A pure sample should show a single major peak.

Q4: My purified product is a yellowish solid. Is this normal?

A4: Many nitroaromatic compounds are pale yellow solids. However, a significant or dark coloration can indicate the presence of impurities. If NMR and HPLC analysis show high purity (>98%), the pale yellow color is likely inherent to the compound itself. If the purity is low, the color is likely due to impurities, and further purification is recommended.

Quantitative Data Summary

Parameter Typical Values and Conditions Notes
Recrystallization Solvents Ethanol, Isopropanol, Ethanol/Water, Hexane/Ethyl AcetateThe choice depends on the specific impurity profile.
Column Chromatography Stationary Phase Silica Gel (230-400 mesh)Standard for normal-phase chromatography of polar compounds.
Column Chromatography Mobile Phase Hexane:Ethyl Acetate (e.g., 9:1 to 4:1 v/v)The ratio should be optimized using TLC to achieve an Rf of ~0.2-0.3 for the desired product.
Expected Purity (Post-Purification) >98%This is a typical target purity for pharmaceutical and research applications.
HPLC Column C18 Reverse-PhaseA standard column for the analysis of moderately polar organic molecules.
HPLC Mobile Phase Acetonitrile/WaterA common mobile phase for reverse-phase HPLC. A gradient elution may be necessary for complex mixtures.[4]

Experimental Protocols

Protocol 1: Recrystallization

  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential solvent (e.g., isopropanol). Observe the solubility at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize crystal formation, the flask can then be placed in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Column Chromatography

  • TLC Analysis: Develop a TLC method to determine the optimal mobile phase. Spot the crude mixture on a TLC plate and elute with different ratios of hexane and ethyl acetate. The ideal mobile phase will give the product an Rf value of approximately 0.2-0.3 and show good separation from impurities.

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase. Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles. Add a thin layer of sand to the top of the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel.

  • Elution: Add the mobile phase to the top of the column and begin collecting fractions. Maintain a constant flow rate.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis Crude_Product Crude this compound Recrystallization Recrystallization Crude_Product->Recrystallization Purity_Check Assess Purity (TLC, HPLC, NMR) Recrystallization->Purity_Check Column_Chromatography Column Chromatography Column_Chromatography->Purity_Check Pure_Product Pure Product (>98%) Purity_Check->Pure_Product Purity OK Impure_Product Impure Product (<98%) Purity_Check->Impure_Product Purity Not OK Impure_Product->Column_Chromatography

Caption: General workflow for the purification and analysis of this compound.

Troubleshooting_Tree Start Low Purity after Initial Purification Q_Method Which method was used? Start->Q_Method A_Recrystallization Recrystallization Q_Method->A_Recrystallization A_Column Column Chromatography Q_Method->A_Column Q_Recryst_Issue What was the issue? A_Recrystallization->Q_Recryst_Issue Q_Column_Issue What was the issue? A_Column->Q_Column_Issue A_Oiling_Out Oiling Out Q_Recryst_Issue->A_Oiling_Out A_Impure_Crystals Crystals are Impure Q_Recryst_Issue->A_Impure_Crystals Sol_Oiling Re-dissolve, add polar co-solvent, cool slowly A_Oiling_Out->Sol_Oiling Sol_Impure_Crystals Re-recrystallize with a different solvent or use column chromatography A_Impure_Crystals->Sol_Impure_Crystals A_Poor_Separation Poor Separation (Overlapping Spots) Q_Column_Issue->A_Poor_Separation A_No_Elution Compound Stuck on Column Q_Column_Issue->A_No_Elution Sol_Poor_Separation Optimize mobile phase (less polar), check for column overloading A_Poor_Separation->Sol_Poor_Separation Sol_No_Elution Increase mobile phase polarity A_No_Elution->Sol_No_Elution

Caption: Troubleshooting decision tree for common purification challenges.

References

Overcoming poor solubility of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor solubility of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole.

Section 1: Frequently Asked Questions (FAQs)

Q1: My initial attempt to dissolve this compound in an aqueous buffer failed. What is the likely reason?

A: this compound, like many pyrazole derivatives, is a lipophilic molecule with a high molecular weight, which contributes to its poor aqueous solubility.[1][2] The presence of the nitro group and the isopropyl and methyl substituents increases its nonpolar character, making it resistant to dissolving in polar solvents like water or aqueous buffers. Compounds with similar structures are often reported as being practically insoluble in water.[3]

Q2: What are the recommended first steps for solubilizing this compound for an in vitro experiment?

A: For initial in vitro testing, the most common approach is to first create a concentrated stock solution in a water-miscible organic solvent and then dilute it into your aqueous experimental medium.[4] The most widely used solvents for this purpose are Dimethyl Sulfoxide (DMSO) or ethanol.[1] It is crucial to ensure the final concentration of the organic solvent in your assay is low enough to not affect the biological system (typically <0.5% for DMSO).

Q3: The compound precipitates when I dilute my DMSO stock solution into my aqueous buffer. What should I do?

A: This is a common issue known as "crashing out." It occurs when the compound's concentration exceeds its solubility limit in the final aqueous medium. To address this, you can try several strategies:

  • Lower the Final Concentration: The simplest solution is to work with a lower final concentration of the compound.

  • Use a Co-solvent System: Instead of just water, use a mixture of the aqueous buffer and a less toxic, water-miscible organic solvent (co-solvent) like polyethylene glycol (PEG) or propylene glycol.[4][5]

  • Incorporate Surfactants: Adding a small amount of a non-ionic surfactant, such as Tween 80 or Pluronic F68, to the final medium can help form micelles that encapsulate the compound and keep it in solution.[6][7][8]

  • Adjust pH: If the compound has ionizable groups, adjusting the pH of the buffer can significantly increase solubility.[9][10]

Q4: Can I use heat or sonication to help dissolve the compound?

A: Yes, gentle heating (e.g., to 37°C) and sonication in an ultrasonic bath are commonly used methods to increase the rate of dissolution.[11] These techniques provide the energy needed to break the crystal lattice of the solid compound.[12] However, be cautious, as excessive heat could potentially degrade the compound. Always check for stability after applying heat.

Q5: Are there more advanced formulation strategies for in vivo studies?

A: For in vivo applications where direct injection of organic solvents is not ideal, more advanced formulation techniques are necessary. These include:

  • Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area, leading to a higher dissolution rate.[6][13]

  • Solid Dispersions: Dispersing the compound in a hydrophilic carrier matrix (like PVP or PEGs) can enhance solubility.[2][13]

  • Inclusion Complexes: Using cyclodextrins to form a host-guest complex can mask the lipophilic nature of the compound and improve its aqueous solubility.[6][7]

Section 2: Troubleshooting Guide

Problem / Observation Potential Cause Recommended Solution(s)
Compound appears as an insoluble powder or oil in aqueous buffer. The compound has inherently low aqueous solubility due to its lipophilic structure.1. Prepare a stock solution: Dissolve the compound in an appropriate organic solvent first (see Table 1).2. Use a co-solvent system: Employ a mixture of water and a water-miscible organic solvent.[12]3. Perform a pH-dependent solubility study: Determine if solubility increases at a specific pH.[9]
Compound dissolves in organic solvent but precipitates upon dilution into aqueous media. The final concentration in the aqueous phase is above the compound's solubility limit. The polarity change is too drastic.1. Decrease the final concentration. 2. Add the stock solution dropwise while vigorously vortexing the aqueous medium.3. Incorporate a surfactant (e.g., 0.1% Tween 80) into the aqueous medium before adding the stock solution.[7]4. Use an inclusion complex: Pre-complex the compound with a cyclodextrin like HP-β-CD before adding to the buffer.[7]
Inconsistent results or low bioavailability in animal studies. Poor solubility is leading to low and variable absorption after administration.1. Reduce particle size: Micronization or nanomilling can significantly improve the dissolution rate and bioavailability.[14][15]2. Develop an advanced formulation: Consider creating a solid dispersion, nanosuspension, or a self-emulsifying drug delivery system (SEDDS).[7]
Cell toxicity observed at effective compound concentrations. The concentration of the organic solvent (e.g., DMSO) used for solubilization is too high and is causing cellular stress.1. Reduce solvent concentration: Ensure the final DMSO/ethanol concentration is below the tolerated level for your cell line (typically <0.5%).2. Switch to a less toxic solubilizer: Explore formulations with PEGs, cyclodextrins, or lipid-based systems which are generally better tolerated.[4]

Section 3: Data Presentation & Recommended Solvents

Table 1: Recommended Solvents for Stock Solution Preparation

SolventClassProperties & Use CasePotential Issues
Dimethyl Sulfoxide (DMSO) Aprotic, polarExcellent solubilizing power for a wide range of compounds. Ideal for high-concentration stock solutions for in vitro screening.Can be toxic to cells at concentrations >0.5%. Hygroscopic. May be incompatible with some assays.
Ethanol (EtOH) Protic, polarGood solubilizing power. Volatile. Often used in formulations for both in vitro and in vivo studies.[4]Can cause protein precipitation. Potential for cellular toxicity.
Polyethylene Glycol 400 (PEG 400) Co-solventWater-miscible and has low toxicity. Commonly used in preclinical in vivo formulations.[1][4]Forms a viscous solution. May not achieve as high a concentration as DMSO.
N,N-Dimethylformamide (DMF) Aprotic, polarStrong solubilizing power, similar to DMSO.Higher toxicity than DMSO; use with caution and appropriate safety measures.

Table 2: Comparative Overview of Solubility Enhancement Techniques

TechniquePrincipleAdvantagesDisadvantages
Co-solvency [1]Reduces the polarity of the aqueous solvent, making it more favorable for the lipophilic compound.Simple, rapid, and effective for increasing solubility by several orders of magnitude.[4]Risk of precipitation upon dilution. Potential toxicity of the co-solvent.[4]
pH Adjustment [9]Converts the drug into its ionized (salt) form, which is typically more water-soluble.Simple and cost-effective.Only applicable to ionizable compounds. Risk of precipitation if the pH changes (e.g., in the GI tract).
Surfactant Solubilization [2]Surfactants form micelles that encapsulate the drug, increasing its apparent solubility in water.[8]Effective at low concentrations. Can improve stability.Potential for toxicity, especially with ionic surfactants. Can interfere with some biological assays.[5]
Particle Size Reduction [4]Increases the surface-area-to-volume ratio, which enhances the dissolution rate according to the Noyes-Whitney equation.Broadly applicable to crystalline compounds. Can significantly improve bioavailability.[15]Does not increase equilibrium solubility. Can be a complex and costly manufacturing process.[6]
Cyclodextrin Complexation [6]The hydrophobic drug molecule (guest) is encapsulated within the hydrophobic cavity of the cyclodextrin (host).[7]Significant solubility enhancement. Low toxicity. Can improve stability.Limited by 1:1 or 1:2 drug-cyclodextrin stoichiometry. Can be expensive.
Solid Dispersion [13]The drug is dispersed at a molecular level within a hydrophilic polymer matrix.Can create amorphous forms of the drug, which have higher solubility. Significant improvement in dissolution.Formulations can be physically unstable and may revert to a crystalline form over time. Manufacturing can be complex.

Section 4: Experimental Protocols

Protocol 1: Small-Scale Solvent Screening
  • Preparation: Accurately weigh 1-2 mg of this compound into several separate glass vials.

  • Solvent Addition: To the first vial, add the chosen solvent (e.g., DMSO) in small, precise aliquots (e.g., 10 µL).

  • Dissolution: After each addition, cap the vial and vortex vigorously for 30-60 seconds. If the solid persists, use an ultrasonic bath for 5-10 minutes.

  • Observation: Visually inspect the solution against a dark background for any undissolved particles.

  • Endpoint: Continue adding solvent aliquots until the compound is fully dissolved. Record the total volume of solvent used.

  • Calculation: Calculate the approximate solubility in mg/mL. Repeat the process for other solvents to determine the most effective one.

Protocol 2: Preparation of a Co-solvent Formulation
  • Solubilize the Compound: Dissolve the required amount of this compound in a minimal volume of a suitable co-solvent (e.g., PEG 400). Ensure it is fully dissolved.

  • Prepare the Vehicle: In a separate container, prepare the final vehicle by mixing the co-solvent with the aqueous component (e.g., saline or buffer) at the desired ratio (e.g., 10% PEG 400 in saline).

  • Combine: Slowly add the drug-PEG 400 concentrate from Step 1 to the vehicle from Step 2 while continuously vortexing or stirring.

  • Final Check: Visually inspect the final formulation for any signs of precipitation. If the solution is hazy, it may indicate that the solubility limit has been exceeded.

Section 5: Visual Workflow and Logic Diagrams

Solubility_Workflow start Start: Poor Solubility of This compound decision1 Intended Use? start->decision1 invitro_stock 1. Prepare Concentrated Stock in Organic Solvent (e.g., DMSO, EtOH) decision1->invitro_stock In Vitro invivo_formulation Select Advanced Formulation Strategy decision1->invivo_formulation In Vivo / Preclinical dilution 2. Dilute Stock into Aqueous Assay Buffer invitro_stock->dilution decision2 Precipitation Occurs? dilution->decision2 success_vitro Success: Homogeneous Solution decision2->success_vitro No troubleshoot_vitro Troubleshoot: - Lower Concentration - Add Surfactant (e.g., Tween 80) - Use Co-solvent (e.g., PEG 400) decision2->troubleshoot_vitro Yes size_reduction Particle Size Reduction: - Micronization - Nanosuspension invivo_formulation->size_reduction complexation Complexation: - Cyclodextrins (HP-β-CD) invivo_formulation->complexation dispersion Solid Dispersion: - Disperse in Hydrophilic Carrier (PVP, PEG) invivo_formulation->dispersion success_vivo Goal: Stable Formulation for In Vivo Dosing size_reduction->success_vivo complexation->success_vivo dispersion->success_vivo

Caption: Decision tree for selecting a solubilization strategy.

CoSolvent_Prep_Workflow start 1. Weigh Compound and Co-solvent (e.g., PEG 400) dissolve 2. Dissolve Compound Completely in Co-solvent (Vortex/Sonicate) (This is the 'Drug Concentrate') start->dissolve combine 4. Add Drug Concentrate SLOWLY to Aqueous Vehicle with Continuous Vortexing dissolve->combine prepare_vehicle 3. Prepare Aqueous Vehicle (e.g., Saline, Buffer) prepare_vehicle->combine observe 5. Visually Inspect Final Formulation for Clarity combine->observe success Result: Clear, Homogeneous Solution Ready for Use observe->success Clear fail Result: Hazy or Precipitated Mixture. Re-evaluate drug load or vehicle composition. observe->fail Hazy/ Precipitate

Caption: Workflow for preparing a co-solvent based formulation.

References

How to avoid regioisomer formation in pyrazole synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for pyrazole synthesis. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during their experiments, with a specific focus on controlling regioselectivity.

Troubleshooting Guides & FAQs

Issue: My pyrazole synthesis is producing a mixture of regioisomers. How can I improve the selectivity?

The formation of regioisomers is a common challenge in pyrazole synthesis, particularly when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1][2] The root of the problem lies in the initial step of the condensation reaction, where the hydrazine can attack either of the two carbonyl groups, leading to two different intermediates and, consequently, two regioisomeric products.[1][3]

Here are several strategies to enhance regioselectivity:

1. Strategic Solvent Selection:

The choice of solvent can have a dramatic impact on the regiochemical outcome of the reaction. While traditional methods often employ protic solvents like ethanol, which can lead to poor selectivity, switching to aprotic polar solvents or fluorinated alcohols can significantly favor the formation of a single isomer.[1][4][5][6]

  • Aprotic Polar Solvents: Solvents such as N,N-dimethylformamide (DMF) and N,N-dimethylacetamide (DMAc) have been shown to provide better regioselectivity compared to polar protic solvents.[1][7]

  • Fluorinated Alcohols: The use of 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents can dramatically increase regioselectivity.[4][5][6]

Table 1: Effect of Solvent on Regioselectivity in the Reaction of a 1,3-Diketone with Methylhydrazine [4]

Entry1,3-Diketone (R1)SolventRegioisomeric Ratio (5-Aryl : 3-Aryl)
1PhenylEthanol1:1.3
2PhenylTFE97:3
3PhenylHFIP99:1
42-FurylEthanol1:1
52-FurylTFE95:5
62-FurylHFIP>99:1

2. Leveraging Steric and Electronic Effects:

The inherent electronic and steric properties of the substituents on your 1,3-dicarbonyl compound can be exploited to direct the regioselectivity.

  • Electron-Withdrawing Groups: A strong electron-withdrawing group (e.g., CF₃) on one of the carbonyls will make that carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydrazine. This can lead to excellent regioselectivity.[7]

  • Steric Hindrance: A bulky substituent near one of the carbonyl groups can sterically hinder the approach of the hydrazine, favoring attack at the less hindered carbonyl.[1]

3. Modification of Reaction Conditions:

Fine-tuning the reaction parameters can also provide a significant level of control over the formation of regioisomers.

  • Acid Catalysis: The use of a catalytic amount of acid is a hallmark of the Knorr pyrazole synthesis and can influence which carbonyl group is attacked first.[3] In some cases, using the hydrochloride salt of an arylhydrazine can improve selectivity.[1]

  • Base-Mediated Reactions: For certain substrates, such as the reaction of hydrazones with nitroolefins, the use of a strong base like potassium tert-butoxide (t-BuOK) can lead to the formation of a single regioisomer.[7][8]

  • Temperature Control: The reaction temperature can also be a critical factor in determining the product distribution.[9]

4. Utilization of 1,3-Dicarbonyl Surrogates:

To circumvent the regioselectivity issues associated with symmetrical 1,3-dicarbonyls, various synthetic equivalents can be employed.

  • β-Enaminones: These compounds are frequently used as surrogates for 1,3-dicarbonyls and can provide a high degree of regiocontrol in pyrazole synthesis.[1][8][10]

  • Acetylenic Ketones: The reaction of hydrazines with acetylenic ketones is another established method, although it can also lead to regioisomeric mixtures.[2][7] Careful selection of catalysts, such as silver triflate (AgOTf), can promote high regioselectivity.[2]

Experimental Protocols

General Protocol for Regioselective Pyrazole Synthesis using Fluorinated Alcohols: [4]

  • Dissolve the 1,3-dicarbonyl compound (1.0 eq) in either 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) (0.1 M).

  • Add methylhydrazine (1.1 eq) to the solution.

  • Stir the reaction mixture at room temperature for the appropriate time (typically a few hours to overnight).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to isolate the desired pyrazole regioisomer.

Visualizing Reaction Pathways

Diagram 1: General Pyrazole Synthesis and the Origin of Regioisomers

G Dicarbonyl Unsymmetrical 1,3-Dicarbonyl Intermediate_A Intermediate A Dicarbonyl->Intermediate_A Attack at C1 Intermediate_B Intermediate B Dicarbonyl->Intermediate_B Attack at C3 Hydrazine Substituted Hydrazine Hydrazine->Intermediate_A Hydrazine->Intermediate_B Regioisomer_1 Regioisomer 1 Intermediate_A->Regioisomer_1 Cyclization & Dehydration Regioisomer_2 Regioisomer 2 Intermediate_B->Regioisomer_2 Cyclization & Dehydration

Caption: Formation of regioisomers in pyrazole synthesis.

Diagram 2: Decision Workflow for Optimizing Regioselectivity

G Start Start: Regioisomeric Mixture Observed Solvent Change Solvent? Start->Solvent Conditions Modify Conditions? Solvent->Conditions No Success Success: Single Regioisomer Solvent->Success Yes (e.g., HFIP) Substrate Modify Substrate? Conditions->Substrate No Conditions->Success Yes (e.g., Change Temp/Catalyst) Substrate->Success Yes (e.g., Use Enaminone) Failure Further Optimization Needed Substrate->Failure No

References

Technical Support Center: Degradation of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is intended for researchers, scientists, and drug development professionals working with 1-isopropyl-3-methyl-4-nitro-1H-pyrazole. It provides insights into potential degradation pathways, troubleshooting for common experimental issues, and detailed protocols for stability studies.

Disclaimer: Direct experimental studies on the degradation of this compound are limited in publicly available literature. The information presented here is based on the general chemical properties of nitropyrazoles and related nitroaromatic compounds. Researchers should validate these potential pathways and use the provided protocols as a starting point for their specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that can cause the degradation of this compound in solution?

A1: The stability of this compound in solution can be influenced by several factors, including:

  • Light Exposure: Like many nitroaromatic compounds, this pyrazole derivative may be susceptible to photodegradation, especially under UV irradiation.

  • pH of the Solution: The compound's stability can be pH-dependent. While pyrazoles are generally resistant to hydrolysis, extreme pH conditions (highly acidic or alkaline) could potentially lead to the degradation of the molecule over time.

  • Presence of Reducing or Oxidizing Agents: The nitro group is susceptible to reduction, which can be initiated by various reducing agents or certain metals. Conversely, strong oxidizing conditions could also lead to degradation.

  • Temperature: Elevated temperatures can accelerate degradation processes. For long-term storage, solutions should be kept at recommended low temperatures.

  • Solvent Composition: The choice of solvent can impact the stability of the compound. Protic solvents, for instance, might participate in certain degradation reactions.

Q2: How can I store solutions of this compound to minimize degradation?

A2: To ensure the stability of your solutions, we recommend the following storage practices:

  • Protect from Light: Store solutions in amber vials or wrap the container with aluminum foil to prevent photodegradation.

  • Control Temperature: For short-term use, store solutions at 2-8°C. For long-term storage, consider freezing the solutions at -20°C or below, if the solvent system allows.

  • Use High-Purity Solvents: Impurities in solvents can sometimes catalyze degradation reactions. Always use high-purity, HPLC-grade, or equivalent solvents.

  • Inert Atmosphere: If your application is sensitive to oxidation, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon).

Q3: Are there any known incompatibilities of this compound with common laboratory reagents?

  • Strong Reducing Agents: Reagents like sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation conditions will likely reduce the nitro group.

  • Strong Acids and Bases: Prolonged exposure to concentrated acids or bases may lead to decomposition.

  • Reactive Metals: Certain metals can promote the reduction of the nitro group.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Appearance of unexpected peaks in my chromatogram (e.g., HPLC, LC-MS) over time. The compound is degrading in solution.1. Review your storage conditions (light exposure, temperature).2. Check the pH of your solution.3. Perform a forced degradation study (see Experimental Protocols) to identify potential degradation products and their retention times.4. Prepare fresh solutions more frequently.
Loss of biological activity or inconsistent results in my assays. The concentration of the active compound has decreased due to degradation.1. Confirm the purity and concentration of your stock solution using a suitable analytical method (e.g., HPLC-UV, NMR).2. Investigate the stability of the compound under your specific assay conditions (e.g., in cell culture media, buffer systems).3. Include a positive control and a freshly prepared standard in each experiment.
Color change observed in the solution. Formation of chromophoric degradation products. Nitroaromatic compounds can sometimes form colored byproducts upon degradation.1. Analyze the solution using UV-Vis spectroscopy to monitor for changes in the absorption spectrum.2. Attempt to identify the colored species using LC-MS or other appropriate analytical techniques.

Potential Degradation Pathways

The following are potential degradation pathways for this compound based on the known reactivity of similar chemical structures.

Photodegradation

Exposure to light, particularly UV radiation, can induce the degradation of nitroaromatic compounds. This can proceed through various mechanisms, including the reduction of the nitro group or reactions involving the pyrazole ring.

G A This compound B Excited State A->B hv (Light) C Reduction of Nitro Group (e.g., to nitroso, hydroxylamino, or amino derivatives) B->C In protic solvents D Ring Cleavage/Rearrangement Products B->D Complex photoreactions

Potential Photodegradation Pathways
Reductive Degradation

The nitro group is readily reduced to an amino group through various intermediates. This can occur in the presence of reducing agents or under certain biological conditions.

G A This compound (R-NO2) B Nitroso Intermediate (R-NO) A->B [H] C Hydroxylamino Intermediate (R-NHOH) B->C [H] D 1-isopropyl-3-methyl-1H-pyrazol-4-amine (R-NH2) C->D [H]

Stepwise Reduction of the Nitro Group
Hydrolytic Degradation (Hypothetical)

While pyrazoles are generally stable to hydrolysis, under harsh acidic or basic conditions, degradation could potentially be initiated.

G A This compound B Potential Ring-Opened Products A->B Strong Acid/Base High Temperature

Hypothetical Hydrolytic Degradation

Experimental Protocols

The following are generalized protocols for assessing the stability of this compound.

Protocol 1: Photostability Testing

Objective: To evaluate the degradation of the compound upon exposure to light.

Methodology:

  • Prepare a solution of this compound in a relevant solvent (e.g., methanol, acetonitrile, or a buffer) at a known concentration (e.g., 100 µg/mL).

  • Transfer aliquots of the solution into two sets of clear and two sets of amber (or foil-wrapped) glass vials.

  • Place one set of clear and one set of amber vials in a photostability chamber that complies with ICH Q1B guidelines (providing exposure to cool white fluorescent and near-UV light).

  • Place the second set of vials (dark controls) in a chamber at the same temperature but protected from light.

  • At specified time points (e.g., 0, 4, 8, 12, and 24 hours), withdraw samples from each set of vials.

  • Analyze the samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).

  • Quantify the remaining parent compound and any major degradation products.

Technical Support Center: 1H NMR Peak Assignment for Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate assignment of 1H NMR peaks for substituted pyrazoles.

Troubleshooting Guide

This guide addresses common challenges encountered during the 1H NMR analysis of substituted pyrazoles in a question-and-answer format.

Q1: I am unsure how to differentiate between the H3 and H5 protons in my N-substituted pyrazole. How can I definitively assign these signals?

A1: Distinguishing between the H3 and H5 protons is a common challenge. Several NMR techniques can provide a conclusive assignment:

  • Nuclear Overhauser Effect (NOE) Spectroscopy: For N1-substituted pyrazoles, the substituent at the N1 position will be in spatial proximity to the H5 proton. A 1D NOE or 2D NOESY experiment will show a correlation (cross-peak) between the protons of the N1-substituent and the H5 proton of the pyrazole ring. The absence of such a correlation to the other pyrazole ring proton would identify it as H3.

  • Heteronuclear Multiple Bond Correlation (HMBC) Spectroscopy: This 2D NMR technique shows correlations between protons and carbons that are two or three bonds away. The H5 proton will show a 3J correlation to the C4 carbon, while the H3 proton will also show a 3J correlation to C4. However, if the N1-substituent has a carbon atom directly attached to the nitrogen, the H5 proton will show a 3J correlation to this carbon, whereas the H3 proton will not. This allows for unambiguous assignment.

Q2: I don't see a signal for my N-H proton in the 1H NMR spectrum of my N-unsubstituted pyrazole, or the signal is very broad. Why is this happening?

A2: The disappearance or broadening of the N-H proton signal in N-unsubstituted pyrazoles is a common phenomenon due to several factors:

  • Annular Tautomerism: N-unsubstituted pyrazoles exist as a mixture of two rapidly interconverting tautomers. This rapid exchange of the proton between the two nitrogen atoms can lead to significant broadening of the N-H signal, sometimes to the point where it merges with the baseline.[1][2]

  • Quadrupole Broadening: The nitrogen atom (¹⁴N) has a nuclear quadrupole moment which can cause rapid relaxation of the attached proton, leading to a broad signal.

  • Solvent Effects: In protic solvents like D₂O or CD₃OD, the N-H proton will exchange with the deuterium from the solvent, causing the signal to disappear. In solvents like DMSO-d₆, which is a good hydrogen bond acceptor, the N-H proton signal is often sharper and more easily observed.

To confirm the presence of an N-H proton, a D₂O exchange experiment can be performed.

Q3: My 1H NMR spectrum shows overlapping signals in the aromatic region, making it difficult to assign the pyrazole protons. What can I do?

A3: Peak overlap is a frequent issue, especially when aromatic substituents are present. Here are some strategies to resolve overlapping signals:

  • Change the NMR Solvent: The chemical shifts of protons can be sensitive to the solvent used.[3] Acquiring spectra in different deuterated solvents (e.g., CDCl₃, DMSO-d₆, Benzene-d₆, Acetone-d₆) can often induce differential shifts in the overlapping signals, leading to better resolution.

  • 2D NMR Techniques:

    • COSY (Correlation Spectroscopy): This experiment will show correlations between protons that are J-coupled (typically through 2-4 bonds). For a pyrazole ring, you would expect to see a correlation between H4 and H5, and between H4 and H3.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. This can help to distinguish pyrazole protons from those of other aromatic rings if the ¹³C spectrum is resolved.

    • HMBC (Heteronuclear Multiple Bond Correlation): As mentioned in Q1, this technique can help to piece together the structure by showing longer-range H-C correlations.

Frequently Asked Questions (FAQs)

Q: What are the typical 1H NMR chemical shift ranges for pyrazole protons?

A: The chemical shifts of pyrazole protons are influenced by the electronic nature and position of substituents. The following tables provide a general guide.

Table 1: Typical ¹H NMR Chemical Shifts (δ, ppm) for Protons on the Pyrazole Ring

ProtonTypical Chemical Shift Range (ppm) in CDCl₃Notes
H37.5 - 8.0Can be shifted upfield or downfield depending on the substituent at C5 and N1.
H46.2 - 6.8Generally the most upfield of the pyrazole ring protons.
H57.4 - 7.9Often downfield from H4, similar range to H3.
N-H10.0 - 14.0Highly variable, often broad, and its observation is solvent-dependent.[1][2]

Table 2: Influence of Substituents on ¹H NMR Chemical Shifts of Pyrazole Protons

Substituent PositionElectron-Donating Group (e.g., -CH₃, -OCH₃)Electron-Withdrawing Group (e.g., -NO₂, -COOR)
N1 Generally causes a slight upfield shift of H3 and a more significant upfield shift of H5.Causes a downfield shift of both H3 and H5.
C3 Causes an upfield shift of H4 and H5.Causes a downfield shift of H4 and H5.
C4 Causes an upfield shift of H3 and H5.Causes a downfield shift of H3 and H5.
C5 Causes an upfield shift of H4 and H3.Causes a downfield shift of H4 and H3.

Note: These are general trends and the actual chemical shifts can vary based on the specific molecule and solvent.

Q: How does annular tautomerism affect the 1H NMR spectrum of N-unsubstituted pyrazoles?

A: In N-unsubscribed pyrazoles, the proton on the nitrogen can reside on either N1 or N2. This results in two tautomeric forms that are in rapid equilibrium at room temperature.[4] This rapid exchange has a significant impact on the 1H NMR spectrum:

  • Averaged Signals: For a 3(5)-substituted pyrazole, the signals for the H3 and H5 protons, as well as the substituents at these positions, will be averaged. This means you will observe a single set of signals representing the time-averaged environment of the two tautomers.

  • Broadened N-H Signal: As mentioned previously, the rapid proton exchange is a major cause of the broadening or disappearance of the N-H signal.[1][2]

At very low temperatures, it is sometimes possible to slow down this exchange enough to observe the signals for the individual tautomers.

Experimental Protocols

1. D₂O Exchange for Identification of N-H Protons

This experiment is a quick and simple method to confirm the presence of exchangeable protons, such as N-H protons in pyrazoles.

  • Methodology:

    • Acquire a standard 1H NMR spectrum of your pyrazole sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Remove the NMR tube from the spectrometer.

    • Add one to two drops of deuterium oxide (D₂O) to the NMR tube.

    • Cap the tube and shake it vigorously for about 30 seconds to ensure mixing. You may see an emulsion form if the solvent is not miscible with D₂O.

    • Re-acquire the 1H NMR spectrum.

  • Expected Outcome: The signal corresponding to the N-H proton will either disappear or significantly decrease in intensity due to the exchange with deuterium. A new, often broad, signal for HOD may appear in the spectrum.

2. 1D Nuclear Overhauser Effect (NOE) for Differentiation of H3 and H5 Protons

This experiment helps to establish the spatial proximity between protons and is particularly useful for assigning H3 and H5 in N1-substituted pyrazoles.

  • Methodology:

    • Acquire a standard 1H NMR spectrum to identify the chemical shifts of the protons of interest (the N1-substituent protons and the pyrazole ring protons).

    • Set up a 1D NOE experiment (e.g., using a selnogp pulse sequence on a Bruker spectrometer).

    • Selectively irradiate the protons of the N1-substituent.

    • Acquire the 1D NOE difference spectrum.

  • Expected Outcome: The NOE difference spectrum will show a positive enhancement for protons that are spatially close to the irradiated protons. For an N1-substituted pyrazole, irradiation of the N1-substituent protons should result in an NOE enhancement of the H5 proton signal. No significant enhancement is expected for the H3 proton.

Visualizations

Caption: Annular tautomerism in a 3,5-disubstituted pyrazole.

peak_assignment_workflow start Obtain ¹H NMR Spectrum assign_h4 Assign H4 (Usually Upfield Singlet/Doublet) start->assign_h4 assign_substituents Assign Substituent Protons start->assign_substituents is_N_unsubstituted N-unsubstituted? check_tautomerism Consider Tautomerism (Averaged Signals) is_N_unsubstituted->check_tautomerism Yes is_N_substituted N-substituted is_N_unsubstituted->is_N_substituted No d2o_exchange Perform D₂O Exchange to Identify N-H check_tautomerism->d2o_exchange cosy Use COSY to Confirm H4-H3/H5 Coupling d2o_exchange->cosy noe_hmbc Use NOE or HMBC to Differentiate H3/H5 is_N_substituted->noe_hmbc noe_hmbc->cosy assign_h4->is_N_unsubstituted assign_substituents->is_N_substituted final_assignment Final Peak Assignment cosy->final_assignment

Caption: Workflow for ¹H NMR peak assignment of substituted pyrazoles.

References

Technical Support Center: Scaling Up Nitropyrazole Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the safe and scalable synthesis of nitropyrazoles. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges and mitigating energetic hazards during the synthesis of these valuable compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary energetic hazards associated with nitropyrazole synthesis?

A1: The primary hazards stem from the highly exothermic nature of nitration reactions and the inherent energetic properties of the nitropyrazole products themselves. Key risks include:

  • Runaway Reactions: Nitration with mixed acids (HNO₃/H₂SO₄) is highly exothermic. Poor temperature control can lead to a rapid, uncontrolled increase in reaction rate, temperature, and pressure, potentially causing vessel rupture or explosion.[1][2]

  • Thermal Stability of Intermediates and Products: N-nitropyrazoles, often formed as intermediates, can be less thermally stable than their C-nitro counterparts and may undergo exothermic rearrangement or decomposition.[3] Polynitrated pyrazoles are energetic materials with high decomposition temperatures but can be sensitive to initiation.

  • Mechanical Sensitivity: The final nitropyrazole products can be sensitive to impact and friction, posing a handling and processing risk. This sensitivity generally increases with the number of nitro groups.[3][4]

  • Hazardous Reagents: The use of strong acids, potent nitrating agents, and potentially unstable starting materials (e.g., diazomethane in some historical syntheses) requires careful handling protocols.[5]

Q2: How can flow chemistry mitigate the risks of scaling up nitropyrazole synthesis?

A2: Flow chemistry offers significant safety advantages over traditional batch processing for hazardous reactions like nitration:[6]

  • Superior Heat Transfer: The high surface-area-to-volume ratio of microreactors allows for rapid and efficient heat removal, drastically reducing the risk of thermal runaways.[6]

  • Small Reaction Volumes: At any given moment, only a small amount of material is in the reactor, minimizing the impact of any potential incident.[6]

  • Precise Process Control: Flow reactors enable precise control over reaction parameters such as temperature, pressure, residence time, and stoichiometry, leading to better reproducibility and potentially higher yields.

  • In-Situ Generation of Hazardous Intermediates: Unstable or explosive intermediates can be generated and consumed immediately in the flow stream, avoiding their hazardous accumulation and isolation.[7]

Q3: What are the key differences in thermal stability between various nitropyrazoles?

A3: Thermal stability is influenced by the number and position of nitro groups, as well as other substituents on the pyrazole ring. Generally, C-nitropyrazoles are more stable than N-nitropyrazoles. The decomposition temperature often serves as an indicator of thermal stability. For instance, 3,4-dinitropyrazole (DNP) exhibits good thermal stability with a decomposition peak temperature of 319.8°C in one study.[8] The presence of amino groups can also affect stability; for example, 4-amino-3,5-dinitropyrazole (LLM-116) decomposition is initiated by the active aromatic N-H moiety.[9]

Q4: What are the common nitrating agents used for pyrazole synthesis, and what are their pros and cons?

A4: Several nitrating agents are used, each with its own advantages and disadvantages:

  • Mixed Acid (HNO₃/H₂SO₄): This is the most common and powerful nitrating system, capable of introducing multiple nitro groups. However, it is highly corrosive, generates large amounts of acidic waste, and poses a significant risk of runaway reactions if not strictly controlled.[1][10]

  • Nitric Acid/Acetic Anhydride (HNO₃/Ac₂O): This mixture generates acetyl nitrate in situ. It is a safer alternative for N-nitration to form intermediates like N-nitropyrazole.[3][11]

  • Fuming Nitric Acid/Oleum: This is a very strong nitrating system used for exhaustive nitration to produce compounds like 3,4,5-trinitropyrazole (TNP).[12][13] It is extremely corrosive and hazardous to handle.

  • N-Nitropyrazole Reagents: Certain N-nitropyrazoles with strong electron-withdrawing groups can themselves act as nitrating agents under milder, acid-free conditions, offering better functional group tolerance.

Troubleshooting Guides

This section addresses specific issues that may be encountered during nitropyrazole synthesis.

Issue 1: Low Product Yield
Symptom / Observation Potential Cause Suggested Solution
Low conversion of starting material. 1. Insufficient nitrating agent strength or amount. 2. Reaction temperature too low. 3. Poor mixing in a heterogeneous reaction. 1. Increase the ratio of the nitrating agent to the substrate. For mixed acid, ensure the sulfuric acid is of sufficient concentration to generate the nitronium ion. [12]2. Gradually increase the reaction temperature while carefully monitoring for exotherms. [13]3. Improve agitation to ensure good contact between phases.
Product loss during workup. 1. Product is partially soluble in the aqueous phase. 2. Sublimation of volatile intermediates (e.g., N-nitropyrazole). [14]3. Decomposition of product due to harsh workup conditions (e.g., high pH). 1. Perform back-extraction of the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). 2. Avoid drying intermediates under high vacuum or elevated temperatures. Dry in a desiccator or with a gentle stream of inert gas. [14]3. Neutralize acidic reaction mixtures carefully, avoiding strong bases if the product is base-sensitive. Use a buffer or a weak base like sodium bicarbonate.
Formation of multiple products (isomers). 1. Nitration at different positions on the pyrazole ring (e.g., C-4 vs. C-3/C-5). 2. N-nitration followed by incomplete rearrangement. 1. Optimize reaction temperature and nitrating agent. Nitration is often regioselective based on the directing effects of existing substituents. 2. Ensure the rearrangement step (if applicable) goes to completion by optimizing temperature and reaction time. [3]
Formation of dark-colored byproducts (tar). Over-nitration or oxidative side reactions, especially with highly activated starting materials or at excessively high temperatures. [2]Lower the reaction temperature, reduce the concentration of the nitrating agent, or decrease the reaction time. Consider a milder nitrating agent.
Issue 2: Safety Incidents and Hazard Mitigation
Symptom / Observation Potential Cause Suggested Solution / Preventive Measure
Rapid, uncontrolled temperature increase (thermal runaway). 1. Too rapid addition of nitrating agent. 2. Inadequate cooling capacity for the reactor scale. 3. Poor agitation leading to localized "hot spots". [1]1. Add the nitrating agent slowly and subsurface, carefully monitoring the internal temperature. 2. Ensure the cooling system is adequate for the heat of reaction. Perform a reaction calorimetry study before scaling up. 3. Use an appropriate stirrer and baffle system to ensure efficient mixing and heat distribution. 4. For scale-up, strongly consider transitioning to a continuous flow reactor for superior temperature control. [6]
Unexpected exothermic event detected by DSC. Decomposition of an unstable intermediate or impurity. Analyze the reaction mixture at different stages using techniques like HPLC or NMR to identify intermediates. Isolate and characterize their thermal stability before proceeding with scale-up. [15]
Product is found to be highly sensitive to impact or friction. Inherent molecular structure with a high density of explosophoric groups (e.g., multiple nitro groups). Handle the material with extreme care, using non-sparking tools and appropriate personal protective equipment (PPE) such as leather gloves, face shields, and Kevlar sleeves.[16] Avoid grinding, scraping, or subjecting the material to mechanical shock.

Quantitative Hazard and Thermal Stability Data

The following tables summarize key safety and stability data for common nitropyrazoles and benchmark energetic materials. This data is crucial for performing risk assessments before scaling up synthesis.

Table 1: Thermal Stability of Selected Nitropyrazoles

CompoundAbbreviationMelting Point (°C)Decomposition Peak (DSC, °C)Reference(s)
4-Nitropyrazole4-NP162 - 164> 200[16]
3,4-DinitropyrazoleDNP85 - 87319.8[5][8]
4-Amino-3,5-dinitropyrazoleLLM-116-~250[9]
3,4,5-TrinitropyrazoleTNP192~260[17][18]

Note: Decomposition temperatures can vary depending on the heating rate and experimental conditions.

Table 2: Mechanical Sensitivity of Selected Energetic Materials

CompoundAbbreviationImpact Sensitivity (J)Friction Sensitivity (N)Reference(s)
3,4-DinitropyrazoleDNP>40>360[4]
1,3,5-Trinitroperhydro-1,3,5-triazineRDX7.4120[4][19]
Octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocineHMX7.4120[8][20]
5-Amino-3,4-dinitropyrazole5-ADP23Insensitive[21]

Note: Sensitivity values can vary based on the test apparatus, sample preparation, and particle size.[22]

Experimental Protocols

Protocol 1: Batch Synthesis of 4-Nitropyrazole (One-Pot, Two-Step)

This protocol is adapted from a high-yield synthesis method.[12][13][23]

Safety Warning: This reaction uses fuming nitric acid and oleum, which are extremely corrosive and reactive. A thermal runaway is possible. This procedure must be performed in a certified chemical fume hood with appropriate PPE, including acid-resistant gloves, a lab coat, and a face shield. An ice bath for emergency quenching must be readily available.

Step 1: Formation of Pyrazole Sulfate

  • To a 100 mL four-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 11 mL (0.21 mol) of concentrated sulfuric acid.

  • Slowly add 6.8 g (0.1 mol) of pyrazole while stirring.

  • Stir the mixture at room temperature for 30 minutes to form pyrazole sulfate.

Step 2: Nitration

  • In a separate flask, prepare the nitrating mixture by slowly adding 6.3 mL (0.15 mol) of fuming nitric acid to 19.3 mL (0.30 mol) of 20% fuming sulfuric acid (oleum) in an ice-water bath, keeping the temperature between 0-10°C.

  • Cool the flask containing the pyrazole sulfate from Step 1 in an ice-water bath.

  • Slowly add the nitrating mixture dropwise to the pyrazole sulfate solution, maintaining the reaction temperature below 10°C.

  • After the addition is complete, raise the temperature to 50°C and hold for 1.5 hours.

  • After the reaction is complete, cool the mixture to room temperature and pour it slowly onto 200 mL of crushed ice with vigorous stirring.

  • A white solid will precipitate. Collect the product by vacuum filtration and wash it with ice-cold water until the filtrate is neutral.

  • Dry the product under vacuum to yield 4-nitropyrazole. The reported yield is approximately 85%.

Protocol 2: Conceptual Continuous Flow Synthesis of N-Arylated Pyrazoles

This conceptual protocol is based on a reported multistep flow synthesis and illustrates the principles of safer, continuous production.[7]

Safety Warning: This process involves the in-situ generation of potentially explosive diazonium salts and hydrazines. A properly engineered and tested flow chemistry setup with pressure and temperature sensors, as well as failsafe mechanisms, is essential.

System Setup: A multi-pump flow chemistry system with several reactor coils in series, each maintained at a specific temperature. Back-pressure regulators are used to control pressure and prevent solvent boiling.

Step 1: Diazotization (Reactor 1)

  • Stream A: A solution of the starting aniline in an appropriate solvent (e.g., acetic acid).

  • Stream B: A solution of a diazotizing agent (e.g., t-butyl nitrite) in the same solvent.

  • The streams are combined at a T-mixer and enter the first heated reactor coil. Residence time and temperature are optimized for the complete formation of the diazonium salt.

Step 2: Reduction (Reactor 2)

  • The output from Reactor 1 is mixed with a third stream containing a reducing agent (e.g., L-ascorbic acid).

  • This mixture passes through a second heated reactor coil to form the corresponding hydrazine in situ.

Step 3: Cyclocondensation (Reactor 3)

  • The hydrazine-containing stream is then mixed with a fourth stream containing a 1,3-dicarbonyl compound (e.g., pentane-2,4-dione).

  • This final mixture flows through a third, higher-temperature reactor coil to effect the cyclocondensation and form the pyrazole ring.

Workup: The stream exiting the final reactor is collected, quenched if necessary, and then subjected to an in-line or batch purification process (e.g., liquid-liquid extraction, crystallization, or chromatography).

Visualizations

Diagram 1: General Workflow for Nitropyrazole Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Pyrazole Substrate Nitrating_Agent Select Nitrating Agent (e.g., Mixed Acid) Start->Nitrating_Agent Batch Batch Reaction (Controlled Temp) Nitrating_Agent->Batch Scale < 10g (Lab Scale) Flow Flow Reaction (Microreactor) Nitrating_Agent->Flow Scale > 10g (Pilot/Mfg) Crude_Mixture Crude Reaction Mixture Batch->Crude_Mixture Flow->Crude_Mixture Quench Quench on Ice/Water Crude_Mixture->Quench Extract Extraction Quench->Extract Purify Purification (Crystallization/Chromatography) Extract->Purify Final_Product Pure Nitropyrazole Purify->Final_Product G Start Low Yield Observed Check_Conversion Analyze Crude Mixture: Low Conversion? Start->Check_Conversion Start Analysis Workup_Loss Product Loss During Workup? Check_Conversion->Workup_Loss No Increase_Nitrating Increase Nitrating Agent Ratio / Strength Check_Conversion->Increase_Nitrating Yes Side_Products Significant Side Products Formed? Workup_Loss->Side_Products No Check_Aqueous Back-extract Aqueous Layers Workup_Loss->Check_Aqueous Yes Lower_Temp Lower Reaction Temperature Side_Products->Lower_Temp Yes Increase_Temp Increase Temperature (with caution) Increase_Nitrating->Increase_Temp Check_Vol Modify Drying: Avoid High Vacuum/Heat Check_Aqueous->Check_Vol Change_Agent Use Milder Nitrating Agent Lower_Temp->Change_Agent G Start Lab Scale Synthesis (<1g) Risk_Assessment Hazard Evaluation: - DSC/ARC Analysis - Sensitivity Testing Start->Risk_Assessment Decision Is Batch Scale-Up Acceptably Safe? Risk_Assessment->Decision Batch_Scaleup Optimized Batch Process (1-100g): - Slow Addition - Enhanced Cooling - Dilution Decision->Batch_Scaleup Yes, with Controls Flow_Transition Transition to Continuous Flow Decision->Flow_Transition No, Hazard is too high Pilot_Scale Pilot/Production Scale (>100g) Batch_Scaleup->Pilot_Scale Flow_Transition->Pilot_Scale

References

Technical Support Center: Enhancing the Stability of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole for Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing 1-isopropyl-3-methyl-4-nitro-1H-pyrazole in their assays, ensuring its stability is paramount for obtaining accurate and reproducible results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the handling and use of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in my experiments?

A1: The stability of this compound can be influenced by several factors, including:

  • pH: The compound may be susceptible to hydrolysis under acidic or alkaline conditions.

  • Temperature: Elevated temperatures can accelerate degradation.

  • Light: As a nitroaromatic compound, it is likely sensitive to photodegradation upon exposure to UV or even ambient light.

  • Oxidizing and Reducing Agents: The nitro group can be susceptible to reduction, while the pyrazole ring can be sensitive to oxidation.

  • Buffer Composition: Certain buffer components may react with the compound or catalyze its degradation.

Q2: I'm observing a decrease in the activity of my compound over the course of an experiment. What could be the cause?

A2: A gradual loss of activity is often indicative of compound degradation. This could be due to one or more of the factors listed in Q1. It is crucial to evaluate the stability of the compound under your specific assay conditions.

Q3: How should I prepare and store stock solutions of this compound?

A3: For optimal stability, stock solutions should be prepared in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO). Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Protect the solutions from light by using amber vials or by wrapping the vials in aluminum foil.

Q4: My compound is poorly soluble in aqueous assay buffers. How can I improve its solubility without compromising stability?

A4: Poor aqueous solubility is a common challenge. Consider the following strategies:

  • Co-solvents: The use of a small percentage of an organic co-solvent (e.g., DMSO, ethanol) in the final assay buffer can improve solubility. However, ensure the final concentration of the co-solvent is compatible with your assay system.

  • Formulation Aids: Excipients such as cyclodextrins can be used to encapsulate the compound and enhance its aqueous solubility.

  • Sonication: Brief sonication can help dissolve the compound, but care should be taken to avoid excessive heating which could lead to degradation.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem Potential Cause Troubleshooting Steps
Inconsistent assay results or high variability between replicates. Compound degradation during the assay.1. Perform a stability study: Incubate the compound in your assay buffer under the exact assay conditions (temperature, light, duration) and quantify its concentration at different time points using a validated analytical method like HPLC-UV. 2. Minimize exposure to light: Conduct experiments under subdued lighting and use opaque or amber-colored microplates. 3. Control temperature: Ensure consistent temperature control throughout the assay.
False positives or negatives in high-throughput screening (HTS). Assay interference.1. Fluorescence Interference: Nitroaromatic compounds can quench fluorescence.[1][2][3] If using a fluorescence-based assay, run a control experiment with the compound alone to check for quenching or autofluorescence. 2. Reactivity with Assay Components: The compound may react with assay reagents (e.g., reducing agents like DTT, or metal ions). Run controls to test for such interactions.
Precipitation of the compound in the assay well. Poor solubility in the final assay buffer.1. Optimize Co-solvent Concentration: Determine the maximum tolerable co-solvent concentration in your assay and use it to aid solubility. 2. Test Different Buffers: The pH and composition of the buffer can influence solubility. Screen a panel of buffers to find the optimal one. 3. Serial Dilution Strategy: Prepare intermediate dilutions in a solvent compatible with both the stock solution and the final assay buffer to minimize precipitation upon final dilution.
Shift in compound potency (IC50/EC50) between experiments. Degradation of the stock solution.1. Aliquot Stock Solutions: Prepare and store single-use aliquots of your stock solution to avoid degradation from repeated freeze-thaw cycles. 2. Re-qualify Stock Solutions: Periodically check the purity and concentration of your stock solutions using an analytical method like HPLC-UV.

Data on Compound Stability

While specific quantitative stability data for this compound is not extensively available in the public domain, the following table provides a general guide for stability testing based on the known properties of nitroaromatic and pyrazole compounds. Researchers are strongly encouraged to perform their own stability studies under their specific experimental conditions.

Condition Parameter to Test Expected Outcome for Unstable Compound General Recommendation
pH Hydrolytic stability at pH 4, 7, and 9.Decrease in parent compound concentration over time.Store and use at a pH where the compound shows maximum stability, likely near neutral pH.
Temperature Thermal stability at 4°C, room temperature, and 37°C.Accelerated degradation at higher temperatures.Store stock solutions at -20°C or -80°C. Minimize time at elevated assay temperatures.
Light Photostability under ambient and UV light.Significant degradation upon light exposure.Protect all solutions and experimental setups from light.

Experimental Protocols

Protocol 1: General Procedure for Assessing Compound Stability in Assay Buffer
  • Prepare a solution of this compound in your final assay buffer at the desired concentration.

  • Divide the solution into multiple aliquots in appropriate vials (e.g., amber HPLC vials).

  • Store the aliquots under the different conditions you want to test (e.g., different temperatures, light exposure).

  • At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), take one aliquot from each condition.

  • Immediately analyze the concentration of the parent compound using a validated HPLC-UV method.

  • Plot the concentration of the compound as a function of time for each condition to determine the degradation rate.

Protocol 2: HPLC-UV Method for Quantification
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point.

  • Flow Rate: 1 mL/min.

  • Detection: UV detection at a wavelength corresponding to the absorbance maximum of the compound (to be determined by UV-Vis spectroscopy).

  • Quantification: Use a calibration curve generated from standards of known concentrations.

Visualizing Workflows and Relationships

To aid in troubleshooting and experimental design, the following diagrams illustrate key logical workflows.

Troubleshooting_Workflow cluster_Initial_Observation Initial Observation cluster_Investigation Investigation cluster_Solutions Potential Solutions Inconsistent_Results Inconsistent Results / Loss of Activity Check_Stability Assess Compound Stability (Protocol 1) Inconsistent_Results->Check_Stability Check_Interference Check for Assay Interference Inconsistent_Results->Check_Interference Check_Solubility Evaluate Solubility Inconsistent_Results->Check_Solubility Modify_Conditions Modify Assay Conditions (Light, Temp) Check_Stability->Modify_Conditions Optimize_Storage Optimize Storage & Handling Check_Stability->Optimize_Storage Change_Assay Change Assay Readout (e.g., non-fluorescent) Check_Interference->Change_Assay Reformulate Reformulate Compound (Co-solvents, Excipients) Check_Solubility->Reformulate

Troubleshooting workflow for inconsistent assay results.

Stability_Assessment_Workflow cluster_Preparation Preparation cluster_Incubation Incubation cluster_Analysis Analysis cluster_Outcome Outcome Prep_Solution Prepare Compound in Assay Buffer Incubate_pH Incubate at different pH Prep_Solution->Incubate_pH Incubate_Temp Incubate at different Temps Prep_Solution->Incubate_Temp Incubate_Light Expose to different Light Prep_Solution->Incubate_Light Analyze_HPLC Analyze by HPLC-UV at Time Points Incubate_pH->Analyze_HPLC Incubate_Temp->Analyze_HPLC Incubate_Light->Analyze_HPLC Determine_Rate Determine Degradation Rate Analyze_HPLC->Determine_Rate

Experimental workflow for assessing compound stability.

References

Column chromatography conditions for separating pyrazole isomers

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Pyrazole Isomer Separation

Welcome to the technical support center for the chromatographic separation of pyrazole isomers. This guide provides detailed answers to frequently asked questions, troubleshooting advice for common experimental issues, and established protocols to assist researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating pyrazole isomers?

Separating pyrazole isomers is often challenging due to their similar physical and chemical properties. Regioisomers can have very close polarity, making them difficult to resolve on standard stationary phases.[1][2] Chiral isomers (enantiomers) exhibit identical physical properties in a non-chiral environment, necessitating the use of specialized chiral stationary phases (CSPs) or chiral additives for separation.[3]

Q2: Which types of column chromatography are most effective for pyrazole isomer separation?

The choice of chromatography depends on the type of isomers being separated:

  • Flash Column Chromatography (Normal Phase): Widely used for separating regioisomers and for general purification of synthetic reaction mixtures. Silica gel is the most common stationary phase.[4][5][6][7]

  • High-Performance Liquid Chromatography (HPLC): Essential for separating enantiomers and for high-resolution separation of closely related regioisomers. HPLC can be performed in normal-phase, reverse-phase, or polar organic modes.[8][9][10]

Q3: What are the recommended stationary phases for separating pyrazole isomers?

  • For Regioisomers: Standard silica gel is the most common choice for flash chromatography.[4][5] For reverse-phase HPLC, C18 columns are often employed.[11]

  • For Enantiomers (Chiral Isomers): Polysaccharide-based chiral stationary phases (CSPs) are highly effective. Columns such as Lux cellulose-2 and Lux amylose-2 have demonstrated excellent chiral recognition capabilities for pyrazole derivatives.[8][9]

Q4: What mobile phase systems are typically used for pyrazole isomer separation?

The mobile phase is critical for achieving good separation. Common systems include:

  • Normal Phase (Silica Gel): Gradients of ethyl acetate in hexane or petroleum ether are very common for separating regioisomers and reaction mixtures.[6][7] In some cases, a single solvent like ethyl acetate can be sufficient.[4][5]

  • Reverse Phase (C18): Mixtures of methanol and water, often with an acid modifier like trifluoroacetic acid (TFA), are used.[11] Acetonitrile and water with phosphoric or formic acid is another effective system.[12]

  • Chiral Separation (CSPs):

    • Normal Mode: n-Hexane/ethanol mixtures are frequently used.[8][9]

    • Polar Organic Mode: Pure solvents like methanol or acetonitrile, or mixtures thereof, can provide sharp peaks and short analysis times.[8][9]

Troubleshooting Guide

Q5: My pyrazole isomers are co-eluting or showing very poor separation on a silica gel column. What should I do?

This is a common issue when isomers have similar polarities.

  • Problem Diagnosis:

    • Check TLC: Ensure there is a discernible difference in the retention factor (Rf) between your isomers on a TLC plate using the same solvent system. If the spots are not separate on the TLC, they will not separate on the column.

    • Compound Stability: Verify that your compound is not degrading on the silica gel, which can cause streaking and the appearance of mixed fractions.[13]

  • Solutions:

    • Optimize Mobile Phase: Adjust the polarity of your eluent. Try using a shallower gradient or an isocratic elution with a solvent system that gives the best separation on TLC.

    • Change Solvent System: If hexane/ethyl acetate is not working, try a different solvent system, such as dichloromethane/hexane or acetone/hexane, which can alter the separation selectivity.[13]

    • Change Stationary Phase: If optimizing the mobile phase fails, switch to a different stationary phase. Alumina or an amine-functionalized silica (NH2) column can offer different selectivity compared to standard silica.[14]

Q6: My compound seems to be degrading or disappearing during column chromatography. How can I prevent this?

Some pyrazole derivatives can be sensitive to the acidic nature of standard silica gel.[13]

  • Solutions:

    • Deactivate Silica Gel: Reduce the acidity of the silica gel by pre-treating it with a base. This can be done by adding a small amount of triethylamine (~1%) to the eluent or by preparing a slurry of silica in the eluent containing the base before packing the column.

    • Use an Alternative Stationary Phase: For compounds that are highly acid-sensitive, consider using a less acidic stationary phase like Florisil or alumina.[13]

    • Work Quickly: Minimize the time the compound spends on the column by using a faster flow rate (in flash chromatography) and collecting fractions efficiently.

Q7: I'm observing significant peak tailing in my HPLC separation of pyrazole isomers. What is the cause and how can I fix it?

Peak tailing can be caused by several factors, including secondary interactions between the analyte and the stationary phase or column overload.[15]

  • Solutions:

    • Add a Mobile Phase Modifier: For basic pyrazoles, secondary interactions with residual silanols on the stationary phase are a common cause of tailing. Adding a small amount of a basic modifier like diethylamine (for normal phase) or an acidic modifier like TFA (for reverse phase) to the mobile phase can mitigate these interactions and improve peak shape.[11]

    • Reduce Sample Load: Injecting too much sample can overload the column, leading to broad and tailing peaks. Try reducing the injection volume or the concentration of your sample.[15]

    • Check Column Health: A degraded guard column or a void at the head of the analytical column can also cause poor peak shape. Try backflushing the column or replacing it if it's old.[15]

Q8: My crude reaction mixture is not soluble in the mobile phase I plan to use for purification. How should I load my sample?

  • Solutions:

    • Dry Loading: This is the preferred method. Dissolve your crude mixture in a strong solvent (like dichloromethane or methanol), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of your packed column. This technique prevents the issues associated with using a strong loading solvent and often leads to better separation.

    • Minimal Strong Solvent: If you must load the sample as a liquid, dissolve it in the absolute minimum amount of a strong solvent that will be miscible with your mobile phase. Using too much of a strong solvent will compromise the separation, especially for compounds that elute early.[13]

Experimental Protocols and Data

Protocol 1: Separation of Pyrazole Regioisomers via Flash Chromatography

This protocol is a general method for separating 1,3,5-substituted pyrazole regioisomers based on published examples.[4][5]

  • Stationary Phase: Silica gel (standard grade, 230-400 mesh).

  • Column Packing: Pack the column as a slurry using the initial mobile phase.

  • Sample Loading: Use the dry loading method described in Q8 .

  • Mobile Phase: Start with a non-polar solvent system (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity (e.g., to 30-50% ethyl acetate in hexane) based on TLC analysis. A single solvent like ethyl acetate may also be effective for certain isomers.[4][5]

  • Elution and Fractionation: Elute the column using positive air pressure. Collect fractions and monitor them by TLC to identify the separated isomers.

  • Post-Processing: Combine the pure fractions of each isomer and remove the solvent under reduced pressure.

Protocol 2: Chiral Separation of N-Substituted Pyrazole Enantiomers by HPLC

This protocol is based on the successful separation of 4,5-dihydro-1H-pyrazole derivatives.[8][9]

  • HPLC System: An HPLC system equipped with an autosampler and a PDA detector.

  • Chiral Stationary Phase: Lux cellulose-2 column (250 mm × 4.6 mm, 3 μm).[9]

  • Mobile Phase and Elution Mode:

    • Polar Organic Mode: Use 100% acetonitrile or 100% methanol as the mobile phase. This mode is beneficial for achieving short run times and sharp peaks.[8][9]

    • Normal Phase Mode: Use a mixture of n-hexane and ethanol (e.g., 90:10 v/v).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: Monitor at an appropriate UV wavelength (e.g., 270 nm).[10]

    • Injection Volume: 5 µL.[10]

  • Analysis: The retention times of the two enantiomers will differ, allowing for their separation and quantification.

Quantitative Data for Pyrazole Isomer Separations

The following tables summarize typical conditions used for separating different types of pyrazole isomers.

Table 1: Conditions for Chiral Separation of Pyrazole Derivatives on Polysaccharide-Based CSPs [8][9]

Stationary PhaseElution ModeMobile Phase CompositionTarget AnalytesTypical Resolution (Rs)
Lux cellulose-2 Polar Organic100% AcetonitrilePyrazoles with hydrazone moietyUp to 18
Lux cellulose-2 Polar Organic100% MethanolPyrazoles with carboxyhydrazideGood baseline separation
Lux amylose-2 Normal Phasen-Hexane / EthanolVarious pyrazole derivativesUp to 30
Lux cellulose-2 Polar OrganicMethanol / Acetonitrile (1:1)Pyrazoles with oxadiazole ringImproved for this group

Table 2: Conditions for Non-Chiral and Regioisomer Separations

Isomer/Compound TypeMethodStationary PhaseMobile Phase / EluentReference
1,3,5-Substituted RegioisomersColumn ChromatographySilica GelEthyl Acetate[4],[5]
Pyrazoline DerivativeRP-HPLCEclipse XDB C180.1% TFA / Methanol (20:80)[11]
Arylpyrazole HerbicideNP-HPLCChiral Columnn-Hexane / Isopropanol (90:10)[10]
N-methyl pyrazole isomersColumn ChromatographySilica GelNot specified[16]
General Pyrazole SynthesisFlash ChromatographySilica GelPetroleum Ether / Ethyl Acetate[6]

Visual Workflow and Logic Diagrams

The following diagrams illustrate common workflows for method development and troubleshooting in pyrazole isomer separation.

MethodDevelopmentWorkflow start Start: Crude Pyrazole Isomer Mixture analysis Analyze Mixture (TLC, LC-MS) start->analysis decision Isomer Type? analysis->decision chiral_path Chiral (Enantiomers) decision->chiral_path Chiral regio_path Regioisomers / Diastereomers decision->regio_path Non-Chiral chiral_sp Select Stationary Phase: Chiral (e.g., Lux Cellulose-2) chiral_path->chiral_sp regio_sp Select Stationary Phase: Silica Gel (Flash) or C18 (HPLC) regio_path->regio_sp chiral_mp Select Mobile Phase: Polar Organic (MeCN, MeOH) or Normal Phase (Hex/EtOH) chiral_sp->chiral_mp regio_mp Select Mobile Phase: Hexane/EtOAc (Normal) or ACN/H2O (Reverse) regio_sp->regio_mp optimize Optimize Separation (Gradient, Flow Rate, Temp) chiral_mp->optimize regio_mp->optimize end End: Pure Isomers optimize->end

Caption: Method development workflow for pyrazole isomer separation.

TroubleshootingFlowchart p0 Problem: Poor or No Separation q1 Are spots separate on TLC? p0->q1 a1_yes Adjust Column Conditions: - Check for overloading - Use shallower gradient - Ensure proper packing q1->a1_yes Yes q2 Is compound stable on silica? (Run 2D TLC) q1->q2 No a2_no Compound is degrading q2->a2_no No a2_yes Change Selectivity q2->a2_yes Yes s1 Solution: - Deactivate silica with base (Et3N) - Use alternative phase (Alumina, Florisil) a2_no->s1 s2 Solution: 1. Try new mobile phase (e.g., DCM/Hexane) 2. Try new stationary phase (e.g., Amine, Cyano) a2_yes->s2

Caption: Troubleshooting logic for poor pyrazole isomer separation.

References

Minimizing impurities in the synthesis of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Q1: My final product is a mixture of regioisomers. How can I improve the regioselectivity of the initial pyrazole synthesis?

The synthesis of the 1-isopropyl-3-methyl-1H-pyrazole precursor via the Knorr pyrazole synthesis from a β-diketone (e.g., acetylacetone) and isopropylhydrazine can lead to the formation of the undesired 1-isopropyl-5-methyl-1H-pyrazole regioisomer.

Troubleshooting Steps:

  • Control of Reaction Temperature: Lowering the reaction temperature during the initial condensation can sometimes favor the formation of one regioisomer over the other. It is recommended to start the reaction at a lower temperature (e.g., 0-5 °C) and slowly warm to room temperature.

  • Solvent Selection: The polarity of the solvent can influence the regioselectivity. Experiment with a range of solvents, from polar protic (e.g., ethanol, methanol) to aprotic (e.g., THF, dichloromethane), to determine the optimal conditions for your specific substrate.

  • pH Control: The pH of the reaction mixture can play a crucial role. The use of a slightly acidic catalyst (e.g., a few drops of acetic acid) can sometimes improve the regioselectivity.

  • Purification: If a mixture of regioisomers is unavoidable, they can often be separated by column chromatography on silica gel.[1][2] The polarity of the eluent will need to be optimized, but a gradient of ethyl acetate in hexanes is a good starting point.

Q2: The yield of my nitration reaction is low. What are the potential causes and solutions?

Low yields in the nitration of pyrazoles are a common issue and can stem from several factors.

Troubleshooting Steps:

  • Nitrating Agent Concentration: The concentration of the nitric acid and sulfuric acid mixture is critical. The use of fuming nitric acid and/or oleum can increase the concentration of the nitronium ion (NO₂⁺), the active electrophile, potentially improving the yield.[3] However, overly harsh conditions can lead to degradation.

  • Reaction Temperature: The nitration of pyrazoles is highly exothermic. Insufficient cooling can lead to a rapid increase in temperature, causing decomposition of the starting material and product, resulting in a lower yield.[3] Conversely, if the temperature is too low, the reaction may not proceed to completion. Careful temperature control, typically between 0 °C and 10 °C, is essential.

  • Reaction Time: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.

  • Purity of Starting Material: Impurities in the 1-isopropyl-3-methyl-1H-pyrazole starting material can interfere with the nitration reaction. Ensure the precursor is of high purity before proceeding.

Q3: I am observing the formation of multiple nitro-isomers or over-nitrated products. How can I control the position of nitration?

The pyrazole ring has multiple positions that can be nitrated. The directing effects of the substituents (isopropyl and methyl groups) and the reaction conditions will determine the final product distribution.

Troubleshooting Steps:

  • Control of Nitrating Agent Stoichiometry: Use of a large excess of the nitrating agent can lead to the formation of dinitro or trinitro pyrazole derivatives. Carefully control the stoichiometry of the nitric acid to favor mono-nitration.

  • Reaction Temperature: Higher reaction temperatures can provide the activation energy needed for nitration at less reactive positions or for multiple nitrations. Maintaining a low and controlled temperature is crucial for selectivity.

  • Order of Addition: Adding the pyrazole substrate slowly to the pre-cooled nitrating mixture can help to maintain a low temperature and prevent localized overheating, which can lead to side reactions.

Q4: How can I effectively purify the final this compound product?

Purification is essential to remove unreacted starting materials, regioisomers, and other side products.

Purification Strategies:

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective method for removing impurities.

  • Column Chromatography: As mentioned for regioisomers, column chromatography on silica gel is a versatile technique for separating the desired product from various impurities.[1][2]

  • Acid-Base Extraction: Although less common for nitro-pyrazoles, in some cases, differences in the basicity of the pyrazole nitrogen can be exploited for separation through acid-base extraction.

Quantitative Data Summary

ParameterSynthesis of 1-isopropyl-3-methyl-1H-pyrazoleNitration to this compound
Key Reagents Isopropylhydrazine, Acetylacetone1-isopropyl-3-methyl-1H-pyrazole, Nitric Acid, Sulfuric Acid
Typical Solvent Ethanol or MethanolConcentrated Sulfuric Acid
Reaction Temperature 0 °C to Room Temperature0 °C to 10 °C
Typical Reaction Time 2-6 hours1-3 hours
Typical Yield 70-90% (may include regioisomers)60-85%

Experimental Protocols

Protocol 1: Synthesis of 1-isopropyl-3-methyl-1H-pyrazole

  • To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add acetylacetone (1.0 eq) and ethanol (5 mL per gram of acetylacetone).

  • Cool the flask to 0-5 °C in an ice bath.

  • Slowly add isopropylhydrazine (1.05 eq) dropwise to the cooled solution over 30 minutes, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • If necessary, purify the product by column chromatography on silica gel to separate the regioisomers.

Protocol 2: Synthesis of this compound

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, carefully add concentrated sulfuric acid.

  • Cool the sulfuric acid to 0-5 °C in an ice-salt bath.

  • Slowly add concentrated nitric acid (1.1 eq) to the cold sulfuric acid while maintaining the temperature below 10 °C.

  • In a separate beaker, dissolve 1-isopropyl-3-methyl-1H-pyrazole (1.0 eq) in a small amount of concentrated sulfuric acid.

  • Slowly add the pyrazole solution dropwise to the cold nitrating mixture, ensuring the internal temperature does not rise above 10 °C.

  • Stir the reaction mixture at 0-5 °C for 2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The solid product should precipitate. If not, neutralize the solution carefully with a saturated sodium bicarbonate solution until a precipitate forms.

  • Collect the solid by vacuum filtration and wash thoroughly with cold water.

  • Dry the crude product under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified this compound.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Pyrazole Synthesis cluster_purification1 Purification cluster_step2 Step 2: Nitration cluster_purification2 Final Purification A Isopropylhydrazine + Acetylacetone B Condensation Reaction (Knorr Synthesis) A->B C Crude 1-isopropyl-3-methyl-1H-pyrazole (Mixture with Regioisomer) B->C D Column Chromatography C->D E Pure 1-isopropyl-3-methyl-1H-pyrazole D->E G Nitration Reaction E->G F Nitrating Mixture (HNO3 + H2SO4) F->G H Crude this compound G->H I Recrystallization H->I J Pure this compound I->J

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Start Problem Encountered LowYield Low Yield Start->LowYield ImpureProduct Impure Product Start->ImpureProduct MultipleProducts Multiple Products Start->MultipleProducts TempControl_LY Check Temperature Control LowYield->TempControl_LY ReagentPurity_LY Verify Reagent Purity LowYield->ReagentPurity_LY ReactionTime_LY Optimize Reaction Time LowYield->ReactionTime_LY PurificationMethod Review Purification Method (Recrystallization/Chromatography) ImpureProduct->PurificationMethod IncompleteReaction Check for Incomplete Reaction ImpureProduct->IncompleteReaction Regioisomers Regioisomer Formation MultipleProducts->Regioisomers OverNitration Over-nitration MultipleProducts->OverNitration Regioisomers->PurificationMethod TempControl_MP Check Temperature Control OverNitration->TempControl_MP Stoichiometry Verify Reagent Stoichiometry OverNitration->Stoichiometry

Caption: Troubleshooting decision tree for the synthesis of this compound.

References

Validation & Comparative

A Comparative Analysis of the Bioactivity of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole and Celecoxib

Author: BenchChem Technical Support Team. Date: November 2025

Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

This guide provides a comparative overview of the known bioactivity of the well-established nonsteroidal anti-inflammatory drug (NSAID) celecoxib and the pyrazole derivative 1-isopropyl-3-methyl-4-nitro-1H-pyrazole. Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor widely used for its anti-inflammatory, analgesic, and antipyretic properties.[1][2][3] The pyrazole scaffold is a key feature in many compounds with anti-inflammatory activity, including celecoxib itself.[4][5][6]

Note on Data Availability: As of the latest literature review, specific experimental data on the bioactivity of this compound is not publicly available. Therefore, a direct quantitative comparison with celecoxib cannot be made. This guide will present the established data for celecoxib and provide standardized experimental protocols that could be employed to evaluate the bioactivity of this compound or other novel pyrazole derivatives.

Compound Overview

Celecoxib

Celecoxib is a diaryl-substituted pyrazole that selectively inhibits the COX-2 enzyme.[1][7] This selectivity is attributed to its chemical structure, which allows it to bind effectively to the active site of COX-2.[8] By inhibiting COX-2, celecoxib blocks the conversion of arachidonic acid to prostaglandin H2, a precursor for various prostaglandins that mediate pain and inflammation.[2][9] This mechanism of action provides analgesic and anti-inflammatory effects while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the COX-1 isoform.[3][8]

This compound

While specific bioactivity data for this compound is not available in the reviewed literature, its structure contains a pyrazole core, which is a common feature in compounds with anti-inflammatory properties.[5][6][10] The presence of nitro and isopropyl groups on the pyrazole ring will influence its physicochemical properties and potential biological activity. Further experimental evaluation is required to determine its bioactivity profile.

Quantitative Bioactivity Data

The following table summarizes the known bioactivity data for celecoxib. A template table is provided for this compound to be populated when experimental data becomes available.

Table 1: Bioactivity of Celecoxib

ParameterValueSpecies/Assay ConditionReference
COX-2 IC50 0.045 µMFluorometric Inhibitor Screening Kit[11]
50 nMIn vitro COX-2 assay[12]
COX-1 IC50 30 µMIn vitro COX-1 assay[12]
COX-2 Selectivity Index ~600(COX-1 IC50 / COX-2 IC50)[12]
Anti-inflammatory ED50 86 ± 1.1 µM/kgCarrageenan-induced paw edema (rat)[13]

Table 2: Bioactivity of this compound (Data Pending)

ParameterValueSpecies/Assay ConditionReference
COX-2 IC50 Data not available
COX-1 IC50 Data not available
COX-2 Selectivity Index Data not available
In vitro Anti-inflammatory Activity Data not available
(e.g., % inhibition of protein denaturation)

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the COX-2 inhibition pathway and a general workflow for screening potential inhibitors.

COX2_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandin_H2 Prostaglandin H2 COX2->Prostaglandin_H2 Prostaglandins Prostaglandins (PGE2, etc.) Prostaglandin_H2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Celecoxib Celecoxib / This compound Celecoxib->COX2 Inhibits

Caption: COX-2 Inhibition Pathway.

Experimental_Workflow cluster_0 In Vitro Screening cluster_1 Data Analysis Test_Compound Prepare Test Compound & Celecoxib (Control) Incubate Incubate Enzyme with Compound Test_Compound->Incubate Reaction_Mix Prepare Reaction Mix (COX-2 Enzyme, Buffer, Probe) Reaction_Mix->Incubate Initiate_Reaction Initiate Reaction (Add Arachidonic Acid) Incubate->Initiate_Reaction Measure_Signal Measure Fluorescence/Absorbance Initiate_Reaction->Measure_Signal Calculate_IC50 Calculate % Inhibition & IC50 Measure_Signal->Calculate_IC50 Compare_Activity Compare IC50 Values Calculate_IC50->Compare_Activity

Caption: General Experimental Workflow for COX-2 Inhibitor Screening.

Experimental Protocols

The following are detailed methodologies for key experiments to determine and compare the bioactivity of the compounds.

In Vitro COX-2 Inhibitor Screening Assay (Fluorometric)

This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against the COX-2 enzyme.

  • Materials:

    • Human recombinant COX-2 enzyme

    • COX Assay Buffer

    • COX Probe (e.g., a fluorogenic probe)

    • COX Cofactor

    • Arachidonic Acid (substrate)

    • Test compound (this compound)

    • Positive control (Celecoxib)

    • 96-well microplate

    • Fluorescence microplate reader (Ex/Em = 535/587 nm)[11]

  • Procedure:

    • Compound Preparation: Dissolve the test compound and celecoxib in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare serial dilutions to achieve a range of test concentrations.

    • Reaction Setup: In a 96-well plate, add the following to designated wells:

      • Enzyme Control: COX Assay Buffer.

      • Inhibitor Control: A known concentration of Celecoxib.

      • Test Sample: Dilutions of the test compound.

    • Reaction Mix: Prepare a reaction mix containing COX Assay Buffer, COX Probe, COX Cofactor, and human recombinant COX-2 enzyme. Add this mix to all wells.

    • Incubation: Incubate the plate at 25°C for 5-10 minutes to allow the inhibitors to bind to the enzyme.

    • Reaction Initiation: Initiate the enzymatic reaction by adding the Arachidonic Acid solution to all wells simultaneously using a multi-channel pipette.

    • Measurement: Immediately begin measuring the fluorescence kinetically at 25°C for 5-10 minutes.

    • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence curve). The percent inhibition is calculated using the formula: % Inhibition = [(Rate of Enzyme Control - Rate of Sample) / Rate of Enzyme Control] * 100

    • The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.[14]

In Vitro Anti-Inflammatory Activity by Protein Denaturation Inhibition

This assay assesses the ability of a compound to prevent the denaturation of protein, a hallmark of inflammation.[15]

  • Materials:

    • Bovine Serum Albumin (BSA) or Egg Albumin

    • Phosphate Buffered Saline (PBS), pH 6.4

    • Test compound (this compound)

    • Positive control (Diclofenac Sodium or Celecoxib)

    • UV-Vis Spectrophotometer

  • Procedure:

    • Reaction Mixture: Prepare reaction mixtures containing 2 ml of different concentrations of the test compound/standard, and 0.2 ml of egg albumin (from fresh hen's egg) and 2.8 ml of phosphate buffered saline (PBS, pH 6.4).

    • Control: A control solution consists of 2 ml of PBS, 0.2 ml of egg albumin and 2.8 ml of PBS.

    • Incubation: Incubate the mixtures at 37°C for 15 minutes.

    • Heating: Induce denaturation by heating the mixtures in a water bath at 70°C for 5 minutes.[16]

    • Cooling: Cool the solutions to room temperature.

    • Measurement: Measure the absorbance of the solutions at 660 nm using a spectrophotometer.

    • Data Analysis: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] * 100[17]

Conclusion

Celecoxib is a well-characterized selective COX-2 inhibitor with potent anti-inflammatory activity. While the pyrazole scaffold of this compound suggests potential for similar bioactivity, a lack of empirical data prevents any direct comparison. The experimental protocols outlined in this guide provide a standardized framework for the future evaluation of this and other novel compounds, enabling a quantitative comparison against established drugs like celecoxib. Such studies are essential to characterize the therapeutic potential and selectivity of new chemical entities in drug discovery.

References

Comparative Analysis of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole and Other Nitroaromatic Compounds in Biological Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole and other well-characterized nitroaromatic compounds. Due to the limited publicly available experimental data specifically for this compound, this comparison is framed by analyzing structurally related alkyl-substituted nitropyrazoles and established nitroaromatic drugs, such as metronidazole and benznidazole. The guide summarizes available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways involved in the mechanism of action of nitroaromatic compounds.

Executive Summary

Nitroaromatic compounds are a class of molecules with a broad spectrum of biological activities, including antimicrobial and antiparasitic properties. Their mechanism of action is generally dependent on the reductive activation of the nitro group by nitroreductase enzymes, which are prevalent in anaerobic bacteria and certain parasites. This activation leads to the formation of cytotoxic reactive nitrogen species that can damage cellular macromolecules, particularly DNA, leading to cell death.

Comparative Biological Activity

To contextualize the potential activity of this compound, we compare the available data for its close structural analog, 1-methyl-4-nitropyrazole, with the widely used nitroaromatic drugs, metronidazole and benznidazole.

CompoundTarget Organism(s)Activity MetricValueReference
1-methyl-4-nitropyrazole Trichomonas vaginalis, Entamoeba invadensIn vitro activitySimilar to metronidazole[1]
Metronidazole Anaerobic bacteria, Trichomonas vaginalis, Giardia lamblia, Entamoeba histolyticaMIC/IC50Varies by organism (typically in the low µg/mL or µM range)[]
Benznidazole Trypanosoma cruziIC50Varies by strain and life cycle stage (typically in the low µM range)N/A

Mechanism of Action: A Common Pathway

The biological activity of nitroaromatic compounds is primarily attributed to a reductive activation process. This shared mechanism is the basis for their selective toxicity towards anaerobic microorganisms and certain parasites, which possess the necessary nitroreductase enzymes that are absent in their mammalian hosts.

Signaling Pathway for Nitroaromatic Drug Action

Nitroaromatic_Mechanism General Mechanism of Action of Nitroaromatic Compounds cluster_drug_uptake Cellular Uptake cluster_activation Reductive Activation cluster_damage Cellular Damage cluster_response Cellular Response Nitroaromatic_Prodrug Nitroaromatic Prodrug (e.g., 1-isopropyl-3-methyl- 4-nitro-1H-pyrazole) Nitroreductase Nitroreductase (NTR) Nitroaromatic_Prodrug->Nitroreductase Passive Diffusion Reduced_Intermediate Nitroso/Hydroxylamine Intermediates Nitroreductase->Reduced_Intermediate NAD(P)H-dependent reduction ROS Reactive Oxygen Species (ROS) Reduced_Intermediate->ROS Redox Cycling DNA_Damage DNA Strand Breaks & Adducts Reduced_Intermediate->DNA_Damage Protein_Damage Protein Dysfunction Reduced_Intermediate->Protein_Damage ROS->DNA_Damage DDR DNA Damage Response (DDR) DNA_Damage->DDR Apoptosis Apoptosis/ Cell Death DDR->Apoptosis If damage is severe

Caption: General mechanism of action of nitroaromatic compounds.

The process begins with the passive diffusion of the nitroaromatic prodrug into the target cell. Inside the anaerobic environment of the microorganism, a nitroreductase enzyme reduces the nitro group in a series of steps, often involving nitroso and hydroxylamine intermediates.[3][4][5][6] This reduction can also lead to the generation of reactive oxygen species (ROS) through redox cycling.[7] These highly reactive intermediates can then cause widespread cellular damage by reacting with macromolecules such as DNA and proteins.[3][7] The resulting DNA damage triggers the DNA damage response (DDR) pathway, and if the damage is too extensive to be repaired, it ultimately leads to programmed cell death or apoptosis.[7]

DNA Damage Response Pathway

DNA_Damage_Response DNA Damage Response to Oxidative Stress ROS_Damage ROS-induced DNA Damage (e.g., Strand Breaks) Sensor_Proteins Sensor Proteins (e.g., ATM, ATR) ROS_Damage->Sensor_Proteins Damage Recognition Transducer_Kinases Transducer Kinases (e.g., CHK1, CHK2) Sensor_Proteins->Transducer_Kinases Activation Effector_Proteins Effector Proteins (e.g., p53) Transducer_Kinases->Effector_Proteins Phosphorylation Cascade Cell_Cycle_Arrest Cell Cycle Arrest Effector_Proteins->Cell_Cycle_Arrest DNA_Repair DNA Repair Effector_Proteins->DNA_Repair Apoptosis Apoptosis Effector_Proteins->Apoptosis

Caption: Simplified DNA damage response pathway to oxidative stress.

Experimental Protocols

This section details common experimental procedures used to evaluate the biological activity of nitroaromatic compounds.

Workflow for In Vitro Activity Screening

Experimental_Workflow In Vitro Screening Workflow for Nitroaromatics Compound_Prep Compound Preparation (Serial Dilutions) Incubation Incubation with Compound Compound_Prep->Incubation Cell_Culture Cell/Microorganism Culture Cell_Culture->Incubation Antimicrobial_Assay Antimicrobial Assay (e.g., Broth Microdilution) Incubation->Antimicrobial_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT, LDH) Incubation->Cytotoxicity_Assay MIC_Determination MIC Determination Antimicrobial_Assay->MIC_Determination IC50_Determination IC50/CC50 Determination Cytotoxicity_Assay->IC50_Determination

Caption: A general workflow for in vitro screening of nitroaromatic compounds.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.[8][9][10][11]

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal culture

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Test compound and control antibiotic

  • Spectrophotometer or plate reader

Procedure:

  • Prepare Inoculum: Culture the microorganism overnight and then dilute it in fresh broth to a standardized concentration (e.g., 5 x 10^5 CFU/mL).[8]

  • Serial Dilutions: Prepare a series of twofold dilutions of the test compound and control antibiotic in the broth medium directly in the wells of the 96-well plate.

  • Inoculation: Add the standardized inoculum to each well containing the diluted compounds. Include a growth control (inoculum without compound) and a sterility control (broth without inoculum).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm (OD600) with a plate reader.[9]

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7][12][13]

Materials:

  • 96-well plates

  • Mammalian cell line

  • Complete cell culture medium

  • Test compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[7][12][13]

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. The amount of color produced is proportional to the number of viable cells.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Cytotoxicity Assay (Lactate Dehydrogenase - LDH Assay)

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[5][6][14][15]

Materials:

  • 96-well plates

  • Mammalian cell line

  • Complete cell culture medium

  • Test compound

  • LDH assay kit (containing substrate, cofactor, and dye)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).

  • Supernatant Collection: After the treatment period, carefully collect a portion of the cell culture supernatant from each well.

  • LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH reaction mixture provided in the kit.

  • Incubation: Incubate the plate at room temperature for a specified time (usually 20-30 minutes), protected from light. During this time, the released LDH will catalyze a reaction that produces a colored formazan product.

  • Absorbance Measurement: Measure the absorbance of the colored product at a wavelength of approximately 490 nm.[14]

  • Cytotoxicity Calculation: The amount of LDH released is proportional to the number of dead or damaged cells. Cytotoxicity is typically expressed as a percentage of the maximum LDH release from control cells lysed with a detergent.

Conclusion

While direct experimental evidence for the biological activity of this compound is currently lacking, a comparative analysis based on its structural analogs and the broader class of nitroaromatic compounds provides a strong foundation for predicting its potential as an antimicrobial or antiparasitic agent. The established mechanism of action for nitroaromatics, involving reductive activation by nitroreductases, is likely to be the primary mode of action for this compound as well. The presence of the isopropyl and methyl groups will likely influence its physicochemical properties and, consequently, its biological activity. Further experimental investigation using the standardized protocols outlined in this guide is necessary to fully characterize the activity profile of this compound and to determine its potential for therapeutic applications.

References

A Comparative Guide to the Cross-Reactivity Profile of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the cross-reactivity of the novel compound 1-isopropyl-3-methyl-4-nitro-1H-pyrazole. Due to the limited publicly available data on this specific molecule, this document outlines the critical experimental assays and data presentation formats necessary for its comprehensive assessment. By comparing its hypothetical performance against established pyrazole-based drugs, researchers can better anticipate potential off-target effects and refine its development trajectory.

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold for numerous approved drugs with a wide range of therapeutic applications, including anti-inflammatory, anticancer, and antiviral agents.[1][2] The pharmacological diversity of pyrazole derivatives underscores the importance of rigorous cross-reactivity profiling to ensure selectivity and minimize adverse effects.[3]

Comparative Data on Target Selectivity

Effective drug development hinges on a molecule's ability to selectively interact with its intended target. The following tables present a template for summarizing quantitative cross-reactivity data for this compound against a panel of known pyrazole-based drugs.

Table 1: Comparative Analysis against a Panel of Protein Kinases

This table illustrates a hypothetical screening of the title compound against a panel of protein kinases, a common target class for pyrazole derivatives.[4] The data is presented as the concentration that inhibits 50% of the enzyme's activity (IC₅₀).

CompoundTarget KinaseOff-Target Kinase A (IC₅₀, µM)Off-Target Kinase B (IC₅₀, µM)Off-Target Kinase C (IC₅₀, µM)
This compound Target X (IC₅₀, µM) >10025.387.1
CelecoxibCOX-2 (IC₅₀, µM)>100>10075.2
CrizotinibALK (IC₅₀, nM)2050150
SildenafilPDE5 (IC₅₀, nM)>10,000>10,000>10,000

Data is illustrative and intended for comparative purposes only.

Table 2: Off-Target Binding Affinity Profile

This table demonstrates a hypothetical comparison of binding affinities (Kd) to common off-target receptors, which can predict potential side effects.

CompoundTarget ReceptorOff-Target Receptor 1 (Kd, µM)Off-Target Receptor 2 (Kd, µM)Off-Target Receptor 3 (Kd, µM)
This compound Target Y (Kd, µM) 5.2>5012.8
CelecoxibN/A>50>5022.4
RimonabantCB1 (Kd, nM)1.8450>10,000

Data is illustrative and intended for comparative purposes only.

Experimental Protocols

The following are detailed methodologies for key experiments to determine the cross-reactivity profile of novel small molecules like this compound.

Broad-Panel Kinase Inhibition Assay

Objective: To assess the inhibitory activity of the test compound against a large, diverse panel of protein kinases to identify both intended targets and potential off-target interactions.

Methodology:

  • Compound Preparation: The test compound is serially diluted in DMSO to create a range of concentrations.

  • Kinase Reaction: Recombinant human kinases are incubated with the test compound and a kinase-specific substrate in an appropriate reaction buffer.

  • ATP Addition: The kinase reaction is initiated by the addition of ATP.

  • Incubation: The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

  • Detection: The amount of phosphorylated substrate is quantified using a suitable detection method, such as radiometric assay (³³P-ATP) or fluorescence-based immunoassays.

  • Data Analysis: The percentage of kinase activity remaining at each compound concentration is calculated relative to a vehicle control (DMSO). IC₅₀ values are determined by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement and assess off-target binding within a cellular environment by measuring changes in protein thermal stability upon ligand binding.[5]

Methodology:

  • Cell Treatment: Intact cells or cell lysates are incubated with the test compound or a vehicle control.

  • Heating: The treated samples are heated to a range of temperatures to induce thermal denaturation of proteins.

  • Cell Lysis and Fractionation: For intact cells, lysis is performed after heating. The soluble protein fraction is separated from the aggregated, denatured proteins by centrifugation.

  • Protein Quantification: The amount of soluble target protein remaining at each temperature is quantified by Western blotting or other protein detection methods.

  • Data Analysis: A "melting curve" is generated by plotting the soluble protein fraction as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[5]

Affinity-Based Pull-Down with Mass Spectrometry

Objective: To identify the direct binding partners of a small molecule from a complex biological sample, thereby revealing both on-target and off-target interactions.[5]

Methodology:

  • Probe Synthesis: The test compound is chemically modified with an affinity tag (e.g., biotin) via a linker that does not interfere with its binding activity.[5]

  • Incubation: The tagged compound is incubated with a cell lysate or tissue extract to allow for the formation of protein-ligand complexes.

  • Affinity Purification: The complexes are captured using an affinity matrix (e.g., streptavidin-coated beads) that binds to the tag.

  • Washing: Non-specifically bound proteins are removed through a series of wash steps.

  • Elution: The specifically bound proteins are eluted from the matrix.

  • Protein Identification: The eluted proteins are identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The identified proteins are analyzed to distinguish specific binding partners from background contaminants.

Visualizations

The following diagrams illustrate key workflows and concepts relevant to the cross-reactivity assessment of novel pyrazole derivatives.

G cluster_0 Phase 1: In Silico & In Vitro Screening cluster_1 Phase 2: Cellular Assays cluster_2 Phase 3: Data Analysis & Profiling Compound Synthesis Compound Synthesis Computational Modeling Computational Modeling Compound Synthesis->Computational Modeling Predictive Analysis Broad-Panel Kinase Assay Broad-Panel Kinase Assay Compound Synthesis->Broad-Panel Kinase Assay Initial Screen Receptor Binding Assay Receptor Binding Assay Compound Synthesis->Receptor Binding Assay Computational Modeling->Broad-Panel Kinase Assay Guide Selection CETSA Cellular Thermal Shift Assay Broad-Panel Kinase Assay->CETSA Validate Hits Affinity Pull-Down Affinity Pull-Down + MS Receptor Binding Assay->Affinity Pull-Down Data Integration Data Integration CETSA->Data Integration Affinity Pull-Down->Data Integration Cross-Reactivity Profile Cross-Reactivity Profile Data Integration->Cross-Reactivity Profile Final Assessment

Caption: Experimental workflow for assessing small molecule cross-reactivity.

G cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Cellular Response GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor Binds RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactor Transcription Factor ERK->TranscriptionFactor Phosphorylates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression PyrazoleCompound This compound (Hypothetical Inhibitor) PyrazoleCompound->RAF Inhibits

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

References

Efficacy of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole vs standard-of-care drug

Author: BenchChem Technical Support Team. Date: November 2025

Information regarding the therapeutic application and efficacy of the specific compound, 1-isopropyl-3-methyl-4-nitro-1H-pyrazole, is not available in publicly accessible scientific literature or clinical trial databases. Therefore, a direct comparison with a standard-of-care drug, as requested, cannot be conducted at this time.

For a comprehensive comparison guide to be developed, the specific therapeutic indication or the disease target for this compound must first be identified. The "standard-of-care" is entirely dependent on the condition being treated. For example, the standard-of-care for hypertension is different from that for a specific type of cancer or a bacterial infection.

While no data exists for the exact compound requested, the broader class of pyrazole derivatives has been a subject of extensive research in medicinal chemistry, showing a wide range of biological activities.

The Landscape of Pyrazole Derivatives in Drug Discovery

Pyrazole, a five-membered heterocyclic diamine, serves as a versatile scaffold in drug design. Various substituted pyrazole derivatives have been investigated and developed for a multitude of therapeutic areas.

Examples of therapeutic activities of pyrazole-based compounds include:

  • Anti-inflammatory and Analgesic: Several pyrazole derivatives have been explored for their potential to inhibit inflammatory pathways.

  • Antimicrobial: Some pyrazoles have demonstrated activity against various bacterial and fungal strains.

  • Anticancer: A notable example is the investigation of pyrazole derivatives as kinase inhibitors. For instance, a compound structurally related to the requested molecule, 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide, has been identified as a specific inhibitor of RET kinase, which is implicated in certain types of thyroid and lung cancers.[1]

  • Cardiovascular: Another related compound, 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide, is an intermediate in the synthesis of sildenafil citrate, a well-known treatment for erectile dysfunction and pulmonary hypertension.[2] Research has also explored pyrazole derivatives for their potential antihypertensive effects.[2]

Hypothetical Experimental Workflow for Efficacy Comparison

Should data for this compound become available for a specific indication, a typical preclinical experimental workflow to compare its efficacy against a standard-of-care drug would involve the following steps.

G cluster_0 Phase 1: In Vitro Assessment cluster_1 Phase 2: In Vivo Assessment cluster_2 Phase 3: Data Analysis A Target Identification (e.g., specific enzyme, receptor) B Biochemical Assays (IC50/EC50 Determination) A->B C Cell-Based Assays (Cell viability, signaling pathway modulation) B->C D Animal Model of Disease Selection (e.g., hypertensive rat, tumor xenograft) C->D Proceed if promising in vitro activity E Dosing and Administration (Investigational vs. Standard Drug) D->E F Efficacy Endpoint Measurement (e.g., blood pressure, tumor size) E->F G Statistical Comparison of Efficacy F->G Collect data I Comparative Efficacy Report G->I H Toxicity and Safety Profiling H->I

Caption: Hypothetical workflow for preclinical efficacy comparison.

To proceed with a meaningful comparison, the following information regarding This compound is essential:

  • Therapeutic Target and Mechanism of Action: The specific biological molecule or pathway it interacts with.

  • Intended Medical Indication: The disease or condition it is designed to treat.

  • Preclinical and Clinical Data: Any published studies detailing its efficacy and safety profile.

References

Confirming Target Engagement of Pyrazole-Based COX-2 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of experimental methods used to confirm the target engagement of pyrazole-based selective cyclooxygenase-2 (COX-2) inhibitors. Using Celecoxib as a primary example, we compare its target engagement profile with other selective COX-2 inhibitors, Rofecoxib and Valdecoxib. This document outlines key experimental protocols and presents quantitative data to aid researchers in selecting appropriate assays for their drug discovery and development programs.

Introduction to Pyrazole-Based COX-2 Inhibitors

Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that contains a pyrazole scaffold and is designed to selectively inhibit the COX-2 enzyme.[1][2] COX-2 is a key enzyme in the prostaglandin synthesis pathway, which is upregulated during inflammation and pain.[3][4][5] By selectively targeting COX-2 over the constitutively expressed COX-1 isoform, drugs like Celecoxib aim to reduce inflammation and pain with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[2][6] Alternatives to Celecoxib include other selective COX-2 inhibitors such as Rofecoxib and Valdecoxib.[7]

Quantitative Comparison of Target Engagement

The following tables summarize the in vitro binding affinity and inhibitory concentrations of Celecoxib and its alternatives against their primary target, COX-2, and the off-target COX-1.

Table 1: In Vitro Binding Affinity (Kd) for COX-2

CompoundKd (nM) for COX-2Assay MethodReference
Celecoxib2.3Radioligand Binding Assay[8]
Valdecoxib3.2Radioligand Binding Assay[8]

Table 2: In Vitro Inhibitory Concentration (IC50) for COX Isoforms

CompoundIC50 (nM) for COX-2IC50 (µM) for COX-1Selectivity Index (COX-1/COX-2)Assay MethodReference
Celecoxib4015375Enzyme Immunoassay[9]
Valdecoxib525.45080Enzyme Immunoassay

Signaling Pathway

The primary mechanism of action for Celecoxib and its alternatives is the inhibition of the COX-2 enzyme within the prostaglandin synthesis pathway.

Prostaglandin_Synthesis_Pathway Prostaglandin Synthesis Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 PGG2 Prostaglandin G2 (PGG2) PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Peroxidase Activity Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation COX2->PGG2 Cyclooxygenase Activity Celecoxib Celecoxib / Alternatives Celecoxib->COX2 Inhibition

Prostaglandin Synthesis Pathway Inhibition

Experimental Workflows and Protocols

Confirming that a compound engages its intended target within a cellular context is a critical step in drug development. The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify target binding in intact cells. For broader, unbiased target profiling and selectivity assessment, the Kinobeads competition binding assay is a valuable tool.

Cellular Thermal Shift Assay (CETSA) Workflow

CETSA is based on the principle that a protein's thermal stability changes upon ligand binding.

CETSA_Workflow Cellular Thermal Shift Assay (CETSA) Workflow cluster_cell_culture Cell Culture cluster_heating Heating cluster_lysis Lysis & Separation cluster_detection Detection cell_treatment Treat cells with compound or vehicle heat_treatment Heat cells at various temperatures cell_treatment->heat_treatment cell_lysis Lyse cells heat_treatment->cell_lysis centrifugation Centrifuge to separate soluble and precipitated proteins cell_lysis->centrifugation western_blot Analyze soluble fraction by Western Blot for target protein centrifugation->western_blot

CETSA Experimental Workflow

Detailed CETSA Protocol:

  • Cell Treatment: Culture cells to the desired confluency. Treat the cells with the test compound (e.g., Celecoxib) or vehicle (e.g., DMSO) and incubate for a specified time (e.g., 1-3 hours) at 37°C.[10]

  • Heat Treatment: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.[11]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by using a lysis buffer.[11]

  • Separation of Soluble Fraction: Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.[12]

  • Protein Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein (e.g., COX-2) in the soluble fraction by Western blotting or other protein detection methods. A compound that binds to the target protein will increase its thermal stability, resulting in more soluble protein at higher temperatures compared to the vehicle control.[11][12]

Kinobeads Competition Binding Assay Workflow

This chemical proteomics approach is used to determine the selectivity of kinase inhibitors but can be adapted for other enzyme classes. It involves the competition between a test compound and immobilized, broad-spectrum inhibitors for binding to the target proteins in a cell lysate.

Kinobeads_Workflow Kinobeads Competition Binding Assay Workflow cluster_lysate_prep Lysate Preparation cluster_competition Competition cluster_enrichment Affinity Enrichment cluster_analysis Analysis cell_lysis Prepare cell lysate incubation Incubate lysate with increasing concentrations of test compound cell_lysis->incubation kinobeads Add Kinobeads to pull down unbound target proteins incubation->kinobeads wash Wash beads to remove non-specific binders kinobeads->wash elution Elute bound proteins wash->elution ms_analysis Analyze by LC-MS/MS elution->ms_analysis

Kinobeads Assay Workflow

Detailed Kinobeads Protocol:

  • Lysate Preparation: Prepare a native protein lysate from cells or tissues of interest. Determine the total protein concentration.[13]

  • Competitive Binding: Aliquot the lysate and incubate with a range of concentrations of the test compound (or DMSO as a vehicle control) for a defined period (e.g., 45 minutes at 4°C).[13][14]

  • Affinity Enrichment: Add the "Kinobeads" (sepharose beads with immobilized broad-spectrum inhibitors) to the lysate-compound mixture and incubate to allow the unbound target proteins to bind to the beads.[15]

  • Washing and Elution: Wash the beads to remove non-specifically bound proteins. Elute the specifically bound proteins from the beads.

  • Mass Spectrometry Analysis: Digest the eluted proteins into peptides and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins that were pulled down. The binding of the test compound to its target will prevent the target from binding to the Kinobeads, leading to a dose-dependent decrease in the amount of the target protein detected by MS.[13]

Conclusion

Confirming the direct engagement of a compound with its intended target in a physiological context is fundamental to modern drug discovery. This guide has provided a comparative overview of the pyrazole-based COX-2 inhibitor Celecoxib and its alternatives, supported by quantitative target engagement data. Detailed workflows and protocols for key assays such as CETSA and Kinobeads are presented to assist researchers in designing and executing experiments to validate the mechanism of action of their small molecule candidates. The choice of assay will depend on the specific research question, with CETSA being well-suited for validating on-target binding in cells, and Kinobeads offering a broader view of selectivity and potential off-targets.

References

Unveiling the Structure-Activity Relationship of 1-Isopropyl-3-Methyl-Pyrazole Derivatives as Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of 1-isopropyl-3-methyl-pyrazole derivatives reveals critical structural determinants for potent and selective inhibition of the REarranged during Transfection (RET) kinase, a key target in cancer therapy. This guide provides a comparative overview of their biological activity, supported by experimental data and detailed protocols, to aid researchers and drug development professionals in the design of next-generation kinase inhibitors.

The 1-isopropyl-3-methyl-pyrazole scaffold has emerged as a promising framework in medicinal chemistry. Recent research has culminated in the identification of a novel series of 5-amino-1-isopropyl-1H-pyrazole-4-carboxamide derivatives that demonstrate significant inhibitory activity against RET kinase, including its clinically relevant mutants.

Comparative Analysis of Biological Activity

The structure-activity relationship (SAR) of these derivatives was systematically explored by modifying substituents at the C3 and C5 positions of the pyrazole ring. The inhibitory potency was evaluated against wild-type RET kinase and the gatekeeper mutant V804M, which confers resistance to some existing inhibitors. Cellular activity was also assessed in cell lines driven by RET oncogenes.

Compound IDC3-SubstituentC5-Amine LinkerRET (wt) IC50 (nM)[1]RET (V804M) IC50 (nM)[1]Ba/F3-RET (wt) Cell Growth IC50 (nM)[1]Ba/F3-RET (V804M) Cell Growth IC50 (nM)[1]
Base Scaffold ------
15l 5-cyclopropylisoxazol-3-ylCarboxamide44252100320
Reference Cmpd Pyrazolopyrimidine-----

Data presented as IC50 values, representing the concentration of the compound required to inhibit 50% of the target's activity or cell growth.

The SAR studies revealed several key insights:

  • C3-Substituent: The presence of a 5-cyclopropylisoxazol-3-yl group at the C3 position was found to be crucial for potent RET inhibition.

  • C5-Amine Linker: A carboxamide linker at the C5 position of the pyrazole core demonstrated favorable activity.

  • Metabolic Stability: The identified lead compound, 15l , not only showed potent enzymatic and cellular activity but also exhibited high metabolic stability, a critical parameter for drug development.[1]

  • Selectivity: A global kinase profiling assay of compound 15l against a panel of 369 kinases demonstrated its exceptional selectivity for RET kinase.[1]

Signaling Pathway and Experimental Workflow

The development and evaluation of these 1-isopropyl-3-methyl-pyrazole derivatives followed a structured workflow, from initial design to in-depth biological characterization. The targeted signaling pathway involves the inhibition of the RET kinase, which, when constitutively activated by mutations, drives the proliferation of certain cancer cells.

G cluster_workflow Experimental Workflow Scaffold_Design Scaffold Design (5-aminopyrazole-4-carboxamide) SAR_Study Structure-Activity Relationship Study Scaffold_Design->SAR_Study Synthesis Chemical Synthesis SAR_Study->Synthesis Enzymatic_Assay Enzymatic Assay (RET wt & V804M) Synthesis->Enzymatic_Assay Cellular_Assay Cell-Based Assay (Ba/F3 & TT cells) Enzymatic_Assay->Cellular_Assay Metabolic_Stability Metabolic Stability Assay Cellular_Assay->Metabolic_Stability Kinase_Profiling Kinase Selectivity Profiling Metabolic_Stability->Kinase_Profiling Lead_Compound Lead Compound (15l) Kinase_Profiling->Lead_Compound

Caption: A streamlined workflow for the discovery of potent RET kinase inhibitors.

G Ligand Growth Factor (e.g., GDNF) RET_Receptor RET Receptor Tyrosine Kinase Ligand->RET_Receptor Dimerization Dimerization & Autophosphorylation RET_Receptor->Dimerization Downstream_Signaling Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) Dimerization->Downstream_Signaling Cell_Proliferation Cell Proliferation, Survival, Differentiation Downstream_Signaling->Cell_Proliferation Inhibitor 1-isopropyl-3-methyl-pyrazole derivative (e.g., 15l) Inhibitor->Inhibition Inhibition->Dimerization Inhibition

Caption: The targeted RET signaling pathway and the mechanism of inhibition.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following outlines the key experimental protocols employed in the evaluation of the 1-isopropyl-3-methyl-pyrazole derivatives.

General Chemical Synthesis

The synthesis of the 5-amino-1-isopropyl-1H-pyrazole-4-carboxamide derivatives involved a multi-step process. The core pyrazole scaffold was constructed, followed by the introduction of various substituents at the C3 and C5 positions through standard coupling reactions. Purification of the final compounds was achieved using column chromatography and their structures were confirmed by NMR and mass spectrometry.

RET Kinase Enzymatic Assay

The inhibitory activity of the compounds against wild-type and V804M mutant RET kinase was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Reagents: Recombinant human RET kinase domain, poly(Glu, Tyr) 4:1 substrate, ATP, and a europium-labeled anti-phosphotyrosine antibody.

  • Procedure:

    • The kinase, substrate, and test compound were incubated in a kinase reaction buffer.

    • The reaction was initiated by the addition of ATP.

    • After incubation, the reaction was stopped, and the detection reagents were added.

    • The TR-FRET signal was measured using a suitable plate reader.

  • Data Analysis: IC50 values were calculated by fitting the dose-response curves to a four-parameter logistic equation.

Cell-Based Proliferation Assay

The anti-proliferative activity of the compounds was assessed in Ba/F3 murine pro-B cells engineered to express human wild-type or V804M mutant RET, and in the human thyroid cancer cell line TT, which endogenously expresses a mutated RET.

  • Cell Culture: Cells were maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Procedure:

    • Cells were seeded in 96-well plates and treated with serial dilutions of the test compounds.

    • After a 72-hour incubation period, cell viability was determined using a CellTiter-Glo luminescent cell viability assay.

  • Data Analysis: IC50 values were determined from the dose-response curves using non-linear regression analysis.

Kinase Selectivity Profiling

The selectivity of the lead compound was evaluated against a large panel of kinases using a commercially available kinase profiling service. The assays were typically performed at a fixed concentration of the compound, and the percentage of inhibition for each kinase was determined.

This comprehensive guide provides a detailed overview of the structure-activity relationship of 1-isopropyl-3-methyl-pyrazole derivatives as RET kinase inhibitors. The presented data and experimental protocols offer a valuable resource for researchers in the field of oncology and medicinal chemistry, facilitating the development of more effective and selective cancer therapeutics.

References

Orthogonal Testing to Validate the Bioactivity of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The pyrazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer properties.[1] This guide explores a hypothetical bioactivity profile for the novel compound, 1-isopropyl-3-methyl-4-nitro-1H-pyrazole, as a potential anti-proliferative agent. To rigorously validate its efficacy and elucidate its mechanism of action, this document outlines an orthogonal testing strategy. Orthogonal assays, which employ fundamentally different techniques to measure the same biological endpoint, are crucial for eliminating false positives and confirming the on-target activity of a compound.[2][3]

This guide will compare the hypothetical performance of this compound against two established anticancer agents: Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor containing a pyrazole-related core, and Paclitaxel, a microtubule-stabilizing agent.[4][5] The data presented herein is hypothetical and for illustrative purposes to guide researchers in designing similar validation studies.

Comparative Bioactivity Data

The following table summarizes the hypothetical quantitative data from a series of orthogonal assays designed to assess the anti-proliferative effects and mechanism of action of this compound compared to Sunitinib and Paclitaxel on a human breast cancer cell line (MCF-7).

Assay TypeParameterThis compoundSunitinibPaclitaxel
Primary Assay: Cell Viability
MTT AssayIC50 (µM)8.515.20.1
Orthogonal Assay 1: Mechanism of Action
In Vitro Tubulin Polymerization AssayIC50 (µM)> 100> 1005.3
In Vitro Kinase Inhibition Assay (VEGFR2)IC50 (µM)1.20.08> 100
Orthogonal Assay 2: Cellular Effects
Cell Cycle Analysis (% of cells in G2/M phase)48h treatment at 2x IC5025%28%75%
In Vivo Validation
Xenograft Tumor Growth Inhibition (%)50 mg/kg, daily55%65%40% (at 10 mg/kg, weekly)

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Primary Screening: MTT Cell Viability Assay

This assay provides an initial assessment of the cytotoxic or cytostatic effects of the compounds.[6][7]

  • Cell Line: MCF-7 human breast cancer cells.

  • Procedure:

    • Cells are seeded in 96-well plates at a density of 5,000 cells/well and incubated for 24 hours.

    • The compounds (this compound, Sunitinib, Paclitaxel) are serially diluted in culture medium and added to the wells. A vehicle control (DMSO) is also included.

    • Plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

    • After incubation, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.[7]

    • The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

    • The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.

Orthogonal Validation Assays

To validate the initial findings and investigate the mechanism of action, two orthogonal assays are employed.

This biochemical assay directly measures the effect of the compounds on microtubule formation, the known mechanism of Paclitaxel.[8][9]

  • Reagents: Purified porcine tubulin (>99%), GTP, polymerization buffer.

  • Procedure:

    • Purified tubulin (2 mg/mL) is mixed with polymerization buffer containing GTP and a fluorescent reporter.[8]

    • The mixture is transferred to a pre-warmed 96-well plate.

    • The test compounds are added to the wells. Paclitaxel is used as a positive control for polymerization enhancement, and a vehicle control (DMSO) is included.

    • Tubulin polymerization is monitored by measuring the fluorescence increase at 37°C for 60 minutes using a fluorescence plate reader.

  • Data Analysis: The rate and extent of polymerization are compared between treated and untreated samples. IC50 values are determined for inhibitors of polymerization.

This assay assesses the direct inhibitory effect of the compounds on a specific kinase, Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a primary target of Sunitinib.[10][11]

  • Assay Format: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Procedure:

    • Recombinant human VEGFR2 kinase is incubated with the test compounds at various concentrations in an assay buffer.

    • A europium-labeled anti-tag antibody that binds the kinase and an Alexa Fluor® 647-labeled ATP-competitive tracer are added.[10]

    • The reaction is incubated for 1 hour at room temperature to allow binding to reach equilibrium.

    • The TR-FRET signal is measured on a compatible plate reader. A decrease in the FRET signal indicates displacement of the tracer by the inhibitor.

  • Data Analysis: IC50 values are calculated from the dose-response curves.

This cell-based assay determines the phase of the cell cycle at which cells are arrested by the compounds.[12][13]

  • Procedure:

    • MCF-7 cells are treated with the compounds at their respective 2x IC50 concentrations for 48 hours.

    • Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.[14]

    • The fixed cells are washed and resuspended in a staining solution containing propidium iodide (PI) and RNase A.[15]

    • After a 30-minute incubation in the dark, the DNA content of the cells is analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using cell cycle analysis software.

In Vivo Efficacy: Xenograft Tumor Model

This in vivo model provides a preclinical assessment of the antitumor activity of the compounds.[16][17]

  • Animal Model: Female athymic nude mice.

  • Procedure:

    • MCF-7 cells are subcutaneously injected into the flank of the mice.

    • When tumors reach a palpable size (approximately 100-150 mm³), the mice are randomized into treatment and control groups.

    • This compound and Sunitinib are administered daily via oral gavage. Paclitaxel is administered weekly via intravenous injection. A vehicle control group is also included.

    • Tumor volume and body weight are measured twice a week.

    • After a predetermined treatment period (e.g., 21 days), the animals are euthanized, and the tumors are excised and weighed.

  • Data Analysis: Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume/weight between the treated and control groups.

Visualizations

Experimental Workflow

The following diagram illustrates the orthogonal testing strategy used to validate the bioactivity of the novel compound.

G cluster_0 Primary Screening cluster_1 Orthogonal Validation cluster_2 In Vivo Confirmation A MTT Cell Viability Assay (MCF-7 Cells) B Biochemical Assays A->B Validate Mechanism C Cell-Based Assays A->C Validate Cellular Effect D Xenograft Tumor Model (Nude Mice) B->D Confirm Efficacy B1 Tubulin Polymerization Assay B->B1 B2 VEGFR2 Kinase Inhibition Assay B->B2 C->D C1 Cell Cycle Analysis C->C1 G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus VEGFR2 VEGFR2 PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Angiogenesis) ERK->Transcription Promotes VEGF VEGF VEGF->VEGFR2 Binds Compound 1-isopropyl-3-methyl- 4-nitro-1H-pyrazole Compound->VEGFR2 Inhibits

References

A Comparative Guide to the Synthetic Efficiency of Nitropyrazole Synthesis Routes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of nitropyrazoles is a critical step in the creation of new pharmaceuticals and energetic materials. This guide provides an objective comparison of various synthetic routes to nitropyrazoles, supported by experimental data, to aid in the selection of the most suitable method based on efficiency, safety, and desired substitution patterns.

Comparative Analysis of Synthetic Routes

The synthesis of nitropyrazoles can be broadly categorized into several key strategies: direct nitration of the pyrazole ring, N-nitration followed by thermal or acidic rearrangement, synthesis from substituted precursors such as aminopyrazoles and iodopyrazoles, and cycloaddition reactions. The choice of route is often dictated by the desired isomer and the availability of starting materials.

Table 1: Comparison of Synthetic Efficiency for Mononitropyrazoles
Synthetic RouteTarget ProductReagentsReaction TimeTemperatureYield (%)Reference
Direct Nitration (One-pot, two-step)4-NitropyrazolePyrazole, conc. H₂SO₄, fuming HNO₃, fuming H₂SO₄1.5 hours50°C85[1]
Direct Nitration (Mixed Acid)4-NitropyrazolePyrazole, HNO₃, H₂SO₄6 hours90°C56[1]
N-Nitration followed by Rearrangement3-Nitropyrazole1. Pyrazole, HNO₃, H₂SO₄2. n-Octanol (rearrangement)1. 3.5 hrs2. Reflux1. <15°C2. 185-190°C76 (overall)[2]
Nitrodeiodination4-Nitropyrazole4-Iodopyrazole, fuming HNO₃, Zeolite/SilicaNot specifiedNot specifiedGood[3]
Table 2: Comparison of Synthetic Efficiency for Dinitropyrazoles
Synthetic RouteTarget ProductStarting MaterialReagentsReaction TimeTemperatureYield (%)Reference
N-Nitration, Rearrangement, and C-Nitration3,4-DinitropyrazolePyrazole1. HNO₃, Ac₂O2. Rearrangement3. HNO₃1 hour (nitration)55-60°C (nitration)55 (total)[4]
Direct Nitration3,4-DinitropyrazolePyrazoleHNO₃, Trifluoroacetic anhydrideNot specifiedNot specified41[5]

Experimental Protocols

Protocol 1: Direct Nitration for the Synthesis of 4-Nitropyrazole (One-pot, two-step)[1]

This optimized one-pot, two-step method provides a high yield of 4-nitropyrazole.

Step 1: Formation of Pyrazole Sulfate

  • To a 100 mL four-necked flask equipped with a stirrer and a thermometer, add 11 mL (0.21 mol) of concentrated sulfuric acid and 6.8 g (0.1 mol) of pyrazole.

  • Stir the mixture at room temperature for 30 minutes.

Step 2: Nitration

  • In a separate 100 mL four-necked flask, prepare the nitrating mixture by adding 19.3 mL (0.30 mol) of 20% fuming sulfuric acid.

  • While stirring in an ice-water bath, slowly add 6.3 mL (0.15 mol) of fuming nitric acid, maintaining the temperature between 0 and 10°C.

  • Cool the pyrazole sulfate mixture from Step 1 in an ice-water bath.

  • Slowly add the prepared nitrating mixture to the pyrazole sulfate solution, maintaining the reaction temperature at 50°C.

  • Continue stirring at 50°C for 1.5 hours.

  • After the reaction is complete, pour the mixture onto crushed ice, and collect the precipitated product by filtration.

  • Wash the product with cold water and dry to obtain 4-nitropyrazole.

Protocol 2: Synthesis of 3-Nitropyrazole via N-Nitration and Rearrangement[2]

This two-step process is a common route for the synthesis of 3-nitropyrazole.

Step 1: N-Nitration of Pyrazole

  • In a reaction vessel, nitrate pyrazole using a mixed acid of nitric acid and sulfuric acid.

  • Maintain the reaction temperature below 15°C with constant stirring for 3.5 hours.

  • Isolate the N-nitropyrazole product. This step has a reported yield of 86.6%.

Step 2: Thermal Rearrangement

  • Reflux the N-nitropyrazole obtained in Step 1 in n-octanol at a temperature of 185-190°C.

  • The rearrangement yields 3-nitropyrazole with a reported yield of 87.8%. The n-octanol can be recycled.

Protocol 3: Synthesis of 3,4-Dinitropyrazole[4]

This multi-step synthesis provides 3,4-dinitropyrazole from pyrazole.

Step 1: N-Nitration

  • Prepare a solution of pyrazole in acetic acid.

  • Add this solution to a mixture of nitric acid and acetic anhydride to perform the N-nitration.

Step 2: Rearrangement

  • The N-nitropyrazole intermediate is then subjected to rearrangement to form 3-nitropyrazole.

Step 3: C-Nitration

  • Nitrate the 3-nitropyrazole using a 1:2 molar ratio of 3-nitropyrazole to nitric acid.

  • Maintain the reaction temperature at 55-60°C for 1 hour.

  • The overall yield for the synthesis of 3,4-dinitropyrazole is reported to be up to 55%.

Synthetic Pathways and Logical Relationships

The following diagrams illustrate the key synthetic routes to nitropyrazoles.

G Pyrazole Pyrazole N_Nitropyrazole N-Nitropyrazole Pyrazole->N_Nitropyrazole HNO₃/H₂SO₄ or HNO₃/Ac₂O Nitropyrazole_4 4-Nitropyrazole Pyrazole->Nitropyrazole_4 Direct Nitration (HNO₃/H₂SO₄) Nitropyrazole_3 3-Nitropyrazole N_Nitropyrazole->Nitropyrazole_3 Rearrangement (Heat or Acid) Dinitropyrazole_3_4 3,4-Dinitropyrazole Nitropyrazole_3->Dinitropyrazole_3_4 Nitration Aminopyrazole Aminopyrazole Diazonium_Salt Diazonium Salt Aminopyrazole->Diazonium_Salt Diazotization Diazonium_Salt->Nitropyrazole_3 Substitution Iodopyrazole Iodopyrazole Iodopyrazole->Nitropyrazole_4 Nitrodeiodination

Caption: Overview of major synthetic routes to nitropyrazoles.

G Start Start: Pyrazole Step1_DN Step 1: Direct Nitration (Mixed Acid) Start->Step1_DN Step1_NN Step 1: N-Nitration Start->Step1_NN Product_4NP Product: 4-Nitropyrazole Step1_DN->Product_4NP Intermediate_NNP Intermediate: N-Nitropyrazole Step1_NN->Intermediate_NNP Step2_Rearrange Step 2: Rearrangement Intermediate_NNP->Step2_Rearrange Product_3NP Product: 3-Nitropyrazole Step2_Rearrange->Product_3NP

Caption: Workflow for direct vs. rearrangement routes.

Conclusion

The selection of a synthetic route for nitropyrazoles is a trade-off between yield, reaction conditions, and the desired isomer. For the synthesis of 4-nitropyrazole, the optimized one-pot direct nitration method offers a significant improvement in yield and a reduction in reaction time compared to traditional mixed-acid nitration.[1] The synthesis of 3-nitropyrazole is efficiently achieved through a two-step N-nitration and rearrangement process, with good yields in both steps.[2] For di- and trinitropyrazoles, multi-step syntheses are typically required, often starting from a mononitrated pyrazole. The development of milder and more selective nitrating agents continues to be an area of active research, aiming to improve the safety and efficiency of these important synthetic transformations.

References

A Comparative Guide to the Synthesis of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole: An Analysis of Reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract:

This guide provides a comparative analysis of plausible synthetic routes for 1-isopropyl-3-methyl-4-nitro-1H-pyrazole. As no direct, published synthesis for this specific compound has been identified in the literature, this document outlines two logical, generalized pathways based on established pyrazole chemistry. The primary focus is to evaluate the potential reproducibility, key challenges, and expected outcomes of each route to aid researchers in selecting an optimal synthetic strategy. The comparison highlights critical factors such as starting material availability, reaction regioselectivity, and purification challenges.

Introduction: Plausible Synthetic Pathways

The synthesis of substituted nitropyrazoles is a cornerstone of medicinal chemistry and materials science. The target molecule, this compound, incorporates key structural motifs found in various bioactive compounds. Lacking a specific published protocol, two primary synthetic strategies are proposed for evaluation, starting from common precursors.

  • Route A: Nitration Followed by N-Alkylation. This pathway begins with the nitration of the pyrazole core, followed by the introduction of the isopropyl group onto the ring nitrogen.

  • Route B: N-Alkylation Followed by Nitration. This alternative pathway involves the initial synthesis of the N-isopropyl pyrazole intermediate, followed by nitration at the C4 position.

This guide will dissect each route, providing generalized experimental protocols, a comparative data summary, and workflow visualizations to assess their respective reproducibility and practicality.

Experimental Protocols (Generalized)

The following protocols are generalized from methods reported for analogous compounds. Researchers should perform appropriate safety assessments and optimization.

Protocol 2.1: Route A - Nitration of 3-methyl-1H-pyrazole

This procedure is adapted from the nitration of similar pyrazole compounds.[1][2]

  • Preparation of Nitrating Agent (Acetyl Nitrate): In a flask cooled to -15°C in an ice/salt bath, slowly add fuming nitric acid to acetic anhydride while maintaining the internal temperature below 0°C. This solution should be kept below 0°C until use.

  • Reaction: Dissolve 3-methyl-1H-pyrazole (1.0 eq) in glacial acetic acid and cool to -5°C.

  • Addition: Add the chilled acetyl nitrate solution dropwise to the pyrazole solution, ensuring the reaction temperature does not exceed 5°C.

  • Workup: After stirring for 3-4 hours at 0°C, pour the mixture into ice water and neutralize to a pH of ~7 with sodium carbonate.

  • Extraction: Extract the aqueous layer with dichloromethane (3x), dry the combined organic layers with sodium sulfate, and evaporate the solvent under reduced pressure to yield crude 3-methyl-4-nitro-1H-pyrazole.

Protocol 2.2: Route A - N-isopropylation of 3-methyl-4-nitro-1H-pyrazole

This procedure is a general method for N-alkylation.

  • Reaction Setup: In a round-bottom flask, dissolve 3-methyl-4-nitro-1H-pyrazole (1.0 eq) in a suitable solvent such as acetonitrile or DMF.

  • Base Addition: Add a base such as potassium carbonate (K₂CO₃, 1.5 eq).

  • Alkylation: Add 2-iodopropane or 2-bromopropane (1.2 eq) to the mixture.

  • Heating: Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

  • Workup: Cool the mixture, filter off the solid base, and concentrate the filtrate under reduced pressure.

  • Purification: The crude product, a mixture of 1-isopropyl and 2-isopropyl isomers, will require careful purification by column chromatography.

Protocol 2.3: Route B - Synthesis of 1-isopropyl-3-methyl-1H-pyrazole

This intermediate is commercially available.[3] If synthesis is required, a standard condensation reaction can be employed.

  • Reaction Setup: To a solution of isopropylhydrazine (1.0 eq) in ethanol, add acetylacetone (1.0 eq).

  • Reaction: Stir the mixture at room temperature or with gentle heating until cyclization is complete, as monitored by TLC.

  • Workup: Remove the solvent under reduced pressure. The resulting crude product can be purified by distillation or chromatography.

Protocol 2.4: Route B - Nitration of 1-isopropyl-3-methyl-1H-pyrazole

This procedure is adapted from the nitration of other N-alkylated pyrazoles.[4][5]

  • Reaction Setup: Cool a mixture of concentrated sulfuric acid and fuming nitric acid to 0°C.

  • Addition: Slowly add 1-isopropyl-3-methyl-1H-pyrazole (1.0 eq) to the cold nitrating mixture, maintaining the temperature below 10°C.

  • Reaction: Stir the reaction at room temperature for several hours until TLC indicates full conversion.

  • Workup: Carefully pour the reaction mixture onto crushed ice.

  • Extraction: Neutralize the solution with a suitable base (e.g., NaOH solution) and extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate to yield the target product, which can be further purified by recrystallization or chromatography.

Comparative Data and Reproducibility Analysis

The choice of synthetic route significantly impacts the reproducibility, purity, and overall yield of the final product. The following table summarizes the key comparative points between the two proposed pathways.

ParameterRoute A: Nitration then AlkylationRoute B: Alkylation then NitrationAnalysis
Starting Materials 3-methyl-1H-pyrazole (Commercially Available)[6]1-isopropyl-3-methyl-1H-pyrazole (Commercially Available)[3]Both routes can start from commercially available materials, making them similarly accessible.
Number of Steps 21 (from commercial intermediate)Route B is more efficient if the intermediate is purchased.
Key Challenge Poor Regioselectivity Handling of Nitrating Agents The N-alkylation of the asymmetric 3-methyl-4-nitro-1H-pyrazole ring is expected to produce a mixture of N1 and N2 isopropyl isomers, which are often difficult to separate.[7]
Reproducibility Low to Medium High The formation of isomeric byproducts in Route A makes achieving a consistent product ratio and isolating the pure desired isomer challenging, thus lowering reproducibility. Route B is predicted to be highly reproducible due to the regioselective nature of electrophilic nitration at the C4 position of a 1,3-disubstituted pyrazole.[8]
Expected Purity Low (pre-purification) High Route B is expected to yield a much cleaner crude product, simplifying purification.
Potential Yield Medium (loss during purification)HighThe clean reaction and simpler purification of Route B should lead to a higher isolated yield of the target compound.

Visualized Workflows and Logic

The following diagrams, generated using Graphviz, illustrate the workflows and the critical decision point in selecting a synthetic route.

Route_A_Workflow start 3-methyl-1H-pyrazole step1 Nitration (HNO₃/Ac₂O) start->step1 intermediate 3-methyl-4-nitro- 1H-pyrazole step1->intermediate step2 N-isopropylation (iPr-I, K₂CO₃) intermediate->step2 mixture Mixture of N1/N2 Isomers step2->mixture purification Chromatographic Separation mixture->purification product Final Product (1-isopropyl-3-methyl- 4-nitro-1H-pyrazole) purification->product byproduct N2-isopropyl Isomer (Byproduct) purification->byproduct

Caption: Workflow for Route A, highlighting the formation of an isomeric mixture.

Route_B_Workflow start 1-isopropyl-3-methyl- 1H-pyrazole step1 Nitration (HNO₃/H₂SO₄) start->step1 purification Recrystallization/ Purification step1->purification product Final Product (High Purity) purification->product Decision_Logic start Goal: Synthesize This compound choice Choose Synthetic Strategy start->choice routeA Route A: Nitration -> Alkylation choice->routeA Path 1 routeB Route B: Alkylation -> Nitration choice->routeB Path 2 issueA Problem: Poor Regioselectivity Leads to Isomer Mixture routeA->issueA issueB Benefit: High Regioselectivity Nitration at C4 is favored routeB->issueB outcomeA Low Reproducibility & Difficult Purification issueA->outcomeA outcomeB High Reproducibility & Simplified Purification issueB->outcomeB

References

Safety Operating Guide

Proper Disposal of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides essential safety and logistical information for the proper disposal of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole. The following procedures are based on the safety data sheets (SDSs) of structurally similar nitro-pyrazole compounds, in the absence of a specific SDS for the title compound. It is imperative to handle this chemical with caution and adhere to all institutional and local regulations regarding hazardous waste disposal.

I. Hazard Assessment and Safety Precautions

Based on analogous compounds, this compound is anticipated to be harmful if swallowed and may cause skin, eye, and respiratory irritation[1]. Therefore, strict adherence to safety protocols is mandatory.

A. Personal Protective Equipment (PPE)

Before handling the compound, ensure the following PPE is worn:

PPE CategoryItemSpecification
Eye/Face Protection Safety GogglesChemical safety goggles compliant with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.
Skin Protection GlovesAppropriate chemical-resistant gloves (e.g., nitrile rubber).
Protective ClothingLab coat or other protective clothing to prevent skin exposure.
Respiratory Protection RespiratorA NIOSH/MSHA or European Standard EN 149 approved respirator if working outside a fume hood or if dust is generated.

B. Engineering Controls

ControlDescription
Ventilation Always handle this compound in a well-ventilated area.
Chemical Fume Hood Use a chemical fume hood for all procedures that may generate dust or aerosols.
Eyewash & Safety Shower Ensure that an eyewash station and safety shower are in close proximity to the workstation[2][3].

II. Step-by-Step Disposal Procedure

The primary disposal method for this compound is to treat it as hazardous chemical waste.

A. Segregation and Storage of Waste

  • Waste Container: Use a dedicated, clearly labeled, and sealable container for the waste. The container must be compatible with the chemical.

  • Labeling: The label should include:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste"

    • Associated hazards (e.g., "Toxic," "Irritant")

    • The date of accumulation.

  • Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents, acids, and bases[3]. Keep the container tightly closed[2][3].

B. Disposal of Contaminated Materials

  • Empty Containers: "Empty" containers that held the compound should be treated as hazardous waste unless properly decontaminated.

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated materials should be placed in the designated hazardous waste container.

C. Arranging for Final Disposal

  • Contact Environmental Health and Safety (EHS): Contact your institution's EHS or equivalent department to arrange for the pickup and disposal of the hazardous waste.

  • Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations.

  • Approved Waste Disposal Plant: The final disposal must be carried out by an approved and licensed waste disposal company[2][3][4]. Do not dispose of this chemical down the drain or in regular trash[5].

III. Spill Management Protocol

In the event of a spill, follow these procedures:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Ventilate: Increase ventilation to the area.

  • Contain: Prevent the spill from spreading.

  • Clean-up:

    • Wear the appropriate PPE.

    • For solid spills, carefully sweep up the material and place it into the designated hazardous waste container[3]. Avoid generating dust[3].

    • For solutions, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in the hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent or detergent, and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your supervisor and EHS department.

IV. Emergency First-Aid Procedures

Exposure RouteFirst-Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[2][3][4].
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention[2][3].
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[1][2][3].
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[3][4].

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the disposal of this compound.

G cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_disposal Disposal Pathway cluster_spill Spill Response start Start: Handling this compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_gen Generate Chemical Waste fume_hood->waste_gen spill Spill Occurs fume_hood->spill Potential Event container Place in Labeled, Sealed Hazardous Waste Container waste_gen->container storage Store in Designated Secure Area container->storage ehs Contact EHS for Pickup storage->ehs disposal_plant Dispose via Approved Waste Disposal Plant ehs->disposal_plant contain_spill Contain and Clean Up Spill (using appropriate PPE) spill->contain_spill spill_waste Collect Spill Debris as Hazardous Waste contain_spill->spill_waste spill_waste->container

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for 1-isopropyl-3-methyl-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety and logistical information for the handling and disposal of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole in a laboratory setting. The following procedures are based on best practices for handling similar nitro-pyrazole compounds and are intended for use by trained research and drug development professionals.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Required Personal Protective Equipment (PPE)

Body PartRequired PPESpecifications
Eyes/Face Chemical splash-resistant safety glasses or goggles with side protection. A face shield is recommended when there is a risk of splashing.Must be tested and approved under appropriate government standards such as OSHA 29 CFR 1910.133 or EU EN166.[2][4]
Hands Chemical-resistant gloves.Glove material should be selected based on chemical resistance and the duration of use. Dispose of contaminated gloves after use.[4][5]
Body Laboratory coat and close-toed footwear.Protective clothing should be selected based on the potential hazards and physical environment.[4]
Respiratory Use only with adequate ventilation. A NIOSH-approved respirator may be necessary if engineering controls do not prevent exposure.Respirators are not a substitute for proper engineering controls like a chemical fume hood.[4][6]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is essential to ensure safety when working with this compound.

1. Preparation and Engineering Controls:

  • Ensure that a safety shower and eyewash station are readily accessible and in close proximity to the workstation.[1][2]
  • All handling of the solid compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[2][7]
  • Before starting, ensure all necessary PPE is donned correctly.

2. Handling the Compound:

  • Avoid all direct contact with the skin, eyes, and clothing.[4][8]
  • Minimize the generation of dust when handling the solid material.[4]
  • Do not eat, drink, or smoke in the area where the chemical is handled.[2][4]
  • Keep the container tightly closed when not in use.[1][4]

3. Post-Handling Procedures:

  • Wash hands and any exposed skin thoroughly with soap and water immediately after handling.[1][2]
  • Contaminated clothing should be removed and washed before reuse.[1][2]
  • Clean the work area thoroughly after completion of the task.

Experimental Workflow for Handling

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling A Verify fume hood is operational B Locate and test safety shower/eyewash A->B C Don appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Transfer compound within fume hood C->D Proceed to handling E Weigh and prepare solution D->E F Tightly seal container after use E->F G Decontaminate work surfaces F->G Proceed to cleanup H Properly dispose of waste G->H I Remove PPE H->I J Wash hands thoroughly I->J

Caption: Workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

Table 2: Disposal Guidelines

Waste TypeDisposal Procedure
Unused Product & Contaminated Materials Dispose of as hazardous waste.[1][2] Contact a licensed professional waste disposal service.[5] The material may be burned in a chemical incinerator equipped with an afterburner and scrubber.[5]
Contaminated Packaging Dispose of as unused product in an approved waste disposal plant.[1][5]

Key Disposal Precautions:

  • Do not allow the product to enter drains or waterways.[5][8]

  • All waste should be collected in suitable, closed, and clearly labeled containers for disposal.[1][6]

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Logical Flow for Disposal Decision

G Start Waste Generated? IsHazardous Is waste contaminated with the compound? Start->IsHazardous Collect Collect in a labeled, sealed hazardous waste container IsHazardous->Collect Yes NonHazardous Dispose as non-hazardous waste IsHazardous->NonHazardous No Contact Contact licensed waste disposal service Collect->Contact Dispose Dispose according to regulations Contact->Dispose

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.